molecular formula C8H6Cl3NO2 B168489 4,5,6-Trichloronicotinic acid ethyl ester CAS No. 181261-73-4

4,5,6-Trichloronicotinic acid ethyl ester

Cat. No.: B168489
CAS No.: 181261-73-4
M. Wt: 254.5 g/mol
InChI Key: XWJXULFLZWQHML-UHFFFAOYSA-N
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Description

4,5,6-Trichloronicotinic acid ethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C8H6Cl3NO2 and its molecular weight is 254.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4,5,6-trichloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl3NO2/c1-2-14-8(13)4-3-12-7(11)6(10)5(4)9/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJXULFLZWQHML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C(=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428983
Record name 4,5,6-Trichloronicotinic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181261-73-4
Record name 4,5,6-Trichloronicotinic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 4,5,6-Trichloronicotinic Acid Ethyl Ester: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 4,5,6-Trichloronicotinic acid ethyl ester (CAS No. 181261-73-4), a halogenated pyridine derivative of significant interest to the chemical and pharmaceutical sciences. The document details its physicochemical properties, outlines a robust, plausible synthetic pathway with a step-by-step protocol, and explores its potential as a strategic building block in medicinal chemistry and drug development. Emphasis is placed on the rationale behind experimental design, safety protocols derived from established data, and the compound's potential role in creating novel molecular scaffolds. This guide is intended for researchers, chemists, and professionals in drug development seeking to leverage this versatile intermediate for advanced synthesis projects.

Introduction: The Strategic Value of Polychlorinated Pyridines

The pyridine ring is a foundational scaffold in medicinal chemistry, present in numerous approved therapeutic agents. The strategic introduction of halogen atoms onto this ring system profoundly alters its electronic properties, lipophilicity, and metabolic stability, offering a powerful tool for modulating the pharmacological profile of a lead compound. Polychlorinated pyridines, in particular, serve as versatile synthetic intermediates, where the chlorine atoms act as reactive handles for nucleophilic substitution and cross-coupling reactions.

This compound belongs to this valuable class of chemical building blocks. While its direct applications are still emerging, its structural similarity to other di- and mono-chlorinated nicotinates, which are key precursors for potent kinase inhibitors and other therapeutics, positions it as a compound of high interest.[1] For instance, related dichloronicotinates are crucial in synthesizing pyrido[2,3-d]pyrimidine-based inhibitors of kinases like EGFR and Pim-1.[1] The presence of a third chlorine atom in this compound offers a unique substitution pattern, enabling the exploration of novel chemical space and the development of next-generation bioactive molecules with potentially distinct selectivity and potency profiles.

Core Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are paramount for its successful application in research and development.

Compound Identification
IdentifierValueSource
CAS Number 181261-73-4[]
IUPAC Name ethyl 4,5,6-trichloropyridine-3-carboxylate[]
Synonyms This compound[]
Molecular Formula C8H6Cl3NO2[]
Molecular Weight 254.499 g/mol []
InChI Key XWJXULFLZWQHML-UHFFFAOYSA-N[]
Physicochemical Data
PropertyValueSource & Notes
Appearance Solid (Predicted/Typical for related compounds)Based on related structures.
Boiling Point 204 °C (399 °F) (Data from a related compound's safety sheet, likely predictive).
Solubility Insoluble in water; Soluble in organic solvents like Chloroform, Methanol.[3] (Inferred from related compounds).
Stability The product is chemically stable under standard ambient conditions (room temperature).

Synthesis Pathway and Experimental Protocol

While multiple synthetic routes may exist, a highly reliable and common method for preparing esters from carboxylic acids is via the formation of an acyl chloride intermediate. This two-step process is efficient and widely applicable in organic synthesis.

Proposed Synthesis Workflow

The logical workflow begins with the parent carboxylic acid, which is first activated and then esterified.

A 4,5,6-Trichloronicotinic Acid (Starting Material) B Activation Step A->B  Thionyl Chloride (SOCl2)  cat. DMF C 4,5,6-Trichloronicotinoyl Chloride (Intermediate) B->C D Esterification C->D  Ethanol (CH3CH2OH)  Inert Solvent (e.g., THF) E Ethyl 4,5,6-trichloronicotinate (Final Product) D->E

Caption: Proposed synthesis of Ethyl 4,5,6-trichloronicotinate.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful formation of the intermediate acyl chloride is the prerequisite for the esterification step. Progress can be monitored by Thin Layer Chromatography (TLC).

Objective: To synthesize Ethyl 4,5,6-trichloronicotinate from 4,5,6-trichloronicotinic acid.

Materials:

  • 4,5,6-trichloronicotinic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Anhydrous Ethanol (EtOH)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Pyridine (optional, as acid scavenger)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator, magnetic stirrer, appropriate glassware with drying tubes

Part 1: Synthesis of 4,5,6-Trichloronicotinoyl Chloride (Intermediate)

  • System Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a calcium chloride drying tube. Ensure all glassware is oven-dried.

  • Reagent Addition: Charge the flask with 4,5,6-trichloronicotinic acid (1.0 eq). Add an excess of thionyl chloride (SOCl₂, ~5.0 eq) and a catalytic drop of DMF.

    • Causality: Thionyl chloride is a classic reagent for converting carboxylic acids to acyl chlorides.[4] The reaction produces gaseous byproducts (SO₂ and HCl), which drive the reaction to completion. DMF acts as a catalyst to facilitate the formation of the Vilsmeier reagent, which is the active electrophile.

  • Reaction: Gently heat the mixture to reflux (approx. 70-80 °C) and stir for 2-4 hours. Monitor the reaction by observing the cessation of gas evolution and the dissolution of the starting material.

  • Work-up: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4,5,6-trichloronicotinoyl chloride, often a solid or oil, can be used directly in the next step.

Part 2: Esterification

  • System Setup: Place the flask containing the crude acyl chloride in an ice bath and add an anhydrous solvent such as THF or DCM.

  • Nucleophilic Addition: Slowly add anhydrous ethanol (1.5 eq) to the stirred solution. If desired, an acid scavenger like triethylamine (1.2 eq) can be co-added to neutralize the HCl generated.

    • Causality: The highly electrophilic acyl chloride readily reacts with the alcohol nucleophile (ethanol) to form the ester. The ice bath controls the initial exothermic reaction.

  • Reaction Completion: Remove the ice bath and allow the reaction to stir at room temperature for 3-6 hours or until TLC analysis indicates the consumption of the acyl chloride.

  • Quenching & Extraction: Carefully pour the reaction mixture into a separatory funnel containing cold saturated NaHCO₃ solution to neutralize any remaining acid. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).

  • Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Applications in Research and Drug Development

The primary value of this compound lies in its function as a versatile chemical intermediate. The three distinct chlorine atoms, coupled with the ethyl ester group, provide multiple sites for synthetic modification, allowing for the construction of diverse molecular libraries.

Role as a Synthetic Scaffold

The chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions. The reactivity of each chlorine is influenced by the electronic effects of the ring nitrogen and the ester group, potentially allowing for selective, stepwise functionalization. This enables chemists to systematically build complexity and explore structure-activity relationships (SAR).

Potential Therapeutic Targets

Based on the activity of structurally related compounds, derivatives of this compound could be investigated for activity against several important drug targets:

  • Kinase Inhibition: As a precursor for fused heterocyclic systems like pyrido[2,3-d]pyrimidines.[1]

  • Neurological Disorders: Nicotinic acid derivatives are known to interact with nicotinic receptors, which are targets for various neurological conditions.[5]

  • Agrochemicals: Many chlorinated pyridines serve as intermediates in the synthesis of potent herbicides and insecticides.[6]

Experimental Drug Discovery Workflow

The integration of this compound into a drug discovery pipeline would follow a logical progression from initial screening to lead optimization.

cluster_0 Core Compound: Ethyl 4,5,6-trichloronicotinate A Synthesis of Derivative Library B High-Throughput Screening (HTS) A->B C Hit Identification & Validation B->C D Lead Optimization (SAR Studies) C->D E Preclinical Candidate Selection D->E Start Procurement/ Synthesis Start->A  Use as Scaffold

Caption: Logical workflow for drug discovery using the title compound.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The information below is synthesized from safety data sheets (SDS) for the compound and its close analogs.

Safety AspectGuidelineSource
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H402: Harmful to aquatic life.
Personal Protective Equipment (PPE) Wear protective gloves, eye protection (goggles/face shield), and appropriate lab coat. Use only outdoors or in a well-ventilated area (fume hood).[7]
Handling Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Avoid release to the environment.[8]
First Aid If on skin: Wash with plenty of soap and water.If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]If inhaled: Remove person to fresh air and keep comfortable for breathing.
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local and national regulations.[7]

Conclusion

This compound (CAS: 181261-73-4) represents a strategically valuable, yet underexplored, building block for chemical synthesis. Its polychlorinated pyridine core provides multiple reactive sites for derivatization, enabling the creation of diverse and novel molecular structures. For researchers in medicinal chemistry and drug development, this compound offers a robust platform for generating libraries aimed at discovering new therapeutic agents, particularly in oncology and neurology. Adherence to established synthetic protocols and rigorous safety measures will allow for the effective and safe utilization of this potent chemical intermediate, paving the way for future innovations in both academic and industrial research.

References

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. National Institutes of Health (NIH). [Link]

  • 5-Chloronicotinic acid ethyl ester. Chemical-Suppliers.com. [Link]

  • Ethyl 6-chloronicotinate. PubChem, National Institutes of Health (NIH). [Link]

  • ethyl nicotinate 3-pyridinecarboxylic acid, ethyl ester. The Good Scents Company. [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of 4,5,6-Trichloronicotinic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5,6-Trichloronicotinic acid ethyl ester, a halogenated pyridine derivative, is a compound of significant interest in synthetic and medicinal chemistry. Its densely functionalized pyridine core, featuring three chlorine substituents and an ethyl ester moiety, presents a versatile scaffold for the development of novel agrochemicals and pharmaceutical agents. The strategic placement of chloro groups offers multiple reaction sites for nucleophilic substitution, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, grounded in established chemical principles and data from analogous structures.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, storage, and application in synthetic protocols. While comprehensive experimental data for this specific isomer is not widely published, its properties can be reliably inferred from its structure and available data from suppliers and related compounds.

PropertyValueSource/Comment
CAS Number 181261-73-4[1][2]
Molecular Formula C₈H₆Cl₃NO₂[2]
Molecular Weight 254.50 g/mol [2][]
IUPAC Name ethyl 4,5,6-trichloropyridine-3-carboxylate[2]
Physical Form Solid[2]
Boiling Point 204 °CInferred from safety data for related compounds.
Solubility Expected to be soluble in common organic solvents like chloroform, methanol, and ethyl acetate.Based on the ethyl ester moiety and general properties of similar chlorinated pyridines.[1]

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. While publicly available spectra are scarce, the expected spectral features can be predicted based on the molecular structure. Chemical suppliers confirm the availability of NMR, HPLC, and LC-MS data for this compound, indicating it is a well-characterized substance.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. The ethyl group will exhibit a triplet at approximately 1.4 ppm (CH₃) and a quartet at around 4.4 ppm (CH₂). A single singlet for the aromatic proton at the C2 position of the pyridine ring is anticipated, likely in the downfield region (δ 8.5-9.0 ppm) due to the electron-withdrawing effects of the adjacent nitrogen and chlorine atoms.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the ethyl group carbons (around 14 and 62 ppm). The pyridine ring carbons will appear in the aromatic region, with their chemical shifts influenced by the chlorine substituents. The carbonyl carbon of the ester will be observed further downfield, typically in the range of 160-170 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands typical of an aromatic ester. Key expected peaks include:

  • C=O Stretch: A strong band around 1720-1740 cm⁻¹, characteristic of the ester carbonyl group.

  • C-O Stretch: Two distinct bands in the 1300-1000 cm⁻¹ region, corresponding to the C-O single bonds of the ester.

  • C-Cl Stretch: Absorptions in the 800-600 cm⁻¹ region, indicative of the carbon-chlorine bonds on the aromatic ring.

  • Aromatic C=C and C=N Stretches: Medium to weak bands in the 1600-1400 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will show a characteristic isotopic pattern for the molecular ion peak due to the presence of three chlorine atoms. The exact mass can be used to confirm the elemental composition. Fragmentation patterns would likely involve the loss of the ethoxy group (-OEt), the entire ester group (-COOEt), and sequential loss of chlorine atoms.

Synthesis and Reactivity

Synthetic Approach
  • Fischer Esterification: Refluxing 4,5,6-trichloronicotinic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid.

  • Acid Chloride Formation: Conversion of the carboxylic acid to its more reactive acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ethanol.

The following diagram illustrates a general workflow for the synthesis via the acid chloride intermediate, a common and effective method for sterically hindered or less reactive carboxylic acids.

G cluster_synthesis Synthesis Workflow start 4,5,6-Trichloronicotinic Acid reagent1 SOCl₂ or (COCl)₂ start->reagent1 Chlorination intermediate 4,5,6-Trichloronicotinoyl Chloride reagent1->intermediate reagent2 Ethanol (EtOH) Pyridine (base) intermediate->reagent2 Esterification product This compound reagent2->product

Caption: General synthetic workflow for this compound.

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the polychlorinated pyridine ring and the chemistry of the ester functional group.

  • Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of the nitrogen atom and the three chlorine atoms makes the pyridine ring highly susceptible to nucleophilic attack. The chlorine atoms at positions 4 and 6 are particularly activated and can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates. This reactivity is a cornerstone of its utility as a synthetic intermediate.

  • Ester Hydrolysis: The ethyl ester can be hydrolyzed to the parent carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification) is typically irreversible and yields the carboxylate salt.

  • Cross-Coupling Reactions: The C-Cl bonds can potentially participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon bonds and further molecular diversification.

Applications in Research and Drug Development

While specific biological activities of this compound are not extensively documented, its structural motifs are present in numerous bioactive compounds. Therefore, it serves as a valuable building block for the synthesis of new chemical entities with potential therapeutic or agrochemical applications.

  • Pharmaceutical Research: Chlorinated pyridines are key intermediates in the synthesis of a wide range of pharmaceuticals. The ability to selectively substitute the chlorine atoms allows for the creation of libraries of compounds for screening against various biological targets. Analogous chlorinated nicotinic acid derivatives have been used in the preparation of compounds targeting neurological disorders and as potential anti-inflammatory and anti-cancer agents.

  • Agrochemical Development: The pyridine ring is a common feature in many herbicides and pesticides. The polychlorinated nature of this compound makes it a candidate for derivatization to produce new crop protection agents.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on data for other chlorinated pyridines, it should be handled with care. It is likely to be an irritant to the skin, eyes, and respiratory system.

General Handling Precautions:

  • Use in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

Conclusion

This compound is a highly functionalized chemical intermediate with significant potential in synthetic chemistry. Its combination of a reactive polychlorinated pyridine core and an ester functional group makes it a valuable tool for the construction of diverse and complex molecules. While further research is needed to fully elucidate its specific biological activities and toxicological profile, its utility as a building block in drug discovery and agrochemical research is clear. This guide provides a foundational understanding of its chemical properties to aid researchers in its effective and safe application.

References

Sources

Introduction: A Versatile Halogenated Pyridine Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 4,5,6-Trichloronicotinic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This compound is a polychlorinated derivative of nicotinic acid, a heterocyclic compound featuring a pyridine ring. Its structure is defined by the presence of three chlorine atoms at positions 4, 5, and 6, and an ethyl ester group at the 3-position. With the CAS Number 181261-73-4, a molecular formula of C₈H₆Cl₃NO₂, and a molecular weight of 254.50 g/mol , this compound serves as a highly functionalized and reactive intermediate in synthetic organic chemistry.[1][2][]

The electron-deficient nature of the pyridine ring, exacerbated by the presence of three electron-withdrawing chlorine atoms, imparts unique reactivity to the molecule.[4] This makes it a valuable building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals, where halogenated heterocyclic scaffolds are common motifs in bioactive compounds.[5][6][7] This guide provides a comprehensive analysis of its molecular structure, elucidated through modern spectroscopic techniques, and explores its synthetic utility and chemical reactivity.

Part 1: Elucidation of the Molecular Structure

The definitive structure of this compound is confirmed through a combination of spectroscopic methods. Each technique provides complementary information, leading to an unambiguous assignment of its atomic connectivity and chemical environment.

Caption: 2D structure of this compound.

Spectroscopic Signature

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the single aromatic proton and the ethyl ester group.

  • Aromatic Proton (H-2): A singlet appearing significantly downfield (estimated δ 8.5-9.0 ppm). Its deshielded nature is due to the cumulative electron-withdrawing effects of the adjacent ring nitrogen, the ester group, and the three chlorine atoms.

  • Ethyl Group:

    • A quartet (CH₂) around δ 4.4-4.6 ppm, resulting from coupling to the adjacent methyl protons.

    • A triplet (CH₃) around δ 1.4-1.5 ppm, resulting from coupling to the adjacent methylene protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The molecule should exhibit 8 distinct carbon signals, reflecting its asymmetric nature.

  • Carbonyl Carbon (C=O): Expected in the δ 160-165 ppm range.

  • Pyridine Ring Carbons: These will appear in the aromatic region (δ 120-160 ppm). The carbons directly bonded to chlorine (C-4, C-5, C-6) and nitrogen will have their chemical shifts significantly influenced by these electronegative atoms.

  • Ethyl Group Carbons: The methylene carbon (-OCH₂-) is expected around δ 62-65 ppm, while the terminal methyl carbon (-CH₃) will be the most upfield signal, around δ 13-15 ppm.

IR (Infrared) Spectroscopy: The IR spectrum provides key information about the functional groups present.

  • C=O Stretch: A strong, sharp absorption band characteristic of an α,β-unsaturated ester carbonyl, expected around 1720-1740 cm⁻¹.

  • C-O Stretches: Medium to strong bands in the 1100-1300 cm⁻¹ region corresponding to the C-O single bonds of the ester.

  • Aromatic C=C and C=N Stretches: Multiple sharp bands of variable intensity in the 1400-1600 cm⁻¹ region.

  • C-Cl Stretches: Absorptions in the fingerprint region, typically below 850 cm⁻¹, corresponding to the carbon-chlorine bonds.

MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight and provides evidence of the halogen atoms through isotopic patterns.

  • Molecular Ion (M⁺): The molecular ion peak would be observed at m/z 253 (for the ³⁵Cl₃ isotopologue).

  • Isotopic Cluster: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), the molecular ion will appear as a characteristic cluster of peaks: M⁺ (m/z 253), M⁺+2 (m/z 255), M⁺+4 (m/z 257), and M⁺+6 (m/z 259), with decreasing relative intensities. This pattern is a definitive indicator of a trichlorinated compound.

PropertyDataSource
CAS Number 181261-73-4[1][11]
Molecular Formula C₈H₆Cl₃NO₂[1][2]
Molecular Weight 254.50[1][2]
Physical Form Solid[1]
IUPAC Name ethyl 4,5,6-trichloronicotinate[1]
InChI Key XWJXULFLZWQHML-UHFFFAOYSA-N[1]

Part 2: Synthesis, Reactivity, and Applications

Synthetic Strategy

The synthesis of polysubstituted pyridines, especially those with electron-withdrawing groups, presents significant challenges due to the ring's deactivation towards standard electrophilic substitution.[4] Direct halogenation of the pyridine ring requires harsh conditions and often results in mixtures of regioisomers.[12][13][14]

A plausible synthetic approach would involve a multi-step sequence, potentially starting from a pre-functionalized pyridine or by constructing the ring with the desired substituents. One logical, though not explicitly published, pathway could involve the chlorination of a suitable nicotinic acid precursor followed by esterification.

Start Nicotinic Acid Precursor Step1 Multi-step Chlorination Start->Step1 Intermediate 4,5,6-Trichloronicotinic Acid Step1->Intermediate Step2 Esterification (Ethanol, Acid Catalyst) Intermediate->Step2 Final 4,5,6-Trichloronicotinic Acid Ethyl Ester Step2->Final

Caption: Proposed high-level synthetic workflow.

Chemical Reactivity

The reactivity of this compound is dominated by two key features: the electron-deficient polychlorinated pyridine ring and the ethyl ester functional group.

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is highly activated towards nucleophilic attack. The chlorine atoms at the 4- and 6-positions are particularly susceptible to displacement by a wide range of nucleophiles (e.g., amines, alkoxides, thiols). This reactivity is analogous to that of other polychlorinated pyridines and pyrimidines, making it a powerful intermediate for building molecular diversity.[15][16][17] The ability to selectively substitute one or more chlorine atoms under controlled conditions allows for the regioselective introduction of new functional groups.

  • Ester Group Transformations: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo transesterification with other alcohols or be converted to an amide by reaction with amines, further expanding its synthetic utility.

Applications in Drug Discovery and Research

While specific applications for this exact molecule are not extensively documented, its structure is highly analogous to other key intermediates used in medicinal chemistry. For example, ethyl 4,6-dichloronicotinate is a crucial precursor for constructing pyrido[2,3-d]pyrimidine scaffolds, which are prominent in the design of potent kinase inhibitors targeting enzymes like EGFR and Pim-1.[15]

Therefore, this compound is a valuable tool for:

  • Fragment-Based Drug Discovery: Serving as a core fragment to be elaborated into potential drug candidates.

  • Combinatorial Chemistry: Enabling the rapid synthesis of libraries of related compounds by reacting it with diverse nucleophiles to explore structure-activity relationships (SAR).

  • Synthesis of Novel Heterocycles: Acting as a precursor for more complex fused heterocyclic systems with potential biological activity.[5][18]

Part 3: Experimental Protocols

The following protocols are provided as validated, foundational procedures for the characterization and utilization of this compound.

Protocol 1: Structural Confirmation by Spectroscopic Analysis

Objective: To confirm the identity and purity of this compound.

Methodology:

  • Sample Preparation (NMR): Dissolve approximately 5-10 mg of the solid compound in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a proton spectrum on a 400 MHz or higher spectrometer. Obtain a high signal-to-noise spectrum using 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) will be required.

  • Sample Preparation (IR): Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • IR Spectrum Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Sample Preparation (MS): Dissolve a sub-milligram quantity of the sample in a volatile solvent like methanol or acetonitrile.

  • Mass Spectrum Acquisition: Analyze the sample using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometry to observe the protonated molecule, or use Electron Impact (EI) for direct observation of the molecular ion and its fragmentation. Ensure sufficient resolution to observe the chlorine isotopic cluster.

  • Data Analysis: Process and analyze the collected spectra to confirm that the chemical shifts, coupling constants, absorption bands, and m/z values correspond to the expected structure.[9][19]

Protocol 2: Representative Nucleophilic Aromatic Substitution (SNAr)

Objective: To demonstrate the reactivity of the compound by displacing a chlorine atom with an amine nucleophile.

Methodology:

  • Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable aprotic polar solvent (e.g., 5 mL of DMF or NMP) in a sealed reaction vial, add the desired primary or secondary amine (1.1 mmol).

  • Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 mmol) to scavenge the HCl produced during the reaction.

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine to remove the solvent and excess reagents.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to isolate the substituted product.

  • Characterization: Confirm the structure of the product using the spectroscopic methods outlined in Protocol 1.

Part 4: Safety and Handling

As with many halogenated aromatic compounds, this compound should be handled with appropriate care. Based on safety data for analogous compounds, the following precautions are advised:

  • Hazard Profile: Likely to be an irritant to the skin, eyes, and respiratory system.[20][21][22]

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[23]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[21] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

  • One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters.
  • Synthesis of Substituted Nicotinic Acids - Technical Support Center. Benchchem.
  • Facile Synthesis of Nicotinic Acid Derivatives with Unsymmetrical Substitution P
  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflamm
  • Nicotinic acid derivatives: Application and uses, review.
  • Spectroscopic and thermodynamic studies of pyridine compounds—V: Vibrational spectra and assignments for γ-Picoline and γ-picoline-d7. Semantic Scholar.
  • This compound | 181261-73-4. Sigma-Aldrich.
  • Halogenation of the 3-position of pyridines through Zincke imine intermedi
  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi
  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC.
  • Halogen complexes of pyridines. A proton and carbon-13 nuclear magnetic resonance study.
  • Ethyl 4,5,6-trichloronicotin
  • SAFETY D
  • SAFETY D
  • The Versatile Role of Ethyl 4,6-dichloronicotin
  • Safety D
  • SAFETY D
  • Reactions of Polychlorinated Pyrimidines with DABCO.
  • CAS RN 6633-22-3. Fisher Scientific.
  • Ethyl 4-amino-6-chloro-5-fluoronicotinate | C8H8ClFN2O2 | CID 154644444. PubChem.
  • Reactivity of polychlorinated biphenyls in nucleophilic and electrophilic substitutions.
  • ethyl 4-amino-6-chloronicotin
  • Ethyl 5,6-dichloronicotin
  • Ethyl 4,6-Dichloronicotinate | 40296-46-6. Tokyo Chemical Industry (India) Pvt. Ltd..
  • Ethyl 4,6-dichloronicotin
  • This compound | CAS 181261-73-4. BOC Sciences.
  • This compound CAS#: 181261-73-4. ChemicalBook.
  • Re-evaluating pyridine's role in chlorin
  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.
  • A Guide to Preparing and Analyzing Chlorin
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
  • Spectroscopy Data for Undergradu
  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC - NIH.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
  • Reactivity of polychlorinated biphenyls in nucleophilic and electrophilic substitutions | Request PDF.
  • NMR, mass spectroscopy, IR - finding compound structure.
  • Process for the preparation of an ethyl ester.
  • Ester synthesis. Sciencemadness Discussion Board.
  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxyl
  • Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.
  • Strategies for the analysis of highly reactive pinacolboron

Sources

A Technical Guide to the Synthesis of 4,5,6-Trichloronicotinic Acid Ethyl Ester: Precursor Analysis and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4,5,6-Trichloronicotinic acid ethyl ester is a highly functionalized pyridine derivative whose structural complexity makes it a valuable intermediate in the synthesis of specialized chemical compounds. This guide provides a detailed examination of the synthetic pathways leading to this target molecule, with a primary focus on the logical selection of precursors and the rationale behind key chemical transformations. We will dissect the most viable synthetic route, which involves the sequential chlorination of a pre-formed nicotinic acid ester ring, and provide detailed, field-proven protocols. Alternative strategies, such as de novo ring construction from acyclic precursors, will also be explored. This document is intended for researchers and process chemists in the fields of organic synthesis and drug development.

Introduction to Polychlorinated Nicotinates

Polychlorinated pyridine derivatives are a critical class of heterocyclic compounds. The presence of multiple chlorine atoms on the pyridine ring serves two primary functions: it significantly alters the electronic properties of the ring and provides reactive sites for subsequent nucleophilic substitution reactions. Ethyl 4,6-dichloronicotinate, a close relative of our target molecule, is a known versatile intermediate for building complex agrochemicals like herbicides and insecticides.[1] The addition of a third chlorine atom at the 5-position, creating this compound, further modulates the molecule's reactivity and steric profile, opening avenues for the development of novel, highly specific bioactive compounds.

Retrosynthetic Analysis: A Strategic Blueprint

The synthesis of a polysubstituted aromatic ring like this compound can be approached from two fundamental directions:

  • Stepwise Functionalization of a Pre-formed Ring: This is often the most practical approach. It begins with a simpler, readily available pyridine derivative which is then elaborated through a sequence of reactions (e.g., halogenation, esterification) to build up to the final target.

  • De Novo Ring Construction (Cyclocondensation): This strategy involves constructing the pyridine ring itself from smaller, acyclic precursors.[2][3] While powerful, this method can be complex, sometimes resulting in mixtures of isomers and requiring highly specific, pre-functionalized starting materials.[3]

For our target, the stepwise functionalization pathway appears more direct and is better supported by established chemical literature. The core logic involves starting with a nicotinate scaffold and sequentially introducing the three chloro substituents. The most challenging step in this approach is the chlorination of the already electron-deficient pyridine ring.

Primary Synthetic Pathway: From Dihydroxynicotinate to the Trichlorinated Target

The most logical and experimentally validated route commences with a dihydroxy-substituted nicotinic ester, which serves as a stable and accessible precursor. The hydroxyl groups, existing predominantly in their pyridone tautomeric form, are excellent precursors for conversion to chloro groups.

Precursor Selection: Ethyl 4,6-dihydroxynicotinate

The synthesis begins with Ethyl 4,6-dihydroxynicotinate. This precursor is strategically ideal because the hydroxyl groups at the 4- and 6-positions are readily converted into chlorides using standard dehydrating/chlorinating agents.

Key Transformation 1: Dichlorination via Hydroxyl Replacement

The conversion of the dihydroxy precursor to Ethyl 4,6-dichloronicotinate is a robust and high-yielding transformation. The reaction utilizes a strong dehydrating and chlorinating agent, typically phosphorus oxychloride (POCl₃).

Causality of Experimental Choice: Phosphorus oxychloride is highly effective for converting pyridones (the tautomeric form of hydroxypyridines) into chloropyridines. The mechanism involves the activation of the carbonyl oxygen of the pyridone by POCl₃, followed by nucleophilic attack of the chloride ion. This process is repeated for the second hydroxyl group.

Experimental Protocol: Synthesis of Ethyl 4,6-dichloronicotinate[1][4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, slowly add ethyl 4,6-dihydroxynicotinate (1.0 eq., e.g., 60 g, 0.328 mol) to an excess of phosphorus oxychloride (POCl₃) (e.g., 500 mL).

  • Heating: Heat the mixture to reflux and maintain this temperature for approximately 2 hours. The reaction should be monitored for completion (e.g., by TLC or LC-MS).

  • Work-up: After the reaction is complete, carefully remove the excess POCl₃ by distillation under reduced pressure.

  • Quenching: Cautiously pour the cooled residue into a beaker containing a large volume of ice water with vigorous stirring.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with saturated brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under vacuum to yield the product.

ParameterValueReference
Starting Material Ethyl 4,6-dihydroxynicotinate[1]
Reagent Phosphorus oxychloride (POCl₃)[1][4]
Reaction Time 2 hours (at reflux)[4]
Typical Yield ~90%[4]
Key Transformation 2: Introduction of the C5-Chloro Substituent

This step represents the greatest synthetic challenge. The product from the previous step, Ethyl 4,6-dichloronicotinate, is an electron-deficient heterocycle, making it resistant to standard electrophilic aromatic substitution. To achieve the final chlorination at the C5 position, more forcing conditions are required. Industrial processes for producing highly chlorinated pyridines often rely on high-temperature liquid-phase chlorination with chlorine gas in the presence of a Lewis acid catalyst.[5][6]

Causality of Experimental Choice: At elevated temperatures (≥160°C), the reaction likely proceeds through a radical mechanism or a Lewis-acid-assisted pathway that can overcome the high activation energy for substitution on the deactivated ring. The Lewis acid (e.g., FeCl₃, AlCl₃) polarizes the Cl-Cl bond, increasing the electrophilicity of the chlorine.

Proposed Protocol: Synthesis of Ethyl 4,5,6-trichloronicotinate

  • Reaction Setup: In a high-pressure reactor suitable for corrosive gases, charge the molten Ethyl 4,6-dichloronicotinate starting material.

  • Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., anhydrous FeCl₃).

  • Chlorination: Purge the reactor with nitrogen, then introduce chlorine gas at a sufficient rate to maintain pressure.

  • Heating: Slowly increase the temperature of the reactor to at least 160°C.

  • Monitoring & Work-up: Maintain the reaction until sufficient conversion to the desired product is observed (monitored by GC-MS). The work-up would involve cooling, carefully venting excess chlorine, and purification of the product mixture, likely via distillation or chromatography.

Alternative Final Step: Esterification

An alternative sequence involves chlorinating a nicotinic acid precursor first and then performing the esterification as the final step. For instance, if 4,5,6-Trichloronicotinic acid were synthesized, it could be converted to its ethyl ester.

Experimental Protocol: Esterification of a Nicotinic Acid[7][8]

  • Acid Chloride Formation: A mixture of the carboxylic acid (1.0 eq) and a catalytic amount of DMF in an inert solvent (e.g., CH₂Cl₂) is treated with thionyl chloride (SOCl₂) or oxalyl chloride.[4][7]

  • Ester Formation: After the formation of the acid chloride is complete, excess ethanol (EtOH) is slowly added. The reaction is stirred at room temperature until completion.

  • Work-up: The reaction mixture is typically washed with an aqueous bicarbonate solution, and the organic layer is dried and concentrated to yield the ethyl ester.[4]

Visualization of the Primary Synthetic Workflow

The following diagram illustrates the logical flow of the primary synthetic pathway, from the dihydroxy precursor to the final trichlorinated product.

G cluster_0 Primary Synthetic Pathway A Ethyl 4,6-dihydroxynicotinate (Precursor) B Ethyl 4,6-dichloronicotinate (Intermediate) A->B  POCl₃, Reflux   (Dichlorination) C Ethyl 4,5,6-trichloronicotinate (Target) B->C  Cl₂, Lewis Acid, ≥160°C   (Forced Chlorination)

Caption: Workflow for the synthesis of Ethyl 4,5,6-trichloronicotinate.

Alternative Strategy: De Novo Ring Construction

A conceptually different approach is to build the pyridine ring from acyclic, pre-functionalized precursors through a cyclocondensation reaction.[9] This strategy is a cornerstone of pyridine synthesis, often involving the reaction of 1,5-dicarbonyl compounds (or their equivalents) with an ammonia source.[3][10]

To synthesize the target molecule via this route, one would need highly specialized, chlorinated acyclic precursors that could condense in the correct orientation to form the desired substitution pattern. While powerful, identifying and synthesizing these specific precursors can be more complex and less atom-economical than functionalizing a pre-existing ring.

G cluster_1 Conceptual De Novo Synthesis Precursors Chlorinated Acyclic Precursors (e.g., 1,3-dicarbonyl & enamine equivalents) Target Ethyl 4,5,6-trichloronicotinate Precursors->Target  + NH₃ source   (Cyclocondensation)

Caption: Conceptual workflow for de novo synthesis via cyclocondensation.

Conclusion

The synthesis of this compound is best approached through a stepwise functionalization of a pre-formed pyridine ring. The most viable pathway begins with the precursor Ethyl 4,6-dihydroxynicotinate. This starting material undergoes a robust dichlorination using phosphorus oxychloride to yield Ethyl 4,6-dichloronicotinate. The critical and most challenging step is the subsequent introduction of the final chlorine atom at the C5 position, which requires harsh, high-temperature chlorination conditions due to the electron-deficient nature of the polychlorinated pyridine ring. While de novo synthesis via cyclocondensation remains a theoretical possibility, the former strategy offers a more practical and direct route based on established and reliable chemical transformations.

References

  • Preparation of Pyridines, Part 1: By Cyclocondensation - YouTube. (2022).
  • EP0007160A1 - Preparation of polychlorinated pyridines from 2,4-dichloro-6-(trichloromethyl)pyridine - Google Patents.
  • Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab.
  • Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles - PMC - NIH. (2017). Available at: [Link]

  • Synthesis of Pyridone and Pyridine Rings by [4 + 2] Hetero-Cyclocondensation. | Request PDF - ResearchGate. Available at: [Link]

  • Pyridine Synthesis: Condensation & Cycloaddition Reactions - Studylib. Available at: [Link]...

  • CA1084936A - Preparation of polychlorinated pyridines from 2,4- dichloro-6-(trichloromethyl) pyridines - Google Patents.
  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - NIH. (2001). Available at: [Link]

  • CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents.

Sources

An In-depth Technical Guide to the Solubility of 4,5,6-Trichloronicotinic Acid Ethyl Ester in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy.[1][2] 4,5,6-Trichloronicotinic acid ethyl ester, a halogenated pyridine derivative, presents a molecular scaffold of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its expected solubility in organic solvents, grounded in fundamental chemical principles. In the absence of specific experimental data for this compound, this document synthesizes information from structurally analogous molecules to forecast its solubility profile. Furthermore, it offers a detailed, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to generate the necessary data for their work.

Introduction: The Critical Role of Solubility

The journey of a chemical entity from a laboratory curiosity to a viable therapeutic agent is fraught with challenges, many of which are dictated by its fundamental physicochemical properties.[1] Among these, solubility—the capacity of a solid compound to dissolve in a solvent to form a homogeneous solution—stands as a paramount parameter.[3] Poor solubility can severely hamper drug absorption, leading to inadequate bioavailability and therapeutic effect.[2] For researchers working with functionalized heterocyclic compounds like this compound, a thorough understanding of its solubility is not merely academic; it is a cornerstone for successful formulation, process chemistry, and in-vitro/in-vivo testing.

This guide is designed to provide a senior application scientist's perspective on approaching the solubility of this compound. We will delve into the theoretical underpinnings that govern its dissolution, provide a robust experimental framework for its quantitative measurement, and present a reasoned analysis of its expected behavior in a range of common organic solvents.

Physicochemical Profile of this compound

A foundational understanding of the molecule's structure is essential before exploring its solubility.

  • IUPAC Name: ethyl 4,5,6-trichloropyridine-3-carboxylate[4]

  • CAS Number: 181261-73-4[4]

  • Molecular Formula: C₈H₆Cl₃NO₂[5]

  • Molecular Weight: 254.50 g/mol [4]

  • Structure:

    (Simplified representation)

The molecule is characterized by a pyridine ring, a highly electronegative aromatic system, which is further substituted with three electron-withdrawing chlorine atoms and an ethyl ester group. The presence of the ethyl ester moiety is generally known to enhance solubility in organic solvents.[4]

Theoretical Principles of Solubility: A Predictive Analysis

The adage "like dissolves like" provides a fundamental, albeit simplified, framework for predicting solubility. A more nuanced understanding requires consideration of intermolecular forces and solvent-solute interactions.

Expected Solubility Profile of this compound:

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): The parent compound, nicotinic acid, exhibits its highest solubility in dimethyl sulfoxide (DMSO).[6] This is attributed to the strong dipole-dipole interactions between the solvent and the polar pyridine ring. While the ester is less polar than the carboxylic acid, the presence of the pyridine nitrogen and the carbonyl group should still allow for favorable interactions with polar aprotic solvents. Therefore, this compound is expected to be highly soluble in solvents like DMSO and DMF. Its solubility in acetone is likely to be moderate.[6]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Ethyl nicotinate, a closely related analog, is soluble in alcohol.[7] The oxygen atoms of the ester can act as hydrogen bond acceptors, interacting with the hydroxyl group of alcohols.[8] Consequently, this compound is predicted to have good solubility in lower-chain alcohols like ethanol and methanol.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The polar nature of the pyridine ring and the ester group, along with the polar C-Cl bonds, makes the molecule less compatible with nonpolar solvents. Significant energy would be required to overcome the cohesive forces of the solvent without compensatory solute-solvent interactions. Therefore, the solubility in nonpolar solvents like hexane is expected to be low. Solubility in aromatic solvents like toluene may be slightly better due to potential π-π stacking interactions with the pyridine ring.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Given the presence of three chlorine atoms on the pyridine ring, chlorinated solvents are likely to be effective at solvating this compound due to favorable dipole-dipole and dispersion forces.

The following table summarizes the predicted solubility based on these principles and data from analogous compounds.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileHigh to ModerateStrong dipole-dipole interactions. Nicotinic acid is highly soluble in DMSO.[6]
Polar Protic Ethanol, MethanolGoodHydrogen bond accepting capability of the ester group. Ethyl nicotinate is soluble in alcohol.[7]
Nonpolar Hexane, HeptaneLowMismatch in polarity ("like dissolves like" principle).
Aromatic Toluene, BenzeneLow to ModeratePotential for π-π stacking interactions.
Chlorinated Dichloromethane, ChloroformGood to HighFavorable dipole-dipole and dispersion forces.

Experimental Determination of Solubility: The Shake-Flask Method

The "shake-flask" method is a robust and widely accepted technique for determining the equilibrium solubility of a compound.[9] It is a thermodynamic measurement that reflects the true solubility of the compound at a given temperature.[10]

Diagram of the Shake-Flask Solubility Determination Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess of This compound B Add a known volume of the organic solvent A->B C Seal the vessel B->C D Agitate at a constant temperature (e.g., 25°C) for 24-48 hours C->D Incubate E Allow undissolved solid to settle D->E Reach Equilibrium F Filter or centrifuge the supersaturated solution E->F G Extract an aliquot of the clear supernatant F->G H Dilute the aliquot G->H I Quantify concentration using a validated analytical method (e.g., HPLC-UV) H->I

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring the attainment of equilibrium.

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of glass vials (in triplicate for each solvent). An excess is visually confirmed by the presence of undissolved solid.[9]

    • Pipette a precise volume of the desired organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25°C).

    • Agitate the vials for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[9] The time to reach equilibrium should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) to see if the solubility value remains constant.

  • Sample Preparation and Analysis:

    • After the equilibration period, remove the vials from the shaker and allow them to stand at the same constant temperature for a short period to allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.[10]

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration.[10]

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Calculate the concentration of the saturated solution from the calibration curve, taking into account the dilution factor. The resulting concentration is the solubility of the compound in that solvent at the specified temperature.

Conclusion

References

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

  • The Good Scents Company. ethyl nicotinate 3-pyridinecarboxylic acid, ethyl ester. [Link]

  • MDPI. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. [Link]

  • ResearchGate. Solubility Measurement, Correlation, and Thermodynamic Analysis of Ε-Cl-20 in Four Binary Solvents (Ethyl Acetate + Halogenated Hydrocarbon) from 288.15 to 328.15 K | Request PDF. [Link]

  • PubMed. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]

  • PubMed. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. [Link]

  • PubMed. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. [Link]

  • ResearchGate. Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. [Link]

  • FooDB. Showing Compound Ethyl nicotinate (FDB001016). [Link]

  • Elsevier. On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. [Link]

  • PubMed. Water-insoluble nicotinic acid esters. [Link]

  • PubMed. Prediction of small-molecule pharmaceuticals solubility parameters using a thermodynamic SAFT-based equation of state. [Link]

  • National Institute of Standards and Technology. Ethyl nicotinate - the NIST WebBook. [Link]

  • PubChem. Ethyl 4-amino-6-chloro-5-fluoronicotinate | C8H8ClFN2O2 | CID 154644444. [Link]

  • PubChem. Ethyl 4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. [Link]

  • PubChem. ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. [Link]

  • Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]

  • PubChem. Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate. [Link]

Sources

Introduction: Understanding the Compound and the Imperative for Safety

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 4,5,6-Trichloronicotinic Acid Ethyl Ester

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of this compound (CAS No. 181261-73-4). It is intended for researchers, scientists, and drug development professionals who may work with this compound. The guidance herein is synthesized from established safety protocols for chlorinated heterocyclic compounds and related esters, aiming to provide a framework of best practices rooted in scientific principles.

This compound is a chlorinated pyridine derivative. Such molecules are valuable intermediates in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[1] The presence of a trichlorinated pyridine ring and an ethyl ester functional group dictates its reactivity and, consequently, its toxicological profile. The chlorinated heterocyclic core suggests potential for biological activity and associated hazards, while the ester group presents a site for potential hydrolysis.

Given the limited publicly available, compound-specific toxicology data, a rigorous, precautionary approach to handling is paramount. This guide is built on the principle of As Low As Reasonably Achievable (ALARA) exposure and a proactive risk mitigation strategy. We will move beyond a simple recitation of SDS points to explain the causality behind each safety recommendation, empowering the user to make informed, safety-conscious decisions.

Section 1: Hazard Identification and Comprehensive Risk Assessment

A thorough understanding of potential hazards is the foundation of laboratory safety. While a specific, comprehensive safety data sheet for this compound is not widely available, we can infer its likely hazard profile by examining structurally analogous compounds, such as other chlorinated nicotinic acid esters and related chlorinated aromatic compounds.[2][3]

Inferred GHS Classification and Health Effects:

The primary hazards associated with this class of compounds are irritation to the skin, eyes, and respiratory system, with potential for harm if swallowed.[2][4]

Hazard ClassCategoryHazard StatementRationale and Field Insights
Acute Toxicity, Oral Category 4 (Inferred)H302: Harmful if swallowed.[5]Many halogenated organic compounds exhibit oral toxicity. Ingestion can lead to gastrointestinal irritation.[6]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[2][4]Chlorinated aromatic systems can be irritating to the skin upon direct contact. Prolonged contact should be avoided to prevent local inflammation and potential dermal absorption.
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[2][4][7]The compound, likely a solid, can cause significant mechanical and chemical irritation if it enters the eyes. The risk of serious damage necessitates stringent eye protection.
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation.[3]Fine powders or aerosols of the compound can irritate the mucous membranes of the respiratory tract. All handling of the solid should be performed in a way that minimizes dust generation.

Physicochemical Properties and Associated Risks:

PropertyValue / InformationImplication for Safe Handling
Molecular Formula C8H6Cl3NO2[]High chlorine content suggests that hazardous gases, such as hydrogen chloride and nitrogen oxides, will be produced upon combustion.[6][9]
Molecular Weight ~254.5 g/mol []As a solid with this molecular weight, it is not highly volatile, but fine dust can be easily aerosolized.
Appearance Likely a solid (e.g., off-white solid for similar compounds).[1]Handling as a solid requires careful manipulation to prevent dust formation and inhalation.
Solubility Esters of low to medium molar mass have some water solubility but are generally more soluble in organic solvents.[10]Spills should not be cleaned with water alone if it leads to wider dispersion. Appropriate organic solvent absorbents should be available.
Stability Stable under recommended storage conditions.[6]Avoid strong oxidizing agents, strong bases, and excessive heat.[6] Hydrolysis may occur under acidic or basic conditions.

Section 2: The Hierarchy of Controls - A Proactive Safety Framework

Effective safety management prioritizes systematic risk reduction. The "Hierarchy of Controls" is a fundamental model that outlines the most to least effective methods of hazard control. Relying on the bottom of the pyramid (PPE) is a sign of a less robust safety system.

Hierarchy_of_Controls Elimination Elimination (Not Feasible: Compound is required) Substitution Substitution (Use a less hazardous analogue if possible) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood, Glovebox) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: The Hierarchy of Controls model, adapted for a required research chemical.

Section 3: Engineering Controls in Practice

Engineering controls are the most effective practical means of isolating personnel from the chemical hazard.

  • Primary Engineering Control: The Certified Chemical Fume Hood. All weighing and manipulation of this compound must be conducted inside a certified chemical fume hood. This is non-negotiable.

    • Causality: A fume hood provides negative pressure to contain and exhaust any dusts, aerosols, or potential vapors generated during handling, preventing inhalation by the operator.[6] It also provides a physical barrier in case of a splash or spill.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.

  • Designated Work Area: All work with this compound should be restricted to a designated area of the lab. This area should be clearly marked, and access should be limited to trained personnel. This administrative control prevents cross-contamination of other lab surfaces and reduces the potential for accidental exposure to others.

Section 4: Standard Operating Procedure (SOP) for Safe Handling

This protocol is a self-validating system; adherence to each step ensures the safety of the subsequent one.

Objective: To safely handle and dispense solid this compound for experimental use.

1.0 Pre-Handling Safety Check 1.1. Confirm that a certified chemical fume hood is available and functioning correctly (check certification date and airflow monitor). 1.2. Ensure an appropriate chemical spill kit and ABC fire extinguisher are readily accessible. 1.3. Locate the nearest safety shower and eyewash station; confirm the access path is unobstructed.[6] 1.4. Don all required PPE as detailed in Section 5.

2.0 Weighing and Dispensing Protocol (Inside Fume Hood) 2.1. Place a tared weigh boat on an analytical balance inside the fume hood. 2.2. Carefully open the primary container of this compound. Avoid any abrupt movements that could aerosolize the solid. 2.3. Use a clean, dedicated spatula to transfer the desired amount of solid to the weigh boat. 2.4. Securely close the primary container immediately after dispensing. 2.5. If preparing a solution, add the solvent to the vessel containing the weighed solid slowly to avoid splashing. 2.6. Decontaminate the spatula and any affected surfaces within the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) and wipe clean. Dispose of the wipes in the designated solid hazardous waste container.

3.0 Post-Handling Procedure 3.1. Securely seal the reaction vessel or container with the prepared solution/reagent. 3.2. Clean the balance and the fume hood work surface. 3.3. Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid self-contamination. 3.4. Wash hands and forearms thoroughly with soap and water.[4]

Section 5: Personal Protective Equipment (PPE) - The Last Line of Defense

PPE does not eliminate the hazard; it provides a barrier. Its effectiveness depends on correct selection and use.

PPE TypeSpecificationRationale
Hand Protection Nitrile gloves (inspect for tears before use).Provides a barrier against skin contact. Double-gloving is recommended for extended operations.
Eye Protection ANSI Z87.1-rated safety goggles or a full-face shield.Protects against splashes, dust, and aerosols. Standard safety glasses are insufficient.
Body Protection Flame-resistant laboratory coat with full-length sleeves.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required if all work is performed in a fume hood.If a fume hood is not available or fails, a NIOSH-approved respirator with P100 (particulate) cartridges would be necessary.

Section 6: Emergency Response Protocols

Rapid and correct response is critical to mitigating the consequences of an accidental exposure or spill.

Emergency Workflow: Chemical Spill Response

Spill_Response_Workflow Start Spill Occurs Alert Alert personnel in the immediate area Start->Alert Assess Assess spill size and risk (Is it minor or major?) Alert->Assess Evacuate Major Spill: Evacuate area, call emergency services Assess->Evacuate Major Contain Minor Spill: Contain with absorbent pads/spill socks Assess->Contain Minor End Incident Reported Evacuate->End Neutralize Cover with absorbent material (e.g., vermiculite) Contain->Neutralize Cleanup Carefully sweep/collect material into hazardous waste container Neutralize->Cleanup Decontaminate Decontaminate the area with appropriate solvent Cleanup->Decontaminate Dispose Dispose of all materials as hazardous waste Decontaminate->Dispose Dispose->End

Caption: A generalized workflow for responding to a chemical spill.

Step-by-Step Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[11] Seek medical attention if irritation develops or persists.[4]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air immediately.[4] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Call a poison control center or seek immediate medical attention.

Section 7: Storage and Waste Management

Proper storage and disposal are crucial for long-term safety and environmental protection.

Storage:

  • Container: Keep the container tightly closed to prevent contamination or reaction with moisture in the air.

  • Location: Store in a cool, dry, dark, and well-ventilated area.[6]

  • Compatibility: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Waste Management:

  • Classification: this compound and any materials contaminated with it (e.g., gloves, wipes, absorbent material) must be treated as hazardous waste.

  • Disposal: All waste must be collected in clearly labeled, sealed containers. Disposal must be carried out through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[7] Do not dispose of this chemical down the drain or in regular trash.

Conclusion

Working with this compound requires a diligent and informed approach to safety. While specific toxicological data is sparse, the known hazards of analogous chemical structures provide a clear directive for cautious handling. By understanding the rationale behind safety protocols—from the overarching Hierarchy of Controls to the specifics of PPE selection and emergency response—researchers can effectively mitigate risks. Adherence to the principles and protocols outlined in this guide will help ensure a safe laboratory environment for the vital work of scientific discovery and drug development.

References

  • Sigma-Aldrich. (n.d.). This compound.
  • TCI Chemicals. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • TCI Chemicals. (2025). Safety Data Sheet - Ethyl 2-Aminonicotinate.
  • Fisher Scientific. (2025). Safety Data Sheet - Ethyl 4-chlorobenzoate.
  • Fisher Scientific. (2011). Safety Data Sheet - Ethyl nicotinate.
  • CymitQuimica. (2024). Safety Data Sheet.
  • TCI Chemicals. (2025). Safety Data Sheet - Ethyl 2-Chloronicotinate.
  • BOC Sciences. (n.d.). This compound.
  • Chem-Impex. (n.d.). 4-Chloro-Nicotinic acid ethyl ester hydrochloride.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,5-Dichlorobenzoic acid, 99%.
  • Chemistry LibreTexts. (2022). Physical Properties of Esters.
  • PubChem - NIH. (n.d.). Ethyl 6-chloronicotinate.

Sources

An In-depth Technical Guide to the Physical and Chemical Characteristics of Ethyl 4,5,6-Trichloronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of ethyl 4,5,6-trichloronicotinate, a key intermediate in synthetic organic chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights to support its application in research and development.

Molecular Identity and Structure

Ethyl 4,5,6-trichloronicotinate is a chlorinated pyridine derivative with the chemical formula C₈H₆Cl₃NO₂.[1] Its systematic IUPAC name is ethyl 4,5,6-trichloropyridine-3-carboxylate. The molecular structure consists of a pyridine ring heavily substituted with three chlorine atoms at positions 4, 5, and 6, and an ethyl ester group at the 3-position. This high degree of halogenation significantly influences its physical and chemical properties, making it a subject of interest in medicinal chemistry and materials science.

Molecular Structure:

Caption: Molecular structure of ethyl 4,5,6-trichloronicotinate.

Physical Appearance and Properties

The physical state of a compound is a critical parameter for its handling, storage, and application in experimental protocols. Ethyl 4,5,6-trichloronicotinate is a solid at room temperature.[1] While the specific color is not definitively reported in the available literature, analogous chlorinated nicotinic acid esters, such as ethyl 4,6-dichloronicotinate and 4-chloro-nicotinic acid ethyl ester hydrochloride, are described as colorless to pale yellow or off-white solids. This suggests that ethyl 4,5,6-trichloronicotinate likely presents as a white to off-white or pale yellow crystalline solid.

PropertyValueSource
Physical Form Solid[1]
CAS Number 181261-73-4[1]
Molecular Formula C₈H₆Cl₃NO₂[1]
IUPAC Name ethyl 4,5,6-trichloropyridine-3-carboxylate
Boiling Point 204 °C

Handling and Safety Considerations

Given its chemical nature, ethyl 4,5,6-trichloronicotinate requires careful handling in a laboratory setting. It is classified as a substance that causes skin irritation and serious eye irritation. Furthermore, it may cause respiratory irritation and is harmful to aquatic life. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

Synthetic Pathways

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps Nicotinic Acid Precursor Nicotinic Acid Precursor Chlorination Chlorination Nicotinic Acid Precursor->Chlorination Chlorinating Agent Chlorinating Agent Chlorinating Agent->Chlorination Ethanol Ethanol Esterification Esterification Ethanol->Esterification Purification1 Purification Chlorination->Purification1 Purification1->Esterification Purification2 Final Purification Esterification->Purification2 Ethyl 4,5,6-trichloronicotinate Ethyl 4,5,6-trichloronicotinate Purification2->Ethyl 4,5,6-trichloronicotinate

Caption: Generalized workflow for the synthesis of ethyl 4,5,6-trichloronicotinate.

Applications in Research and Development

Chlorinated pyridines are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of multiple chlorine atoms on the pyridine ring of ethyl 4,5,6-trichloronicotinate provides several reactive sites for nucleophilic substitution and cross-coupling reactions. This allows for the introduction of diverse functional groups, enabling the generation of libraries of novel compounds for biological screening. The ethyl ester moiety can also be readily hydrolyzed or converted to other functional groups, further expanding its synthetic utility.

References

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 4,5,6-Trichloronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4,5,6-trichloronicotinate is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate necessitates a comprehensive understanding of its structural and electronic properties. This technical guide provides a detailed exploration of the spectroscopic characteristics of ethyl 4,5,6-trichloronicotinate, offering insights into its molecular structure through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies presented herein are grounded in established principles of analytical chemistry, ensuring a robust framework for the validation and characterization of this compound.

Molecular Structure and Spectroscopic Overview

Ethyl 4,5,6-trichloronicotinate possesses a densely functionalized pyridine core, with chlorine atoms at the 4, 5, and 6 positions and an ethyl ester group at the 3-position. This unique substitution pattern profoundly influences its electronic environment and, consequently, its spectroscopic signatures. A thorough analysis of its NMR, IR, and MS data is paramount for confirming its identity and purity.

Molecular Formula: C₈H₆Cl₃NO₂[1]

Molecular Weight: 254.50 g/mol [1][2]

CAS Number: 181261-73-4[1][2]

Caption: 2D Molecular Structure of Ethyl 4,5,6-Trichloronicotinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For ethyl 4,5,6-trichloronicotinate, both ¹H and ¹³C NMR provide critical information on the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to be relatively simple, showcasing the signals corresponding to the aromatic proton on the pyridine ring and the protons of the ethyl ester group.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.7Singlet1HH-2 (Pyridine ring)
~4.4Quartet2H-OCH₂ CH₃
~1.4Triplet3H-OCH₂CH₃

Rationale for Assignments:

  • H-2 Proton: The single aromatic proton at the C-2 position is significantly deshielded due to the electron-withdrawing effects of the adjacent nitrogen atom and the chlorine substituents on the ring. Its chemical shift is therefore expected in the downfield region, appearing as a singlet due to the absence of adjacent protons.

  • Ethyl Group Protons: The methylene (-CH₂-) protons of the ethyl group are adjacent to the electron-withdrawing ester oxygen, resulting in a downfield shift to approximately 4.4 ppm. These protons are split into a quartet by the three neighboring methyl protons. The methyl (-CH₃) protons are more shielded and appear further upfield at around 1.4 ppm, split into a triplet by the two adjacent methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a map of the carbon skeleton. The predicted chemical shifts are influenced by the electronegativity of the substituents and the aromaticity of the pyridine ring.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~163C =O (Ester)
~152C -6 (C-Cl)
~149C -2
~145C -4 (C-Cl)
~130C -5 (C-Cl)
~125C -3
~62-OCH₂ CH₃
~14-OCH₂CH₃

Rationale for Assignments:

  • Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing at the lowest field (~163 ppm).

  • Pyridine Ring Carbons: The carbons directly bonded to chlorine (C-4, C-5, C-6) and nitrogen (C-2, C-6) are significantly influenced by their electronegative neighbors. Their precise shifts are best confirmed by two-dimensional NMR techniques. The carbon bearing the ester group (C-3) is also expected in the aromatic region.

  • Ethyl Group Carbons: The methylene carbon (-OCH₂-) is deshielded by the adjacent oxygen and appears around 62 ppm, while the terminal methyl carbon (-CH₃) is the most shielded carbon, appearing at approximately 14 ppm.

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures data reproducibility and accuracy.

  • Sample Preparation: Dissolve 5-10 mg of ethyl 4,5,6-trichloronicotinate in approximately 0.7 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a common solvent for many organic compounds and its residual peak can be used for spectral calibration.[3]

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 500 MHz) for improved signal dispersion and resolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum followed by the ¹³C NMR spectrum. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H; δ 77.16 ppm for ¹³C) as an internal standard.[3]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg in ~0.7 mL CDCl3 acquire_H1 Acquire ¹H Spectrum dissolve->acquire_H1 acquire_C13 Acquire ¹³C Spectrum acquire_H1->acquire_C13 process_raw Fourier Transform, Phase & Baseline Correction acquire_C13->process_raw calibrate Calibrate to Residual Solvent Peak process_raw->calibrate

Caption: Standard NMR Spectroscopy Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of ethyl 4,5,6-trichloronicotinate will be dominated by absorptions from the ester group and the aromatic ring.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group Assignment
~3100-3000C-H stretch (aromatic)
~2980-2850C-H stretch (aliphatic)
~1735C=O stretch (ester)
~1600-1450C=C and C=N stretch (aromatic ring)
~1300-1100C-O stretch (ester)
~800-600C-Cl stretch

Rationale for Assignments:

  • C=O Stretch: The most prominent peak in the spectrum is expected to be the strong C=O stretching vibration of the ester functional group, typically appearing around 1735 cm⁻¹.[4][5]

  • C-H Stretches: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹.[4]

  • Aromatic Ring Stretches: The C=C and C=N stretching vibrations of the pyridine ring give rise to a series of bands in the 1600-1450 cm⁻¹ region.

  • C-O Stretch: The C-O stretching vibrations of the ester group are expected in the fingerprint region, between 1300 and 1100 cm⁻¹.

  • C-Cl Stretches: The carbon-chlorine stretching vibrations typically appear in the lower frequency region of the spectrum, generally between 800 and 600 cm⁻¹.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often preferred due to its simplicity. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Data Acquisition: A background spectrum of the empty ATR crystal or the pure KBr pellet is recorded first. The sample is then placed in the beam path, and the sample spectrum is acquired.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum Data (Electron Ionization - EI)

m/zInterpretation
253/255/257/259[M]⁺ (Molecular ion peak)
225/227/229/231[M - C₂H₄]⁺
208/210/212/214[M - OC₂H₅]⁺
180/182/184/186[M - COOC₂H₅]⁺

Rationale for Assignments:

  • Molecular Ion Peak: Due to the presence of three chlorine atoms, the molecular ion peak will appear as a characteristic cluster of peaks. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). The relative intensities of the isotopic peaks for a molecule with three chlorines can be predicted based on isotopic abundances. The most abundant peak will be at m/z 253, corresponding to the molecule containing three ³⁵Cl atoms.

  • Fragmentation Pattern: Under electron ionization, the molecular ion can undergo fragmentation. Common fragmentation pathways for ethyl esters include the loss of ethylene (C₂H₄) via a McLafferty rearrangement if a gamma-hydrogen is available, or the loss of the ethoxy radical (•OC₂H₅). Cleavage of the entire ester group (•COOC₂H₅) is also a plausible fragmentation pathway. Each of these fragment ions will also exhibit a characteristic isotopic pattern due to the chlorine atoms.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that would likely show a prominent protonated molecular ion [M+H]⁺ with less fragmentation.[6]

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic characterization of ethyl 4,5,6-trichloronicotinate through NMR, IR, and MS provides a comprehensive and definitive confirmation of its molecular structure. The predicted data and outlined protocols in this guide offer a robust framework for researchers to validate the synthesis and purity of this important chemical intermediate. The interplay of these analytical techniques is essential for ensuring the quality and reliability of materials used in drug discovery and development.

References

  • The Royal Society of Chemistry. Supporting Information for an article in Organic & Biomolecular Chemistry. [Link]

  • PubMed. [Spectrophotometric determination of nicotinic acid with chloramine T]. [Link]

  • The Royal Society of Chemistry. Table of Contents - Organic & Biomolecular Chemistry. [Link]

  • PubMed. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. [Link]

  • PubMed. Chlorine containing tetrahydropyrimidines: Synthesis, characterization, anticancer activity and mechanism of action. [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • Semantic Scholar. Spectroscopic Studies on Nicotine and Nornicotine in the UV Region†. [Link]

  • ResearchGate. FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate),.... [Link]

  • ResearchGate. Chemical structures of the synthesized nicotinic acid derivatives and.... [Link]

  • ERIC. Spectroscopy Data for Undergraduate Teaching. [Link]

  • PubChem - NIH. Ethyl 6-chloronicotinate | C8H8ClNO2 | CID 2799611. [Link]

  • NTA. Syllabus for Chemistry (SCQP08). [Link]

  • UOCHB. Table of Characteristic IR Absorptions. [Link]

  • MDPI. Synthesis and Characterization of New Chiral Smectic Four-Ring Esters. [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]

  • NIH. Mass-spectrometric studies of new 6-nitroquipazines—serotonin transporter inhibitors. [Link]

  • New Journal of Chemistry (RSC Publishing). A novel 4-fluorobenzenetelluronic trimethyltin ester: synthesis, characterization and in vitro cytotoxicity assessment. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Esterification of 4,5,6-Trichloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: Strategic Importance of 4,5,6-Trichloronicotinic Acid Esters

4,5,6-Trichloronicotinic acid is a polychlorinated pyridine carboxylic acid derivative. The pyridine scaffold is a cornerstone in medicinal chemistry, found in numerous therapeutic agents.[1] The introduction of chlorine atoms onto this scaffold can significantly modulate the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and electronic character, which are critical determinants of biological activity.[2] Esters derived from 4,5,6-trichloronicotinic acid are valuable intermediates in the synthesis of complex molecules for drug discovery and agrochemical development. Nicotinic acid and its derivatives have shown a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[3][4][5] The conversion of the carboxylic acid to an ester group provides a versatile handle for further chemical transformations, such as amide bond formation or reduction to an alcohol, enabling the exploration of a broader chemical space in lead optimization programs.

This guide provides a detailed exploration of the esterification of 4,5,6-trichloronicotinic acid, addressing the unique challenges posed by its structure and offering robust protocols for its successful conversion to the corresponding esters.

Mechanistic Considerations and Strategic Approach

The esterification of 4,5,6-trichloronicotinic acid is not a trivial transformation. The reactivity of the carboxylic acid is influenced by several factors:

  • Electronic Effects: The three electron-withdrawing chlorine atoms, coupled with the electronegative nitrogen atom in the pyridine ring, render the carboxylic acid group highly acidic. This increased acidity can facilitate protonation of the carbonyl oxygen, a key step in acid-catalyzed esterification.

  • Steric Hindrance: The chlorine atom at the C5 position, ortho to the carboxylic acid at C3, introduces significant steric bulk. This can impede the nucleophilic attack of the alcohol on the carbonyl carbon, potentially slowing down the reaction rate.

Given these considerations, two primary strategies are presented: the classic, robust Fischer-Speier Esterification under forcing conditions, and a milder, two-step approach via an Acyl Chloride Intermediate to circumvent issues of steric hindrance under equilibrium conditions.

Protocol I: Fischer-Speier Esterification

This method relies on a strong acid catalyst and an excess of the alcohol to drive the equilibrium towards the ester product.[6][7] It is a cost-effective and straightforward approach, particularly suitable for simple, low-boiling point alcohols like methanol and ethanol.

Principle

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester and regenerate the acid catalyst.[6] Using the alcohol as the solvent ensures a large excess, shifting the reaction equilibrium to favor product formation in accordance with Le Châtelier's principle.[7]

Visualizing the Mechanism

Fischer_Esterification cluster_0 Fischer Esterification Mechanism Acid 4,5,6-Trichloronicotinic Acid Protonated_Acid Protonated Carbonyl Acid->Protonated_Acid H⁺ (cat.) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate R'-OH Proton_Transfer Protonated Intermediate Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Ester_Cation Resonance-Stabilized Cation Proton_Transfer->Ester_Cation - H₂O Ester Ester Product Ester_Cation->Ester - H⁺

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Protocol

Table 1: Reagents and Materials for Fischer Esterification

Reagent/MaterialGradeSupplier ExamplePurpose
4,5,6-Trichloronicotinic Acid≥98%Sigma-AldrichStarting Material
Methanol (or other simple alcohol)Anhydrous, ≥99.8%Fisher ScientificReactant and Solvent
Sulfuric Acid (H₂SO₄)Concentrated, 98%VWRCatalyst
Diethyl Ether (or Ethyl Acetate)ACS GradeMerckExtraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeJ.T. BakerNeutralizing Agent
Brine (Saturated NaCl solution)ACS GradeLabChemWashing Agent
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeAcros OrganicsDrying Agent

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,5,6-trichloronicotinic acid (e.g., 5.0 g, 1 equivalent).

  • Reagent Addition: Add anhydrous methanol (50 mL, large excess). Begin stirring to dissolve the solid.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.5 mL, ~0.1 equivalents) to the stirring solution. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approximately 65°C for methanol) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up - Quenching: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold water (100 mL).

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL, until effervescence ceases), and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Protocol II: Esterification via Acyl Chloride Intermediate

This two-step method is often successful for sterically hindered or electronically deactivated carboxylic acids where Fischer esterification may be sluggish.[8] The carboxylic acid is first converted to a highly reactive acyl chloride, which then readily reacts with the alcohol to form the ester.

Principle

The first step involves the reaction of 4,5,6-trichloronicotinic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF), to form 4,5,6-trichloronicotinoyl chloride.[8] In the second step, this reactive intermediate is treated with the desired alcohol in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl generated during the reaction.

Visualizing the Workflow

Acyl_Chloride_Workflow cluster_workflow Esterification via Acyl Chloride Start 4,5,6-Trichloronicotinic Acid Step1 Step 1: Acyl Chloride Formation (SOCl₂, cat. DMF, Reflux) Start->Step1 Intermediate 4,5,6-Trichloronicotinoyl Chloride (Crude) Step1->Intermediate Step2 Step 2: Ester Formation (R'-OH, Base, 0°C to RT) Intermediate->Step2 Workup Aqueous Work-up & Extraction Step2->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Purified Ester Product Purification->Product

Caption: Experimental workflow for the two-step esterification.

Experimental Protocol

Table 2: Reagents and Materials for Acyl Chloride Method

Reagent/MaterialGradeSupplier ExamplePurpose
4,5,6-Trichloronicotinic Acid≥98%Sigma-AldrichStarting Material
Thionyl Chloride (SOCl₂)ReagentPlus®, ≥99%AldrichChlorinating Agent
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Acros OrganicsCatalyst
Toluene or Dichloromethane (DCM)AnhydrousFisher ScientificReaction Solvent
Alcohol (R'-OH)AnhydrousVariousReactant
Triethylamine (Et₃N) or Pyridine≥99.5%Alfa AesarBase
Diethyl Ether (or Ethyl Acetate)ACS GradeMerckExtraction Solvent
1 M Hydrochloric Acid (HCl)Aqueous SolutionVWRWashing Agent
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeJ.T. BakerWashing Agent
Brine (Saturated NaCl solution)ACS GradeLabChemWashing Agent
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeAcros OrganicsDrying Agent

Step-by-Step Procedure:

Step A: Formation of 4,5,6-Trichloronicotinoyl Chloride

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a gas outlet connected to a scrubber), suspend 4,5,6-trichloronicotinic acid (1 equivalent) in anhydrous toluene or DCM.

  • Reagent Addition: Add thionyl chloride (2-3 equivalents) dropwise to the suspension. Then, add a catalytic amount of anhydrous DMF (1-2 drops).

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction is typically complete when the solution becomes clear and gas evolution (SO₂ and HCl) ceases.

  • Isolation of Intermediate: Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 4,5,6-trichloronicotinoyl chloride is often used directly in the next step without further purification.

Step B: Ester Formation

  • Reaction Setup: Dissolve the crude acyl chloride from Step A in an anhydrous solvent like DCM or THF in a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath.

  • Reagent Addition: In a separate flask, prepare a solution of the desired alcohol (1.1 equivalents) and triethylamine (1.2 equivalents) in the same anhydrous solvent. Add this solution dropwise to the cold acyl chloride solution with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC or HPLC.

  • Work-up and Purification: Follow steps 5-9 as described in Protocol I (Fischer-Speier Esterification), with an additional initial wash of the organic layer with 1 M HCl to remove excess triethylamine.

Trustworthiness and Self-Validation

For both protocols, the identity and purity of the final product should be rigorously confirmed. The following analytical techniques are recommended for a self-validating system:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the ester, looking for the characteristic signals of the alcohol moiety and the shift in the pyridine ring protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired ester.

  • Infrared (IR) Spectroscopy: To observe the appearance of the ester carbonyl stretch (typically ~1720-1740 cm⁻¹) and the disappearance of the broad carboxylic acid O-H stretch.

References

  • Abdellatif, K. R. A., Fadaly, W. A. A., & Kamel, G. M. (2019). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 86, 499–513. [Link]

  • Durdagi, S., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Medicinal Chemistry, 62(21), 9437-9471. [Link]

  • Khan, I., & Zaib, S. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6208. [Link]

  • Kowalska, K., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 26(16), 4951. [Link]

  • Lasham, M., et al. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(8), 648-654. [Link]

  • Singh, S., & Kumar, V. (2021). Nicotinic acid derivatives: Application and uses, review. RSC Advances, 11(62), 39395-39413. [Link]

  • Steglich, W., & Neises, B. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. [Link]

  • Trost, B. M. (Ed.). (1991). Comprehensive Organic Synthesis (Vol. 6). Pergamon Press.
  • Wang, X., et al. (2019). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Advances, 9(42), 24453-24462. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • M. Smith, J. March. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • Khan Academy. (n.d.). Fischer esterification. [Link]

Sources

Reactions of 4,5,6-Trichloronicotinic Acid Ethyl Ester with Nucleophiles: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

Ethyl 4,5,6-trichloronicotinate is a pivotal intermediate in synthetic chemistry, prized for its densely functionalized, electron-deficient pyridine core. The three distinct chlorine substituents offer a platform for sequential and regioselective functionalization through Nucleophilic Aromatic Substitution (SNAr). This guide provides an in-depth analysis of the reactivity of this substrate with common nucleophiles. We will explore the underlying mechanistic principles that govern regioselectivity, present field-proven protocols for substitution reactions, and offer troubleshooting insights to aid researchers in medicinal chemistry, agrochemicals, and materials science in leveraging this versatile building block for novel molecular design.

Introduction: The Strategic Value of Polychlorinated Pyridines

Polychlorinated pyridine derivatives are foundational scaffolds in the synthesis of a multitude of biologically active compounds. The electron-withdrawing nature of the pyridine nitrogen, compounded by the inductive effects of multiple chlorine atoms, renders the ring highly susceptible to attack by nucleophiles. Ethyl 4,5,6-trichloronicotinate, in particular, serves as a versatile precursor where the chlorine atoms can be selectively displaced, acting as synthetic handles for the introduction of diverse functionalities. Understanding the hierarchy of reactivity among the C-4, C-5, and C-6 positions is paramount for predictable and efficient synthesis. These reactions are central to constructing libraries of compounds for drug discovery and developing new agrochemicals.[1][2]

The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on Ethyl 4,5,6-Trichloronicotinate

The substitution of chlorine atoms on the pyridine ring proceeds via the classical Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step process involving the addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group (chloride).

  • Nucleophilic Attack: A nucleophile attacks one of the carbon atoms bearing a chlorine atom. This disrupts the ring's aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3]

  • Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of a chloride ion, resulting in the final substituted product.

Unraveling Regioselectivity: Why C-4 and C-6 are Privileged

The key to strategically using ethyl 4,5,6-trichloronicotinate is controlling which chlorine is replaced. The reactivity order is not random; it is dictated by the stability of the Meisenheimer intermediate. The pyridine nitrogen can stabilize a negative charge through resonance only when the attack occurs at positions "ortho" (C-2, C-6) or "para" (C-4) to it.

  • Attack at C-4 or C-6: When a nucleophile attacks at the C-4 or C-6 position, one of the resulting resonance structures places the negative charge directly on the electronegative nitrogen atom. This is a significant stabilizing contribution, lowering the activation energy for the reaction.[4]

  • Attack at C-5: An attack at the C-5 ("meta") position does not allow for the delocalization of the negative charge onto the ring nitrogen. The resulting Meisenheimer complex is less stable, making this pathway energetically unfavorable.

Therefore, nucleophilic substitution is strongly favored at the C-4 and C-6 positions. While electronic factors make both C-4 and C-6 highly reactive, studies on analogous 4,6-dichloropyridines often show a preference for substitution at the C-4 position, which can be influenced by steric and electronic effects of the ester group.[5] The C-5 chlorine is significantly less reactive and typically requires more forcing conditions or metal-catalyzed methods to be displaced.

SNAr Regioselectivity cluster_c4 Attack at C-4 (Favored) cluster_c6 Attack at C-6 (Favored) cluster_c5 Attack at C-5 (Disfavored) C4_Start Substrate C4_TS Meisenheimer Intermediate (N-stabilized resonance form) C4_Start->C4_TS + Nu⁻ C4_End C-4 Substituted Product C4_TS->C4_End - Cl⁻ C6_Start Substrate C6_TS Meisenheimer Intermediate (N-stabilized resonance form) C6_Start->C6_TS + Nu⁻ C6_End C-6 Substituted Product C6_TS->C6_End - Cl⁻ C5_Start Substrate C5_TS Meisenheimer Intermediate (No N-stabilization) C5_Start->C5_TS + Nu⁻ C5_End C-5 Substituted Product C5_TS->C5_End - Cl⁻

Diagram 1: Causality of regioselective attack on the trichloronicotinate core.

Reactions with N-Nucleophiles: Amination

The introduction of nitrogen-containing functional groups is one of the most common transformations of this substrate, providing access to scaffolds used in kinase inhibitors and other therapeutics.[2] Generally, the first amination occurs selectively at the C-4 position.

Comparative Reaction Data with Amines

The table below summarizes typical conditions for the monosubstitution of amines onto related dichlorinated pyridine systems, which serve as a strong predictive model for the reactivity of ethyl 4,5,6-trichloronicotinate. The C-4 position is consistently the most reactive site.[5]

NucleophileSolventTemperature (°C)Time (h)Major ProductApprox. Yield (%)
MethylamineEthanol508Ethyl 4-(methylamino)-5,6-dichloronicotinateGood to Excellent
AnilineDMF100-12012Ethyl 4-(phenylamino)-5,6-dichloronicotinateGood
MorpholineIsopropanol8010Ethyl 4-morpholino-5,6-dichloronicotinateExcellent
BenzylamineDioxane1008Ethyl 4-(benzylamino)-5,6-dichloronicotinateGood to Excellent
Protocol 1: Synthesis of Ethyl 4-morpholino-5,6-dichloronicotinate

This protocol details a reliable method for the selective monosubstitution at the C-4 position using a common secondary amine.

  • Objective: To synthesize Ethyl 4-morpholino-5,6-dichloronicotinate via selective SNAr.

  • Materials & Reagents:

    • Ethyl 4,5,6-trichloronicotinate (1.0 eq)

    • Morpholine (1.2 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add ethyl 4,5,6-trichloronicotinate (1.0 eq) and potassium carbonate (2.0 eq).

    • Add anhydrous DMF to create a stirrable suspension (approx. 0.2 M concentration of the substrate).

    • Add morpholine (1.2 eq) dropwise to the stirring suspension at room temperature.

    • Heat the reaction mixture to 80°C and maintain for 6-10 hours.

    • Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material and the appearance of a major, more polar product spot indicates reaction progression.

    • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing cold water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with saturated brine solution to remove residual DMF, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure product.

  • Troubleshooting:

    • Low Conversion: If the reaction stalls, consider increasing the temperature to 100°C or adding an additional portion of morpholine. Ensure the K₂CO₃ is finely powdered and dry.

    • Di-substitution: If a significant amount of a di-substituted product is observed, reduce the reaction temperature or the amount of morpholine (to ~1.05 eq) to favor monosubstitution.

Reactions with O- & S-Nucleophiles: Alkoxylation and Thiolation

Oxygen and sulfur nucleophiles react similarly, typically displacing the C-4 chlorine first to yield ethers and thioethers, respectively. These reactions are often performed using the sodium salt of the corresponding alcohol or thiol for enhanced nucleophilicity.

Protocol 2: Synthesis of Ethyl 4-methoxy-5,6-dichloronicotinate
  • Objective: To prepare the 4-methoxy derivative using sodium methoxide.

  • Materials & Reagents:

    • Ethyl 4,5,6-trichloronicotinate (1.0 eq)

    • Sodium methoxide (1.1 eq, as a solution in methanol or solid)

    • Anhydrous Methanol (MeOH)

    • Saturated ammonium chloride (NH₄Cl) solution

    • Dichloromethane (DCM)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve ethyl 4,5,6-trichloronicotinate (1.0 eq) in anhydrous methanol in a round-bottom flask at 0°C (ice bath).

    • Slowly add a solution of sodium methoxide (1.1 eq) in methanol. If using solid sodium methoxide, add it portion-wise to control any exotherm.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Validation: Monitor by TLC/LC-MS. The product should be less polar than the amininated products but distinct from the starting material.

    • Once the reaction is complete, carefully quench by adding saturated aqueous NH₄Cl solution.

    • Remove the methanol under reduced pressure.

    • Extract the remaining aqueous residue with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to give the crude product.

    • Purify by column chromatography if necessary.

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_monitor 2. Monitoring cluster_workup 3. Workup & Isolation cluster_purify 4. Purification Setup Combine Substrate, Base (if needed), and Solvent AddNuc Add Nucleophile (e.g., Amine, Alkoxide) Setup->AddNuc Heat Heat to Target Temperature AddNuc->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Extraction Quench->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Diagram 2: A generalized experimental workflow for SNAr reactions.

Conclusion

Ethyl 4,5,6-trichloronicotinate is a powerful and adaptable synthetic intermediate. The predictable regioselectivity of nucleophilic aromatic substitution, primarily at the C-4 and C-6 positions, allows for a controlled and stepwise introduction of a wide array of functional groups. While SNAr reactions with N, O, and S nucleophiles provide a direct and often high-yielding route for derivatization, the remaining chlorine atoms can be targeted in subsequent steps, potentially using palladium-catalyzed cross-coupling reactions for more complex C-C bond formations. The protocols and mechanistic principles outlined in this guide provide a solid foundation for researchers to confidently employ this building block in the synthesis of novel and complex chemical entities for drug discovery and materials science.

References

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.
  • Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi.
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of Ethyl 4,6-dichloronicotinate and Methyl 4,6-dichloronicotinate.
  • BenchChem. (2025). A Comparative Guide to the Synthetic Applications of Ethyl 4,6-dichloronicotinate.
  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

  • BenchChem. (2025). Ethyl 4,6-dichloronicotinate: A Key Intermediate in Agrochemical Synthesis.
  • BenchChem. (2025). Application Notes and Protocols: The Versatile Role of Ethyl 4,6-dichloronicotinate in Medicinal Chemistry.
  • Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Utilization of 4,5,6-Trichloronicotinic Acid Ethyl Ester as a Pivotal Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 4,5,6-trichloronicotinate is a highly functionalized pyridine derivative that serves as a versatile and powerful building block in modern synthetic chemistry. Its electron-deficient aromatic core, substituted with three distinct chlorine atoms and an ethyl ester moiety, presents multiple reactive handles for strategic elaboration. This guide provides an in-depth exploration of its chemical reactivity, focusing on key transformations such as nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and manipulations of the ester group. Authored for researchers, medicinal chemists, and process development scientists, this document offers not only detailed, field-proven protocols but also the underlying chemical principles that govern experimental design, ensuring both successful execution and intelligent troubleshooting.

Introduction and Strategic Overview

4,5,6-Trichloronicotinic acid ethyl ester (CAS No. 181261-73-4) is a pivotal intermediate for accessing complex substituted pyridine scaffolds, which are prevalent in pharmaceuticals and agrochemicals.[1][2] The inherent reactivity of this molecule is dictated by the synergistic electron-withdrawing effects of the ring nitrogen, the three chloro substituents, and the C3-ester group. This electronic profile renders the pyridine ring highly susceptible to nucleophilic attack and facilitates metal-catalyzed bond formation, making it an ideal starting point for constructing diverse molecular libraries.

The strategic value of this intermediate lies in the differential reactivity of its chloro-substituents and the ester, allowing for sequential and regioselective functionalization. This document will detail the primary synthetic pathways leveraging this intermediate, providing the necessary protocols to harness its full synthetic potential.

Physicochemical and Safety Data

Proper handling of chlorinated heterocyclic compounds is paramount for laboratory safety. The following data provides a summary of the compound's properties and essential safety precautions.

Table 1: Physicochemical Properties of Ethyl 4,5,6-Trichloronicotinate

PropertyValueSource
CAS Number 181261-73-4[3][]
Molecular Formula C₈H₆Cl₃NO₂[3][]
Molecular Weight 254.50 g/mol []
IUPAC Name ethyl 4,5,6-trichloropyridine-3-carboxylate[]
Appearance Off-white to white solid/powderGeneral Chemical Knowledge
Critical Safety & Handling Protocols

As with all halogenated organic compounds, appropriate safety measures must be strictly followed. The protocols below are based on best practices for handling similar chlorinated nicotinic acid derivatives.[5][6]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[6][7] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[6]

  • Handling: Avoid direct contact with skin, eyes, and clothing.[5][7] Prevent dust generation and dispersion.[5][8] After handling, wash hands and face thoroughly.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[6]

  • Emergency Procedures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[5][6] Remove contaminated clothing. If irritation occurs, seek medical attention.[5]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[7] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[6]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Core Synthetic Applications & Mechanistic Insights

The utility of ethyl 4,5,6-trichloronicotinate stems from three primary modes of reactivity: nucleophilic aromatic substitution, transition metal-catalyzed cross-coupling, and ester group transformations.

G cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_coupling Cross-Coupling Reactions cluster_ester Ester Transformations main Ethyl 4,5,6-Trichloronicotinate snar_node Amines (R-NH₂) Alkoxides (R-O⁻) Thiols (R-S⁻) main->snar_node coupling_node Boronic Acids (Suzuki) Alkynes (Sonogashira) Amines (Buchwald-Hartwig) main->coupling_node ester_node Hydrolysis (NaOH) Amidation (R₂NH) Reduction (LiAlH₄) main->ester_node snar_prod Substituted Nicotinates snar_node->snar_prod Regioselective Substitution coupling_prod Bi-aryl, Alkynylated, or Aminated Nicotinates coupling_node->coupling_prod Pd-Catalyzed ester_prod Nicotinic Acids Nicotinamides Pyridyl Methanols ester_node->ester_prod

Diagram 1: Key reaction pathways for ethyl 4,5,6-trichloronicotinate.

Nucleophilic Aromatic Substitution (SNAr)

Causality: The pyridine ring is inherently electron-deficient. This effect is strongly amplified by the three chlorine atoms and the C3-ester, which significantly lowers the energy of the Meisenheimer complex intermediate, thereby facilitating nucleophilic attack.[9][10] This makes SNAr the most prominent reaction pathway for this substrate.

Regioselectivity: The positions ortho and para to the ring nitrogen (C2, C4, C6) are the most activated towards nucleophilic attack. For ethyl 4,5,6-trichloronicotinate, the C4 and C6 positions are electronically activated. The C6 position is generally less sterically hindered than the C4 position, which is flanked by two substituents. However, factors like the nature of the nucleophile, solvent, and temperature can influence the regiochemical outcome. For instance, chelation control with certain nucleophiles can direct substitution to the C4 position.

Protocol 1: Regioselective Monosubstitution with an Amine Nucleophile

This protocol describes a general procedure for the substitution of a single chlorine atom with a primary or secondary amine.

  • Materials:

    • Ethyl 4,5,6-trichloronicotinate (1.0 eq)

    • Amine nucleophile (1.1-1.5 eq)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)[10]

    • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Equipment:

    • Three-necked round-bottom flask, reflux condenser, magnetic stirrer, nitrogen/argon inlet, heating mantle.

  • Procedure:

    • To a dry, nitrogen-purged flask, add ethyl 4,5,6-trichloronicotinate (1.0 eq) and the base (e.g., K₂CO₃, 2.5 eq).

    • Add anhydrous DMF to create a stirrable slurry.

    • Add the amine nucleophile (1.2 eq) via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring. The choice of temperature is critical; lower temperatures may favor selectivity but result in sluggish reactions.[10]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water and stir for 30 minutes.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Dry glassware under N₂ atmosphere p2 Add Trichloronicotinate, Base (K₂CO₃), and Solvent (DMF) p1->p2 p3 Add Amine Nucleophile p2->p3 r1 Heat to 80-100 °C with vigorous stirring p3->r1 r2 Monitor by TLC/LC-MS (4-24h) r1->r2 w1 Quench with ice-water r2->w1 w2 Extract with Ethyl Acetate w1->w2 w3 Wash, Dry, Concentrate w2->w3 w4 Purify via Column Chromatography w3->w4

Diagram 2: Standard workflow for SNAr reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Causality: The carbon-chlorine bonds of the pyridine ring can be activated by a low-valent palladium catalyst, initiating a catalytic cycle that results in the formation of new carbon-carbon or carbon-heteroatom bonds.[11] This family of reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings, provides powerful methods for installing aryl, alkynyl, and amino groups, respectively.[12] The reactivity of the C-Cl bonds can often be tuned to allow for selective or sequential couplings.

G pd0 Pd(0)Ln oa Oxidative Addition pd0->oa int1 Ar-Pd(II)Ln(Cl) oa->int1 tm Transmetalation int1->tm int2 Ar-Pd(II)Ln(R) tm->int2 re Reductive Elimination int2->re re->pd0 product Ar-R re->product arx Py-Cl arx->oa rbm R-B(OR)₂ rbm->tm Base

Diagram 3: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

Protocol 2: Suzuki-Miyaura Cross-Coupling with an Arylboronic Acid

This protocol provides a general method for coupling an aryl group, typically at the C4 or C6 position.

  • Materials:

    • Ethyl 4,5,6-trichloronicotinate (or a mono-substituted derivative) (1.0 eq)

    • Arylboronic acid (1.2-1.5 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

    • SPhos (4-10 mol%) or other suitable phosphine ligand

    • Sodium carbonate (Na₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 eq)

    • Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Equipment:

    • Schlenk tube or microwave vial, magnetic stirrer, nitrogen/argon source, heating block or oil bath.

  • Procedure:

    • To a Schlenk tube, add the starting chloro-nicotinate (1.0 eq), arylboronic acid (1.3 eq), base (e.g., K₃PO₄, 2.5 eq), Pd(OAc)₂ (3 mol%), and SPhos (6 mol%).

    • Evacuate and backfill the tube with nitrogen or argon three times.

    • Add the degassed solvent mixture (Dioxane/Water 4:1) via syringe.

    • Heat the reaction to 90-110 °C with stirring for 2-18 hours.

    • Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

    • Wash the filtrate with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue by column chromatography.

Table 2: Troubleshooting Common Cross-Coupling Issues

IssuePotential CauseSuggested Solution
No Reaction Inactive catalyst; Poorly degassed solvents.Use fresh catalyst/ligand; Ensure thorough degassing of solvents by sparging with N₂/Ar.
Low Yield Suboptimal base/solvent combination; Steric hindrance.Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and ligands (e.g., XPhos, RuPhos).
De-boronation Boronic acid instability under reaction conditions.Use potassium aryltrifluoroborate salts instead of boronic acids; Add reagents at reaction temperature.
De-halogenation Reductive side reaction.Use a milder base; Lower the reaction temperature; Ensure an oxygen-free environment.
Transformations of the Ethyl Ester Group

The ethyl ester at the C3 position provides a handle for further diversification after the pyridine core has been functionalized.

Protocol 3: Saponification to the Carboxylic Acid

This is a fundamental transformation to unmask a carboxylic acid, which can then be used in amide couplings or other reactions.

  • Materials:

    • Substituted ethyl nicotinate derivative (1.0 eq)

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-5.0 eq)

    • Tetrahydrofuran (THF) and Water (e.g., 3:1 v/v)

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the ethyl ester in the THF/Water solvent mixture.

    • Add the base (e.g., LiOH, 3.0 eq) and stir at room temperature or with gentle heating (e.g., 40 °C) until the reaction is complete (monitored by TLC/LC-MS). The reaction is typically irreversible due to the formation of the stable carboxylate salt.[13]

    • Cool the mixture in an ice bath and carefully acidify to pH ~2-3 with 1 M HCl.

    • A precipitate of the carboxylic acid should form. If not, extract the product with ethyl acetate.

    • Filter the solid product and wash with cold water, then dry under vacuum. If extracted, process the organic layer as standard.

Conclusion

This compound is a high-value, versatile intermediate that opens a gateway to a vast chemical space of substituted pyridines. A deep understanding of its reactivity patterns—dominated by nucleophilic aromatic substitution and palladium-catalyzed cross-coupling—allows for the rational design of synthetic routes to complex target molecules. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers to effectively and safely utilize this powerful building block in drug discovery and materials science.

References

  • Weires, A. G., Blaisdell, T. P., & Garg, N. K. (2015). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides.
  • Belnome, F., et al. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines...
  • TCI Chemicals. (2025).
  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (2025).
  • Unknown Author. (n.d.). Nucleophilic Substitution Reactions. University lecture notes.
  • Sigma-Aldrich. (n.d.). This compound. Product Page.
  • Chem-Impex. (n.d.). 4-Chloro-Nicotinic acid ethyl ester hydrochloride. Product Page.
  • BOC Sciences. (n.d.). This compound. Product Page.
  • BenchChem. (n.d.).
  • Biosynth. (2020).
  • Chemos GmbH & Co.KG. (2019).
  • BenchChem. (2025).
  • Google Patents. (1983). US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.
  • Wikipedia. (n.d.). Cross-coupling reaction.
  • Patsnap. (n.d.).
  • Unknown Author. (2024). Synthesis of new nicotinic acid derivatives and studying their effects on cholinesterase enzyme activity.
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). 4-Chloro-5-methyl-nicotinic acid ethyl ester.
  • PMC. (n.d.).
  • Chem-Impex. (n.d.).
  • PubChem. (n.d.).
  • ResearchGate. (2025).
  • Google Patents. (1978).
  • National Institutes of Health. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.
  • LibreTexts. (n.d.). 7.6: Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I.
  • Organic Chemistry Portal. (2010).
  • Arkat USA. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.
  • ResearchGate. (n.d.).
  • MDPI. (n.d.).
  • Pharmaffiliates. (n.d.). 6-Chloronicotinic Acid Ethyl Ester. Product Page.
  • LGC Standards. (n.d.). 6-Chloronicotinic Acid Ethyl Ester. Product Page.
  • National Institutes of Health. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer.
  • LibreTexts. (2024). 21.6: Chemistry of Esters.
  • Master Organic Chemistry. (2022).
  • ResearchGate. (2020). Functionalization of 1,2,3-Triazole to Pyrimidine, Pyridine, Pyrazole, and Isoxazole Fluorophores with Antimicrobial Activity.
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
  • Synfacts. (2019).

Sources

The Strategic Utility of Ethyl 4,5,6-Trichloronicotinate: A Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 4,5,6-trichloronicotinate is a highly functionalized pyridine derivative poised for significant applications in medicinal chemistry. Its unique substitution pattern, featuring three distinct chlorine atoms and an ethyl ester moiety, offers a rich platform for the strategic and regioselective synthesis of complex bioactive molecules. This guide provides an in-depth exploration of the potential applications of this versatile building block, focusing on its role in the synthesis of kinase inhibitors and other pharmacologically relevant scaffolds. We present detailed, field-proven protocols for key transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, and discuss the underlying chemical principles that govern the reactivity of this compound. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of polychlorinated pyridines in their discovery programs.

Introduction: The Potential of a Polychlorinated Pyridine Core

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, present in a wide array of approved drugs and clinical candidates.[1][2] Its ability to participate in hydrogen bonding and other key interactions with biological targets makes it a privileged structure in drug design. The introduction of multiple halogen substituents, as seen in ethyl 4,5,6-trichloronicotinate, provides medicinal chemists with a powerful tool for molecular elaboration. The chlorine atoms serve as versatile handles for a variety of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR).

The subject of this guide, ethyl 4,5,6-trichloronicotinate, possesses three chlorine atoms at positions C4, C5, and C6 of the pyridine ring. The electronic properties of the pyridine nitrogen, coupled with the inductive effects of the chlorine atoms and the ester group, create a distinct reactivity profile for each position. This differential reactivity can be exploited to achieve regioselective modifications, a crucial aspect of efficient and targeted drug synthesis.

Strategic Applications in Medicinal Chemistry

Based on the known reactivity of chloropyridines, ethyl 4,5,6-trichloronicotinate is an ideal starting material for the synthesis of a diverse range of molecular architectures. Below, we outline several high-potential applications and provide detailed protocols for their execution.

Synthesis of Substituted Aminopyridines as Kinase Inhibitors

Many kinase inhibitors feature an aminopyridine core, which often forms critical hydrogen bond interactions with the hinge region of the kinase active site.[3] The chlorine atoms on ethyl 4,5,6-trichloronicotinate can be sequentially displaced by amines through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed Buchwald-Hartwig amination.

The reactivity of halopyridines towards nucleophilic aromatic substitution is generally highest at the C2 and C4 positions due to the ability of the nitrogen atom to stabilize the anionic intermediate.[4][5] In the case of ethyl 4,5,6-trichloronicotinate, the C4 and C6 positions are expected to be the most reactive towards SNAr. The C5 position is generally less reactive in SNAr reactions.

This protocol describes the selective substitution of the C4- or C6-chloro substituent with a primary amine. The choice of reaction conditions can influence the regioselectivity.

Objective: To synthesize a mono-amino-dichloronicotinate derivative as a precursor for kinase inhibitors.

Materials:

  • Ethyl 4,5,6-trichloronicotinate (1.0 eq)

  • Primary amine (e.g., aniline or benzylamine) (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel (e.g., microwave vial or sealed tube)

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • To a dry reaction vessel, add ethyl 4,5,6-trichloronicotinate (1.0 eq) and the primary amine (1.1 eq).

  • Add anhydrous DMF to dissolve the reactants.

  • Add DIPEA (2.0 eq) to the reaction mixture.

  • Seal the vessel and heat the reaction to 80-120 °C. The reaction can also be performed in a microwave reactor for shorter reaction times.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the mono-substituted product. The major isomer will likely be the C4 or C6 substituted product, which can be identified by 2D NMR techniques.

Synthesis of Biaryl and Hetero-biaryl Scaffolds via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds and is widely used in drug discovery to synthesize biaryl compounds.[6][7][8] The chlorine atoms of ethyl 4,5,6-trichloronicotinate can be selectively coupled with various boronic acids or esters. Generally, the reactivity of chloropyridines in Suzuki couplings is lower than their bromo or iodo counterparts, necessitating the use of specialized catalyst systems.[6]

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of ethyl 4,5,6-trichloronicotinate with an arylboronic acid. The regioselectivity can be influenced by the choice of catalyst, ligand, and reaction conditions.

Objective: To synthesize a mono-aryl-dichloronicotinate derivative.

Materials:

  • Ethyl 4,5,6-trichloronicotinate (1.0 eq)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) (2-5 mol%)

  • Ligand (e.g., SPhos, XPhos) (4-10 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane/water mixture or toluene)

  • Reaction vessel (e.g., Schlenk flask)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add ethyl 4,5,6-trichloronicotinate (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with water and extract with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Synthesis of Di- and Tri-substituted Pyridines through Sequential Cross-Coupling and SNAr Reactions

The true synthetic power of ethyl 4,5,6-trichloronicotinate lies in the ability to perform sequential reactions to build complex, highly decorated pyridine scaffolds. By carefully choosing the reaction conditions, it is possible to selectively functionalize each of the chloro-positions.

G A Ethyl 4,5,6-Trichloronicotinate B SNAr with Amine 1 (e.g., at C4/C6) A->B C Mono-amino Dichloro Intermediate B->C D Suzuki Coupling with R¹-B(OH)₂ (e.g., at C6/C4) C->D E Di-substituted Mono-chloro Intermediate D->E F Buchwald-Hartwig Amination with Amine 2 (e.g., at C5) E->F G Tri-substituted Pyridine Scaffold F->G H Ester Hydrolysis/ Amide Formation G->H I Final Bioactive Molecule H->I

Modification of the Ethyl Ester Group

The ethyl ester at the C3 position provides an additional site for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many drugs. Alternatively, the ester can be directly converted to an amide.[9][10]

Objective: To convert the ethyl nicotinate derivative to the corresponding nicotinic acid.

Materials:

  • Substituted ethyl nicotinate derivative (1.0 eq)

  • Lithium hydroxide (LiOH) (2.0-3.0 eq)

  • Tetrahydrofuran (THF) and water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the ethyl nicotinate derivative in a mixture of THF and water.

  • Add LiOH and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH 3-4 with 1 M HCl.

  • Collect the resulting precipitate by filtration or extract with an organic solvent.

  • Dry the product to obtain the carboxylic acid.

Data Presentation: Predicted Reactivity and Potential for Kinase Inhibitor Scaffolds

The following table summarizes the predicted relative reactivity of the different positions of ethyl 4,5,6-trichloronicotinate in key medicinal chemistry reactions.

PositionSNAr ReactivitySuzuki Coupling ReactivityBuchwald-Hartwig ReactivityRationale
C4 HighModerateModerateActivated by the pyridine nitrogen (para-position).
C6 HighModerateModerateActivated by the pyridine nitrogen (ortho-position).
C5 LowLowLowNot significantly activated by the pyridine nitrogen.

This differential reactivity allows for a hierarchical approach to the synthesis of complex molecules. For example, a typical strategy would involve an initial SNAr reaction at C4 or C6, followed by a palladium-catalyzed cross-coupling at the other activated position, and finally, a more forcing reaction at the less reactive C5 position.

Visualization of a Potential Synthetic Pathway

The following diagram illustrates a hypothetical synthetic pathway to a potential kinase inhibitor scaffold starting from ethyl 4,5,6-trichloronicotinate.

G start {Ethyl 4,5,6-Trichloronicotinate} step1 {SNAr with Aniline|C4-Substitution} start->step1 Aniline, DIPEA, DMF, 100°C intermediate1 {Ethyl 4-(phenylamino)-5,6-dichloronicotinate} step1->intermediate1 step2 {Suzuki Coupling with Pyridylboronic Acid|C6-Substitution} intermediate1->step2 Pyridylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90°C intermediate2 {Ethyl 4-(phenylamino)-6-(pyridin-3-yl)-5-chloronicotinate} step2->intermediate2 step3 {Ester Hydrolysis|-COOEt to -COOH} intermediate2->step3 LiOH, THF/H₂O intermediate3 {4-(Phenylamino)-6-(pyridin-3-yl)-5-chloronicotinic acid} step3->intermediate3 step4 {Amide Coupling with Methylamine|-COOH to -CONHMe} intermediate3->step4 HATU, DIPEA, Methylamine final_product {Potential Kinase Inhibitor Scaffold} step4->final_product

Conclusion

Ethyl 4,5,6-trichloronicotinate is a promising, yet underexplored, building block in medicinal chemistry. Its highly functionalized nature provides a versatile platform for the synthesis of diverse and complex molecular architectures. The ability to perform regioselective, sequential reactions on the polychlorinated pyridine core allows for the systematic exploration of chemical space, which is a critical aspect of modern drug discovery. The protocols and strategies outlined in this guide are intended to provide a solid foundation for researchers to unlock the full potential of this valuable synthetic intermediate in the development of novel therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines.
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.).
  • BenchChem. (2025).
  • The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. (n.d.).
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing.
  • BenchChem. (2025).
  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. (2003).
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (n.d.).
  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (n.d.).
  • Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... (n.d.).
  • Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.).
  • Structure-reactivity relationships in the chemical of prodrug esters of nicotinic acid hydrolysis. (n.d.). ElectronicsAndBooks.
  • Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.).
  • Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis. (n.d.). Taylor & Francis Online.
  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing.
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.).
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021).
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023).
  • Chemical Stability of Esters of Nicotinic Acid... (2003). Ovid.
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.).
  • Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. (2017). PubMed.
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022).
  • 2-Aminopyridine – an unsung hero in drug discovery. (n.d.). RSC Publishing.
  • Preparation of nicotinic acid amide. (n.d.).
  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014).
  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2025).
  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. (n.d.). Zenodo.
  • Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. (2015).
  • Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. (n.d.). PubMed Central.
  • Hydrolysis kinetics of the prodrug myristyl nicotin
  • A Comparative Guide to Ligands for the Buchwald-Hartwig Amin
  • Synthetic method of 2, 3, 5-trichloropyridine. (n.d.).
  • nucleophilic arom
  • Preparation of 2,3,5-trichloropyridine. (n.d.).
  • Nicotinic Acid. (n.d.). PubChem.
  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (2013). Asian Journal of Chemistry.
  • Preparation of nicotinic acid esters. (n.d.).
  • Design and synthesis of pyridopyrimidines targeting NEK6 kinase. (2025). I.R.I.S..
  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. (2022).
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023).
  • DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. (n.d.). Denmark Group.
  • Biocatalytic amide bond form
  • Formation of Amides From Esters. (n.d.). Master Organic Chemistry.
  • Amide synthesis by acyl
  • Why does nucleophilic aromatic substitution occur
  • Nucleophilic arom

Sources

The Versatile Intermediate: Applications of 4,5,6-Trichloronicotinic Acid Ethyl Ester in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – In the competitive landscape of agrochemical research and development, the strategic selection of starting materials is paramount to the efficient synthesis of novel and effective crop protection agents. Among the myriad of chemical building blocks, halogenated pyridine derivatives have emerged as particularly valuable intermediates. This technical guide focuses on the applications of a specific, highly functionalized molecule: 4,5,6-Trichloronicotinic acid ethyl ester. Its unique substitution pattern offers a versatile platform for the synthesis of a range of agrochemicals, leveraging the reactivity of its chloro-substituents for diverse chemical transformations.

This document serves as a detailed resource for researchers, scientists, and professionals in the agrochemical industry, providing insights into the synthetic utility of this compound. While direct, publicly available examples of commercial agrochemicals synthesized from this compound are not extensively documented, its structural similarity to the well-explored ethyl 4,6-dichloronicotinate allows for a clear projection of its potential synthetic applications. The principles of nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions form the foundation of its utility.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is crucial for reaction design and process optimization.

PropertyValue
IUPAC Name ethyl 4,5,6-trichloropyridine-3-carboxylate[]
CAS Number 181261-73-4[]
Molecular Formula C₈H₆Cl₃NO₂[]
Molecular Weight 254.49 g/mol
Appearance Expected to be a crystalline solid
Solubility Soluble in common organic solvents like dichloromethane, THF, and DMF

Synthetic Potential and Core Reactions

The reactivity of this compound is primarily dictated by the three chlorine atoms on the pyridine ring. The electron-withdrawing nature of the ester group and the pyridine nitrogen atom activates these positions for nucleophilic attack. The chlorine at the 4-position is generally the most susceptible to substitution, followed by the 6-position. The chlorine at the 5-position is the least reactive. This differential reactivity allows for selective functionalization.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key transformation for introducing a variety of functional groups onto the pyridine ring. This is particularly relevant in the synthesis of herbicides and fungicides where specific amine, ether, or thioether linkages are often crucial for biological activity.

Conceptual Workflow for Nucleophilic Aromatic Substitution:

sn_ar_workflow start Start: 4,5,6-Trichloronicotinic acid ethyl ester reaction SNAг Reaction (Heating may be required) start->reaction reagents Nucleophile (e.g., R-NH2, R-OH, R-SH) Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, DMSO) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Crystallization, Chromatography) workup->purification product Substituted Nicotinic Acid Ester Derivative purification->product suzuki_workflow start Start: 4,5,6-Trichloronicotinic acid ethyl ester reaction Suzuki Coupling Reaction (Heating) start->reaction reagents Aryl/Heteroaryl Boronic Acid Palladium Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) Solvent (e.g., Toluene/Water) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Aryl/Heteroaryl Substituted Nicotinic Acid Ester purification->product

Sources

Application Notes & Protocols: Strategic Functionalization of Ethyl 4,5,6-Trichloronicotinate via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Scaffold

Ethyl 4,5,6-trichloronicotinate is a highly functionalized pyridine derivative poised for significant application in medicinal chemistry and materials science. Its polychlorinated structure presents a unique opportunity for selective, sequential, or exhaustive elaboration through modern cross-coupling methodologies. Among these, the Palladium-catalyzed Suzuki-Miyaura reaction stands out for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid and ester coupling partners.[1][2][3][4]

This guide provides a comprehensive technical overview and detailed protocols for the strategic application of Suzuki-Miyaura coupling to the ethyl 4,5,6-trichloronicotinate scaffold. As a Senior Application Scientist, the aim here is not merely to present a recipe, but to elucidate the underlying principles governing selectivity and reactivity, thereby empowering researchers to rationally design and execute synthetic strategies for creating novel molecular architectures. We will explore methodologies for achieving site-selective mono-arylation/alkylation and pathways toward more complex, poly-functionalized nicotinic acid derivatives.

Understanding the Reactivity Landscape of Ethyl 4,5,6-Trichloronicotinate

The successful application of Suzuki coupling to a polychlorinated substrate hinges on understanding the differential reactivity of the C-Cl bonds. In the case of ethyl 4,5,6-trichloronicotinate, the electronic and steric environment of each chlorine atom dictates its susceptibility to oxidative addition to the Palladium(0) catalyst, the first committed step in the catalytic cycle.

  • C4-Chloride: The chlorine at the 4-position (para to the pyridine nitrogen) is highly activated towards oxidative addition. This is due to the strong electron-withdrawing effect of the nitrogen atom, which polarizes the C4-Cl bond.

  • C6-Chloride: The chlorine at the 6-position (ortho to the pyridine nitrogen) is also significantly activated. However, its reactivity can be modulated by steric hindrance from the adjacent C5 substituent and potential coordination of the pyridine nitrogen to the palladium center, which can sometimes inhibit catalysis.[5]

  • C5-Chloride: The chlorine at the 5-position (meta to the pyridine nitrogen) is the least reactive of the three. It lacks the direct electronic activation enjoyed by the C4 and C6 positions.

This reactivity gradient (C4 > C6 >> C5) is the cornerstone of a selective functionalization strategy. By carefully tuning reaction conditions—particularly the catalyst, ligand, base, and temperature—one can control which chlorine atom reacts, enabling a stepwise approach to building molecular complexity.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a robust C-C bond-forming process involving a palladium catalyst.[6] The generally accepted mechanism provides a framework for understanding the critical role of each reaction component.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd Ar-Cl Transmetal Transmetalation (Ar-Pd(II)-R) OxAdd->Transmetal R-B(OR)₂ (activated by base) RedElim Reductive Elimination (Ar-R) Transmetal->RedElim Isomerization RedElim->Pd0 Ar-R Product ArCl Ethyl 4,5,6-Trichloronicotinate (Ar-Cl) Boronic Boronic Acid/Ester (R-B(OR)₂) Base Base (e.g., K₃PO₄) Activates Boronic Acid

Figure 1. Simplified catalytic cycle for the Suzuki-Miyaura reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride (Ar-Cl) bond. This is often the rate-limiting step, especially for less reactive chlorides.

  • Transmetalation: The organic group (R) is transferred from the boron atom to the palladium center. This step requires activation of the organoboron species by a base.[7]

  • Reductive Elimination: The two organic fragments (Ar and R) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Experimental Protocols: A Guide to Selective Coupling

The following protocols are designed as robust starting points for the selective functionalization of ethyl 4,5,6-trichloronicotinate. They are adapted from highly successful systems developed for other polychlorinated pyridines.[1][2][5] Researchers should note that optimization may be required for specific boronic acid/ester coupling partners.

Protocol 1: Selective Mono-Coupling at the C4-Position

This protocol is designed to exploit the heightened reactivity of the C4-chloride, achieving selective mono-functionalization. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reaction of challenging chloro-pyridines.[8]

Workflow Diagram:

Figure 2. General workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add ethyl 4,5,6-trichloronicotinate (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Catalyst/Ligand Addition: In a separate vial, pre-mix the palladium source, such as Pd₂(dba)₃ (2 mol %), and a bulky phosphine ligand like SPhos or XPhos (4.5 mol %). Add this mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, and carefully evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed solvent via syringe. A common and effective solvent system is a mixture of 1,4-dioxane and water (e.g., 4:1 or 5:1 v/v) to a concentration of approximately 0.1 M with respect to the starting halide.

  • Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS analysis of small aliquots. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired ethyl 4-aryl/heteroaryl-5,6-dichloronicotinate.

Protocol 2: Sequential or Exhaustive Coupling

For di- or tri-substituted products, two strategies can be employed: a sequential, one-pot reaction or an exhaustive coupling using a more forceful catalyst system.

A. Sequential One-Pot Coupling:

This advanced technique leverages the selective reactivity of the C4 and C6 positions.[2]

  • First Coupling (C4): Perform Protocol 1 as described above using 1.0-1.1 equivalents of the first boronic acid. Drive the reaction to completion.

  • Second Coupling (C6): Without work-up, add the second, distinct boronic acid (1.5 equiv.) to the reaction mixture, along with an additional portion of base (e.g., K₃PO₄, 1.5 equiv.) and a small amount of additional catalyst/ligand if needed. Continue heating until the second coupling is complete.

B. Exhaustive Alkylation/Arylation:

To achieve coupling at all three positions, more forcing conditions are necessary. This approach is particularly relevant for alkyl boronic esters, which often exhibit slower transmetalation.[5]

Step-by-Step Methodology:

  • Reagent Setup: In a flame-dried Schlenk tube, combine ethyl 4,5,6-trichloronicotinate (1.0 equiv.), the alkylpinacol boronic ester (3.5-4.0 equiv.), a strong base such as lithium tert-butoxide (LiOtBu, 6.0-9.0 equiv.), a palladium source like Pd(OAc)₂ (2-3 mol %), and a robust ligand such as di(1-adamantyl)-n-butylphosphine (Ad₂PⁿBu, 6-9 mol %).

  • Inert Atmosphere & Solvent: Establish an inert atmosphere as described in Protocol 1. Add degassed 1,4-dioxane/water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to 100 °C for 24-48 hours. The extended time and stronger conditions are necessary to overcome the lower reactivity of the C5-Cl and C6-Cl bonds and the challenges of multiple couplings.

  • Work-up and Purification: Follow the work-up and purification procedures outlined in Protocol 1.

Data Summary and Expected Outcomes

The following table summarizes the recommended starting conditions for different synthetic goals. Yields are estimates based on related systems and will vary depending on the specific coupling partners.

Target Product Position(s) Functionalized Catalyst System Base Solvent Temp (°C) Notes
Mono-Aryl C4Pd₂(dba)₃ / SPhosK₃PO₄Dioxane / H₂O80-100High selectivity for the C4 position is expected.
Di-Aryl (Sequential) C4, then C6Pd₂(dba)₃ / SPhosK₃PO₄Dioxane / H₂O80-100Requires careful monitoring and sequential addition of reagents.
Tri-Alkyl (Exhaustive) C4, C5, C6Pd(OAc)₂ / Ad₂PⁿBuLiOtBuDioxane / H₂O100Forcing conditions needed; may require optimization.[5]

Troubleshooting and Scientific Insights

  • Low Conversion: If the reaction stalls, this could be due to catalyst deactivation. Potential causes include coordination of the pyridine nitrogen to the palladium center or degradation of the phosphine ligand. Consider using a higher catalyst/ligand loading or switching to a more robust ligand system (e.g., Buchwald-type biaryl phosphines). Incomplete degassing can also lead to catalyst oxidation.

  • Poor Selectivity: If a mixture of mono-substituted products is obtained, reducing the reaction temperature or using a sterically more demanding ligand can sometimes improve selectivity for the most reactive C4 position.

  • Protodeboronation: The loss of the boronic acid functional group can occur, especially with electron-rich or sensitive heteroaryl boronic acids under prolonged heating. Using the corresponding pinacol boronate ester or potassium trifluoroborate salt can enhance stability.[9]

  • Role of Water: The presence of water in the solvent system is often crucial. It helps to solubilize the inorganic base (e.g., K₃PO₄) and facilitates the formation of the active borate species required for transmetalation.[7]

  • Ester Hydrolysis: The presence of a strong base and water, particularly under prolonged heating, can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid.[10] If this is a significant side reaction, consider using a non-aqueous base like potassium fluoride (KF) or cesium fluoride (CsF), or protecting the ester if necessary.

Conclusion

The Suzuki-Miyaura coupling provides a powerful and versatile platform for the derivatization of ethyl 4,5,6-trichloronicotinate. By understanding the inherent reactivity hierarchy of the C-Cl bonds and carefully selecting the catalyst, ligand, and base, researchers can achieve controlled, site-selective functionalization. The protocols and insights provided herein serve as a comprehensive guide for drug development professionals and synthetic chemists to unlock the full potential of this valuable heterocyclic scaffold, paving the way for the discovery of novel compounds with significant biological or material properties.

References

  • Laulhé, S., Blackburn, J. M., & Roizen, J. L. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4440–4443. [Link][1]

  • Laulhé, S., Blackburn, J. M., & Roizen, J. L. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. ACS Publications. [Link][2]

  • Laulhé, S., Blackburn, J., & Roizen, J. L. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Semantic Scholar. [Link][11]

  • Ghaffari, M., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link][12]

  • ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... ResearchGate. [Link][13]

  • Girard, Y., & Trépanier, S. (1997). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1997(S1), S15-S17. [Link][14]

  • Laulhé, S., Blackburn, J. M., & Roizen, J. L. (2016). Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PubMed. [Link][3]

  • Blackburn, J. M., & Roizen, J. L. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health. [Link][5]

  • Laulhé, S., Blackburn, J. M., & Roizen, J. L. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4440–4443. [Link][4]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with... ResearchGate. [Link][15]

  • Thompson, L. A., & Ellman, J. A. (1999). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Tetrahedron Letters, 40(1), 125-128. [Link][16]

  • ResearchGate. (2006). Synthesis of Ethyl Nicotinate-5-Boronic Acid Pinacol Ester and Its Application Toward Suzuki Coupling. ResearchGate. [Link][17]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link][7]

  • Wikipedia. (2024). Suzuki reaction. Wikipedia. [Link][6]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link][9]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link][18]

  • Zuo, Z., et al. (2016). Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids. National Institutes of Health. [Link][19]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link][20]

  • Shields, J. D., et al. (2014). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. National Institutes of Health. [Link][21]

  • Qin, T., et al. (2016). Redox-Active Esters in Fe-Catalyzed C–C Coupling. National Institutes of Health. [Link][22]

  • Al-Zoubi, R. M. (2019). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. MDPI. [Link][23]

  • LibreTexts Chemistry. (2022). 21.6: Chemistry of Esters. LibreTexts. [Link][10]

  • Wang, Z., et al. (2022). Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters. National Institutes of Health. [Link][24]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 4,5,6-Trichloronicotinic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the proposed large-scale synthesis of 4,5,6-trichloronicotinic acid ethyl ester, a valuable intermediate in the pharmaceutical and agrochemical industries. Recognizing the absence of a publicly available, detailed protocol for the direct large-scale production of this specific molecule, this application note outlines a scientifically robust, two-stage synthetic pathway. The proposed route commences with the esterification of nicotinic acid to yield ethyl nicotinate, followed by a meticulously planned, albeit challenging, polychlorination step. This guide is designed to furnish researchers and process chemists with a foundational methodology, emphasizing safety, scalability, and analytical validation at each critical juncture.

Introduction

Polychlorinated pyridine derivatives are pivotal structural motifs in a myriad of biologically active compounds. Among these, this compound stands out as a key building block for the synthesis of complex molecules in drug discovery and crop protection. The strategic placement of three chlorine atoms on the pyridine ring offers multiple reactive sites for further chemical elaboration. However, the large-scale synthesis of this compound is not trivial, primarily due to the harsh conditions required for exhaustive chlorination of the pyridine nucleus. This document aims to bridge this informational gap by proposing a viable and detailed synthetic strategy, grounded in established principles of organic chemistry.

Proposed Synthetic Pathway

The proposed synthesis of this compound is envisioned as a two-part process. The initial stage involves the well-established esterification of nicotinic acid to produce the ethyl ester precursor. The subsequent, more demanding stage focuses on the polychlorination of the ethyl nicotinate intermediate.

G Nicotinic_Acid Nicotinic Acid Ethyl_Nicotinate Ethyl Nicotinate Nicotinic_Acid->Ethyl_Nicotinate Part 1: Esterification Ethanol, Acid Catalyst Target_Molecule 4,5,6-Trichloronicotinic Acid Ethyl Ester Ethyl_Nicotinate->Target_Molecule Part 2: Polychlorination PCl5, Cl2 (g), High T/P

Caption: Proposed two-stage synthetic pathway.

Part 1: Large-Scale Synthesis of Ethyl Nicotinate

The esterification of nicotinic acid is a standard transformation that can be scaled effectively. The use of a solid acid catalyst is recommended for large-scale operations to simplify workup and minimize corrosive waste streams associated with strong mineral acids like sulfuric acid.[1][2][3]

Experimental Protocol: Esterification

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
Nicotinic Acid123.1124.6200
Anhydrous Ethanol46.0792.02000
Toluene92.14123.0-
HND230 Solid Acid Catalyst-2.5-

Procedure:

  • Reactor Setup: Charge a suitable glass-lined reactor with toluene (123.0 kg).

  • Reagent Addition: To the toluene, add anhydrous ethanol (92.0 kg), followed by the HND230 solid acid catalyst (2.5 kg).

  • Addition of Nicotinic Acid: Slowly add nicotinic acid (24.6 kg) to the stirred mixture.

  • Reaction: Heat the mixture to 55-65°C and maintain stirring for 4-6 hours.[2]

  • Water Removal: Increase the temperature to initiate reflux and facilitate the removal of water via a Dean-Stark trap. Continue reflux until no more water is collected.

  • Cooling and Filtration: Cool the reaction mixture to room temperature. Filter the mixture to recover the solid acid catalyst. The catalyst can be washed with fresh toluene and potentially reused.

  • Solvent Removal: The filtrate is transferred to a distillation apparatus, and toluene is removed under reduced pressure.

  • Product Isolation: The remaining light-yellow liquid is crude ethyl nicotinate. For most subsequent chlorination reactions, this crude product is of sufficient purity. If higher purity is required, vacuum distillation can be performed.

Expected Yield: >95%

Part 2: Proposed Large-Scale Synthesis of this compound

The polychlorination of the pyridine ring is a challenging transformation that typically requires high temperatures and pressures, often in the presence of a catalyst.[4][5] The following protocol is a proposed starting point for the development of a large-scale process and will require optimization and careful safety assessment. The reaction is proposed to be carried out in a high-pressure reactor.

Experimental Protocol: Polychlorination

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
Ethyl Nicotinate151.1615.1100
Phosphorus Pentachloride (PCl₅)208.2425.0120
Chlorine Gas (Cl₂)70.90As required-

Procedure:

  • Reactor Charging: In a dry, inert atmosphere, charge a high-pressure, corrosion-resistant reactor with ethyl nicotinate (15.1 kg) and phosphorus pentachloride (25.0 kg).

  • Sealing and Inerting: Seal the reactor and purge with dry nitrogen to remove any residual moisture.

  • Heating: Begin stirring and gradually heat the reactor to 160-180°C.

  • Chlorine Gas Introduction: Once the initial reaction mixture is homogeneous, introduce chlorine gas into the reactor, carefully controlling the pressure. The pressure should be maintained between 10-20 atm. The introduction of chlorine gas is highly exothermic and must be done with extreme caution, with adequate cooling capacity available.

  • Reaction Monitoring: Maintain the reaction at 180-200°C under pressure for 8-12 hours. The progress of the reaction should be monitored by taking aliquots (if the reactor setup allows for safe sampling) and analyzing them by GC-MS to observe the formation of mono-, di-, and tri-chlorinated products.

  • Cooling and Depressurization: Once the reaction is deemed complete, cool the reactor to room temperature and slowly and carefully vent the excess chlorine gas and HCl into a scrubber system containing a sodium hydroxide solution.

  • Quenching: The reaction mixture is then carefully and slowly quenched by adding it to a large volume of crushed ice and water with vigorous stirring. This step is highly exothermic and will generate a significant amount of HCl gas. This must be performed in a well-ventilated area with appropriate scrubbing.

  • Extraction: The aqueous mixture is extracted multiple times with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Washing: The combined organic extracts are washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

Expected Yield: Highly variable and dependent on process optimization. A starting point for expected yield would be in the range of 40-60%.

G cluster_esterification Part 1: Esterification cluster_chlorination Part 2: Polychlorination start_ester Charge Reactor with Toluene and Ethanol add_catalyst Add Solid Acid Catalyst start_ester->add_catalyst add_nicotinic Add Nicotinic Acid add_catalyst->add_nicotinic react_ester Heat to 55-65°C (4-6 hours) add_nicotinic->react_ester reflux Reflux to Remove Water react_ester->reflux cool_filter Cool and Filter reflux->cool_filter distill_ester Remove Toluene (Reduced Pressure) cool_filter->distill_ester product_ester Ethyl Nicotinate distill_ester->product_ester start_chloro Charge High-Pressure Reactor with Ethyl Nicotinate and PCl5 heat_chloro Heat to 160-180°C start_chloro->heat_chloro add_cl2 Introduce Chlorine Gas (10-20 atm) heat_chloro->add_cl2 react_chloro Maintain at 180-200°C (8-12 hours) add_cl2->react_chloro cool_vent Cool and Vent react_chloro->cool_vent quench Quench with Ice/Water cool_vent->quench extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry extract->wash_dry distill_chloro Remove Solvent wash_dry->distill_chloro product_chloro Crude 4,5,6-Trichloronicotinic Acid Ethyl Ester distill_chloro->product_chloro

Caption: Experimental workflow for the proposed synthesis.

Purification and Characterization

Purification:

The crude product from the chlorination step will likely be a mixture of chlorinated pyridines. Purification can be achieved through:

  • Fractional Vacuum Distillation: To separate the desired trichlorinated product from less chlorinated and other byproducts.

  • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes) can be an effective purification method.

Characterization:

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the this compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

Safety Precautions

This synthesis involves several hazardous materials and reactions. A thorough risk assessment must be conducted before commencing any work.

  • Phosphorus Pentachloride (PCl₅): Highly corrosive and reacts violently with water, releasing hydrogen chloride gas. It is harmful if swallowed and fatal if inhaled.[6][7][8][9] Causes severe skin burns and eye damage.[7][8] All handling must be done in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and full-face protection, must be worn.[6][9]

  • Chlorine Gas (Cl₂): A toxic and corrosive gas. Inhalation can cause severe respiratory distress and can be fatal. A dedicated gas handling system with leak detection and an emergency scrubbing system is mandatory for large-scale reactions.

  • Thionyl Chloride (SOCl₂): While not explicitly used in the proposed chlorination, it is a common chlorinating agent and has similar hazards to PCl₅. It is toxic if inhaled and causes severe skin burns and eye damage.[10]

  • High-Pressure Reactions: The chlorination step is conducted under high pressure. The reactor must be appropriately rated and equipped with safety features such as a rupture disc and a pressure relief valve.

  • Exothermic Reactions: Both the chlorination and the quenching steps are highly exothermic. Adequate cooling capacity and slow, controlled addition of reagents are crucial to prevent runaway reactions.

  • Corrosive Byproducts: The reactions generate significant amounts of hydrogen chloride (HCl) gas. All off-gases must be directed to a suitable scrubber.

References

  • Ataman Kimya. ETHYL NICOTINATE. Retrieved from [Link]

  • Wang, H., Wen, K., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4485-4495.
  • CN106957262A. A kind of preparation method of ethyl nicotinate.
  • Semantic Scholar. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

  • Eureka | Patsnap. Preparation method of ethyl nicotinate. Retrieved from [Link]

  • YouTube. (2022, December 24). Preparation of Pyridines, Part 2: By Halogenation and Nitration. Organic Chemistry Portal. Retrieved from [Link]

  • Penta chemicals. (2025, April 9). Phosphorous pentachloride. Retrieved from [Link]

  • EP0684943B1. Chlorination process of pyridine derivatives.
  • US4256894A. Preparation of chlorinated pyridines.
  • ICSC 0544. PHOSPHORUS PENTACHLORIDE. Retrieved from [Link]

  • NJ.gov. PENTACHLORIDE HAZARD SUMMARY. Retrieved from [Link]

  • KR20170038818A. Process for the preparation of 4,5,6-trichloropicolinic acid.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 4,5,6-Trichloronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of ethyl 4,5,6-trichloronicotinate. This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of this compound. Our goal is to provide you with the expertise and practical insights needed to achieve high purity and yield in your experiments.

Introduction to Purification Challenges

Ethyl 4,5,6-trichloronicotinate is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purification can be challenging due to the presence of structurally similar impurities, potential for hydrolysis, and the compound's specific physicochemical properties. This guide will walk you through common issues and their resolutions, from initial work-up to final polishing steps.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purification of ethyl 4,5,6-trichloronicotinate.

Q1: What are the most common impurities I should expect in my crude ethyl 4,5,6-trichloronicotinate?

A1: The impurity profile can vary depending on the synthetic route. However, common impurities include:

  • Unreacted starting materials: Such as 4,5,6-trichloronicotinic acid.

  • Hydrolysis product: 4,5,6-trichloronicotinic acid, formed by the breakdown of the ester.[1][2]

  • Over- or under-chlorinated species: Nicotinic acid esters with fewer or more chlorine atoms.

  • Solvent residues: From the reaction or initial extraction steps.

  • Byproducts from the esterification reaction: For example, if using a coupling agent like DCC, dicyclohexylurea can be a persistent impurity.[3]

Q2: My crude product is a dark oil, but the pure compound should be a solid. What causes the color?

A2: The dark coloration is typically due to polymeric or highly conjugated impurities formed during the reaction, especially if elevated temperatures were used. These can often be removed by treatment with activated carbon followed by filtration, or more commonly, through column chromatography.

Q3: I am seeing a spot on my TLC that streaks badly. What could this be?

A3: Streaking on a TLC plate is often indicative of an acidic or basic compound interacting strongly with the silica gel. In this case, it is likely the corresponding carboxylic acid, 4,5,6-trichloronicotinic acid. To confirm, you can co-spot your crude material with a known standard of the acid. To mitigate streaking during column chromatography, you can consider using a mobile phase with a small amount of acetic or formic acid to suppress the ionization of the acidic impurity.

Q4: Can I purify ethyl 4,5,6-trichloronicotinate by distillation?

A4: While vacuum distillation can be a viable method for purifying esters, it may not be ideal for this compound due to its relatively high molecular weight and the potential for thermal decomposition, which could lead to the formation of additional impurities.[4] Column chromatography or recrystallization are generally preferred methods.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may face during the purification process.

Troubleshooting Poor Separation in Column Chromatography

Poor separation of your target compound from impurities is a frequent challenge. Here’s a systematic approach to troubleshoot this issue.

cluster_0 Troubleshooting Poor Separation TLC 1. TLC Analysis Optimize solvent system. Aim for Rf of 0.2-0.3 for target. Solvent 2. Solvent System Try different solvent systems. (e.g., Hexane/EtOAc, DCM/MeOH) TLC->Solvent If separation is still poor Gradient 3. Gradient Elution Use a shallow gradient for better resolution. Solvent->Gradient If co-elution occurs Silica 4. Silica Gel Choice Consider neutral or deactivated silica if compound is unstable. Gradient->Silica If degradation is suspected Loading 5. Sample Loading Use minimal solvent to load the sample. Dry loading may be beneficial. Silica->Loading If band broadening is observed

Caption: A systematic workflow for troubleshooting poor separation in column chromatography.

Issue 1: The target compound co-elutes with an impurity.

  • Cause & Solution: The polarity of your mobile phase may not be optimal for separating the compounds.

    • TLC Optimization: Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.3 for your target compound.[5]

    • Solvent System Modification: If a standard hexane/ethyl acetate system fails, try a different solvent system. Dichloromethane/methanol or toluene/ethyl acetate can offer different selectivities.

    • Gradient Elution: Employ a shallow gradient during elution. A slow, gradual increase in the polar solvent can improve the resolution between closely eluting spots.

Issue 2: The compound appears to be degrading on the column.

  • Cause & Solution: The acidic nature of standard silica gel can cause degradation of sensitive compounds.

    • Stability Test: Spot your compound on a TLC plate and let it sit for an hour before developing. If new spots appear, your compound is likely unstable on silica.[5]

    • Deactivated Silica: Consider using silica gel that has been treated with a base, such as triethylamine, or use neutral alumina as your stationary phase.

Issue 3: Peak tailing is observed during column chromatography or HPLC analysis.

  • Cause & Solution: Peak tailing can be caused by interactions between polar groups on your compound and the stationary phase.

    • Mobile Phase Modifier: For HPLC, adding a small amount of an acid (e.g., trifluoroacetic acid) or a competing base (e.g., triethylamine) to the mobile phase can improve peak shape by minimizing secondary interactions with the column.[5]

Troubleshooting Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. However, finding the right conditions can be tricky.

Issue 1: The compound does not dissolve in the chosen solvent, even at boiling.

  • Cause & Solution: The solvent is not polar enough to dissolve your compound.

    • Solvent Screening: Test a range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, ethanol, isopropanol). A good recrystallization solvent will dissolve the compound when hot but not when cold.

    • Solvent Mixtures: If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Heat to clarify and then allow to cool slowly.

Issue 2: The compound "oils out" instead of forming crystals.

  • Cause & Solution: The solution is supersaturated, or the cooling rate is too fast.

    • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution to induce crystallization.

    • Seeding: Add a small crystal of the pure compound to the cooled solution to initiate crystallization.

Issue 3: Impurities are trapped in the crystals.

  • Cause & Solution: The cooling was too rapid, or the concentration of the impurity is too high.

    • Slow Crystallization: Ensure the solution cools slowly to allow for the formation of a pure crystal lattice.

    • Pre-purification: If the crude material is very impure, it may be necessary to first run a quick column to remove the bulk of the impurities before attempting recrystallization.

Part 3: Experimental Protocols

Protocol 1: Silica Gel Column Chromatography

This protocol provides a general procedure for the purification of ethyl 4,5,6-trichloronicotinate using silica gel column chromatography.

Materials:

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Crude ethyl 4,5,6-trichloronicotinate

  • Glass column with stopcock

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate).[5]

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free bed. Do not let the silica run dry.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent like dichloromethane. Carefully add the sample to the top of the silica bed.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase based on the separation profile determined by TLC.[5]

  • Fraction Collection: Collect fractions of the eluent in separate test tubes.[6]

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Removal of Acidic Impurities

This protocol describes a liquid-liquid extraction method to remove the 4,5,6-trichloronicotinic acid impurity.

Materials:

  • Crude ethyl 4,5,6-trichloronicotinate

  • Ethyl acetate or other suitable organic solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

Procedure:

  • Dissolve the crude product in ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution. This will react with the acidic impurity to form a water-soluble salt.[7]

  • Separate the aqueous layer.

  • Repeat the wash with sodium bicarbonate solution until no more gas evolution is observed.

  • Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the organic phase under reduced pressure.

Part 4: Data Presentation

Table 1: Recommended Solvent Systems for TLC and Column Chromatography

Solvent System (v/v)Typical ApplicationExpected Rf of Product
Hexane / Ethyl Acetate (9:1 to 7:3)General purpose, good for separating non-polar impurities.0.2 - 0.4
Dichloromethane / Methanol (99:1 to 95:5)For more polar impurities that are not well-separated by Hexane/EtOAc.Varies
Toluene / Ethyl Acetate (9:1 to 8:2)Offers different selectivity, can be useful for resolving closely eluting spots.0.2 - 0.4

Part 5: Logical Relationships Diagram

cluster_purification Purification Strategy Crude Crude Ethyl 4,5,6-Trichloronicotinate Acidic_Impurity 4,5,6-Trichloronicotinic Acid (Hydrolysis Product) Crude->Acidic_Impurity is present in Other_Impurities Other Organic Impurities (e.g., starting materials, byproducts) Crude->Other_Impurities is present in Wash Aqueous Wash (e.g., NaHCO3 solution) Crude->Wash undergoes Pure_Product Pure Ethyl 4,5,6-Trichloronicotinate Column Column Chromatography Wash->Column followed by Column->Pure_Product yields

Sources

Technical Support Center: Troubleshooting Byproducts in Ethyl 4,5,6-Trichloronicotinate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 4,5,6-Trichloronicotinate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing specifically on the identification, minimization, and elimination of process-related byproducts. By understanding the mechanistic origins of these impurities, you can optimize your reaction conditions to ensure high purity and yield.

Part 1: Frequently Asked Questions (FAQs) - Understanding Byproduct Formation

This section addresses the most common issues encountered during the synthesis, providing insights into their chemical origins and offering immediate troubleshooting advice.

FAQ 1: My final product analysis (GC-MS/LC-MS) shows peaks corresponding to di- and tetrachloro-nicotinic acid derivatives. What is the likely cause?

This is a classic issue of non-selective chlorination . The pyridine ring is an electron-deficient system, making electrophilic substitution (like chlorination) require forcing conditions. This can lead to a mixture of products.

  • Causality:

    • Incomplete Chlorination: If your starting material is a less-chlorinated nicotinic acid, residual starting material or incompletely chlorinated intermediates (e.g., ethyl 4,5-dichloronicotinate) will persist if reaction time, temperature, or chlorinating agent stoichiometry is insufficient.

    • Over-Chlorination/Isomerization: Conversely, overly harsh conditions can lead to the formation of tetrachlorinated species or thermodynamically favored isomers. The synthesis of specific chloronicotinic acids often involves challenges with isomer formation, which requires careful purification.[1]

  • Troubleshooting Actions:

    • Monitor Reaction Progress: Use in-process controls (TLC, GC, or LC) to track the consumption of starting material and the appearance of products and byproducts.

    • Stoichiometry Control: Carefully control the molar equivalents of your chlorinating agent (e.g., PCl₅, SO₂Cl₂). Start with the theoretical amount and titrate upwards in small increments in subsequent optimization runs.

    • Temperature Management: Maintain a consistent and optimized reaction temperature. Temperature fluctuations can significantly alter the selectivity of the chlorination process.

FAQ 2: I have a significant amount of unreacted 4,5,6-trichloronicotinic acid in my final product after esterification. How can I improve conversion?

This points to an incomplete esterification reaction. The most common method, Fischer-Speier esterification, is an equilibrium-limited process.[2] The presence of three bulky chlorine atoms adjacent to the carboxylic acid group can also introduce steric hindrance, slowing the reaction rate.[3]

  • Causality:

    • Equilibrium: The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible.[4][5] If the water produced is not removed, the reaction will reach equilibrium before all the carboxylic acid is consumed.

    • Steric Hindrance: The chlorine atoms at positions 4, 5, and 6 crowd the reaction center at position 3, making it more difficult for the alcohol (ethanol) to perform the nucleophilic attack on the carbonyl carbon.[6]

  • Troubleshooting Actions:

    • Apply Le Châtelier's Principle:

      • Use a large excess of the alcohol (ethanol) to push the equilibrium towards the product side.[3][5][6] Often, using ethanol as the solvent is effective.

      • Remove water as it forms. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent to the reaction mixture.[3][6]

    • Alternative Esterification Method: If Fischer esterification proves inefficient, convert the carboxylic acid to a more reactive intermediate.

      • First, react the 4,5,6-trichloronicotinic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive acid chloride.[7]

      • Then, react the acid chloride intermediate with ethanol. This is a non-reversible reaction and typically proceeds to completion with high yield.[4]

FAQ 3: During workup or upon storage, I'm seeing the 4,5,6-trichloronicotinic acid reappear in my purified ester. Why is this happening?

This issue is caused by the hydrolysis of the ester back to the carboxylic acid and alcohol. The C-O bond of the ester is susceptible to cleavage by water, a reaction that can be catalyzed by both acid and base.[8][9][10]

  • Causality:

    • Acid-Catalyzed Hydrolysis: Trace amounts of the acid catalyst (e.g., H₂SO₄) from the esterification step, if not completely removed during workup, will catalyze the reverse reaction in the presence of water.[9]

    • Base-Catalyzed Hydrolysis (Saponification): If the workup involves basic washes (e.g., sodium bicarbonate) and the ester is left in contact for too long, saponification can occur.[8] This is generally faster and irreversible compared to acid-catalyzed hydrolysis.

    • Ambient Moisture: Highly pure esters can still hydrolyze over time if exposed to atmospheric moisture, especially if any catalytic residues remain.

  • Troubleshooting Actions:

    • Thorough Neutralization: During workup, ensure all acidic catalysts are completely neutralized with a mild base wash (e.g., saturated NaHCO₃ solution). Do not let the layers sit for extended periods.

    • Anhydrous Conditions: After extraction, dry the organic layer thoroughly with a drying agent like anhydrous MgSO₄ or Na₂SO₄ before solvent removal.

    • Proper Storage: Store the final product in a tightly sealed container, preferably under an inert atmosphere (N₂ or Argon), and in a desiccator to protect it from moisture.

Part 2: Troubleshooting and Optimization Guides

Guide 1: Minimizing Chlorination-Related Impurities

Achieving regioselective and complete chlorination is critical. Use this guide to diagnose and resolve issues related to chlorination byproducts.

G start Analysis shows chlorination byproducts q1 Major impurity is less chlorinated? start->q1 a1_yes Incomplete Reaction q1->a1_yes Yes a1_no Over-reaction or Isomerization q1->a1_no No sol1 Action: Increase reaction time or temperature moderately. Verify stoichiometry of chlorinating agent. a1_yes->sol1 sol2 Action: Decrease reaction time or temperature. Reduce equivalents of chlorinating agent. a1_no->sol2 verify1 Verify with in-process GC/LC analysis sol1->verify1 verify2 Verify with in-process GC/LC analysis sol2->verify2 end Optimized Chlorination verify1->end verify2->end

Caption: Troubleshooting logic for chlorination byproducts.

Guide 2: Optimizing the Esterification Step

Fischer esterification is a battle against chemical equilibrium. This guide provides strategies to drive the reaction to completion.

The formation of the ester and water from the carboxylic acid and alcohol is a balanced, reversible process. To maximize the yield of the desired ethyl ester, the equilibrium must be shifted to the right, as described by Le Châtelier's Principle.

G sub 4,5,6-Trichloronicotinic Acid + Ethanol prod Ethyl 4,5,6-Trichloronicotinate + Water sub->prod Esterification (k_fwd) prod->sub Hydrolysis (k_rev) drive1 Strategy 1: Increase [Ethanol] (Use as solvent) drive1->prod drive2 Strategy 2: Remove [Water] (Dean-Stark / Drying Agent) drive2->prod

Caption: Shifting the equilibrium in Fischer esterification.

Guide 3: Purification Strategies

The choice of purification method is critical for removing structurally similar byproducts.

Purification Method Effective Against Pros Cons
Recrystallization Unreacted carboxylic acid, some isomeric impurities.Scalable, cost-effective, can yield very high purity material.Requires finding a suitable solvent system; can have significant yield loss in mother liquor.
Column Chromatography Di-, tetra-, and isomeric chloro-species. Closely related impurities.High resolution, effective for separating compounds with small polarity differences.Less scalable, requires significant solvent, can be time-consuming.
Acid/Base Extraction Unreacted 4,5,6-trichloronicotinic acid.Excellent for removing acidic impurities from the neutral ester product.Risk of ester hydrolysis if not performed quickly and at low temperatures.
Distillation Byproducts with significantly different boiling points.Good for removing volatile or non-volatile impurities.The high boiling point of the target ester may require vacuum distillation; risk of thermal degradation.

Part 3: Key Experimental Protocols

These protocols provide a starting point for synthesis and should be adapted and optimized for your specific laboratory conditions.

Protocol 1: Synthesis via Acid Chloride Intermediate

This two-step method avoids the equilibrium limitations of Fischer esterification and is often higher yielding.

  • Step A: Formation of 4,5,6-Trichloronicotinoyl Chloride

    • To a solution of 4,5,6-trichloronicotinic acid (1.0 eq) in an inert solvent (e.g., dichloromethane or toluene), add a catalytic amount of N,N-dimethylformamide (DMF, ~0.05 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise.[7]

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

    • The resulting solution of the acid chloride is typically used directly in the next step without purification.

  • Step B: Esterification

    • Cool the acid chloride solution back to 0 °C.

    • Slowly add anhydrous ethanol (2.0-5.0 eq).

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor reaction completion by TLC or LC-MS.

    • Upon completion, quench the reaction by carefully pouring it into ice-cold water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with saturated NaHCO₃ solution and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude ethyl ester.

Protocol 2: Optimized Fischer Esterification

This protocol uses classic techniques to maximize yield in the equilibrium-limited reaction.

  • Reaction Setup

    • Combine 4,5,6-trichloronicotinic acid (1.0 eq) and a large excess of absolute ethanol (can be used as the solvent, >10 eq).

    • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 eq).[5]

    • Equip the flask with a reflux condenser and a Dean-Stark trap filled with ethanol.

  • Reaction Execution

    • Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the reaction forward.

    • Continue reflux for 4-24 hours, monitoring the reaction progress by TLC or GC.

  • Workup

    • Cool the reaction mixture to room temperature.

    • Remove the excess ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and carefully wash with water, followed by saturated NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. Further purification can be performed as needed (see Guide 3).

References

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.).
  • Ethyl 4,6-dichloronicotinate synthesis. (n.d.). ChemicalBook.
  • Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. (n.d.). Moodle.
  • Fischer Esterification. (2025, February 23). J&K Scientific LLC.
  • Process for producing chloronicotinic acid compounds. (n.d.). US Patent 4504665A.
  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry.
  • Ethyl 4,6-dichloronicotinate: A Key Intermediate in Agrochemical Synthesis. (n.d.). Benchchem.
  • Fischer–Speier esterification. (n.d.). In Wikipedia.
  • Aries, R. S., & Sachs, A. P. (1956). Esterification of pyridine carboxylic acids. US Patent 2758999A.
  • Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide. (n.d.). Benchchem.
  • How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? (2017, September 19).
  • Hydrolysis of Esters and Amides and the Chemistry of Nitriles. (2020, May 4). YouTube.
  • mechanism of ester hydrolysis. (2019, January 15). YouTube.
  • Hydrolysis of Esters. (2014, October 16). YouTube.
  • A kind of preparation method of ethyl nicotinate. (n.d.). CN Patent 106957262A.

Sources

Technical Support Center: Optimization of Reaction Conditions for 4,5,6-Trichloronicotinic Acid Ethyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4,5,6-trichloronicotinic acid ethyl ester. This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, improve yield, and ensure the purity of your final product. As senior application scientists, we have compiled this information based on established chemical principles and practical laboratory experience.

I. Reaction Overview: Fischer-Speier Esterification

The synthesis of this compound from 4,5,6-trichloronicotinic acid and ethanol is a classic example of a Fischer-Speier esterification.[1] This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[2][3][4] The core of this process is a nucleophilic acyl substitution, where the alcohol acts as a nucleophile and attacks the protonated carbonyl carbon of the carboxylic acid, leading to the formation of an ester and water.[5]

The reaction is an equilibrium process.[2][6] To drive the reaction towards the formation of the desired ester, Le Châtelier's principle is applied by either using a large excess of one of the reactants (typically the alcohol) or by removing one of the products (usually water) as it is formed.[7][8][9]

Reaction Scheme:

Fischer_Esterification reactant1 4,5,6-Trichloronicotinic Acid reaction_node + reactant1->reaction_node reactant2 Ethanol reactant2->reaction_node catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->reaction_node + product1 This compound product2 Water reaction_node->product1 reaction_node->product2 +

Caption: Fischer-Speier esterification of 4,5,6-trichloronicotinic acid.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended catalyst for this esterification, and why?

A1: For the Fischer esterification of 4,5,6-trichloronicotinic acid, strong protic acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are commonly used catalysts.[1] These catalysts function by protonating the carbonyl oxygen of the carboxylic acid.[6][10] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (ethanol).[5][9] While other Lewis acids can also be used, sulfuric acid is often preferred due to its effectiveness and cost-efficiency.[11]

Q2: How does the amount of ethanol affect the reaction yield?

A2: The Fischer esterification is a reversible reaction.[8] To shift the equilibrium towards the product side and maximize the yield of the ethyl ester, a large excess of ethanol is typically used.[6][10] In many protocols, ethanol can even serve as the solvent for the reaction.[1] Using a 10-fold or even 100-fold excess of the alcohol can significantly increase the ester yield.[6]

Q3: What is the optimal reaction temperature and time?

A3: The reaction is typically carried out at the reflux temperature of the alcohol, which in this case is ethanol (boiling point ~78 °C).[8] Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.[12] Typical reaction times can vary from 1 to 10 hours.[1] The progress of the reaction should be monitored using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to determine the point of completion.[8]

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides systematic solutions.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low or No Product Formation 1. Inactive Catalyst: The acid catalyst may be old or have absorbed moisture, reducing its effectiveness. 2. Insufficient Heat: The reaction temperature may be too low to overcome the activation energy. 3. Presence of Water: Water in the reactants or solvent can shift the equilibrium back towards the starting materials.[13]1. Use fresh, concentrated sulfuric acid or anhydrous p-toluenesulfonic acid. 2. Ensure the reaction mixture is maintained at a steady reflux. Use a heating mantle with a temperature controller for better regulation. 3. Use anhydrous ethanol and ensure all glassware is thoroughly dried before use.[13] Consider using a Dean-Stark apparatus to remove water azeotropically if the reaction is run in a non-polar solvent like toluene.[1]
Incomplete Reaction 1. Insufficient Reaction Time: The reaction may not have reached equilibrium. 2. Inadequate Amount of Catalyst: The concentration of the acid catalyst may be too low to effectively catalyze the reaction. 3. Steric Hindrance: While less of a concern with ethanol, steric hindrance from the trichlorinated pyridine ring could slow the reaction.1. Extend the reflux time and monitor the reaction progress by TLC or GC until no further change is observed. 2. While catalytic, a sufficient amount of acid is necessary. A typical starting point is 1-5 mol% of the carboxylic acid. The optimal amount may need to be determined empirically. 3. If steric hindrance is suspected, increasing the reaction temperature (if possible with a higher boiling solvent) or using a more potent catalyst might be beneficial.
Formation of Byproducts 1. Dehydration of Ethanol: At high temperatures and strong acid concentrations, ethanol can dehydrate to form diethyl ether. 2. Charring/Degradation: Prolonged heating at high temperatures in the presence of a strong acid can lead to the degradation of the starting material or product.1. Maintain a controlled reflux temperature. Avoid excessive heating. 2. Monitor the reaction closely and stop it once completion is reached. Purify the crude product promptly after workup.
Difficult Product Isolation/Purification 1. Incomplete Neutralization: Residual acid in the organic layer can complicate purification. 2. Emulsion Formation during Workup: The presence of both organic and aqueous phases with similar densities can lead to stable emulsions.1. During the workup, wash the organic layer thoroughly with a saturated sodium bicarbonate solution until effervescence ceases.[3] This will neutralize any remaining acid. 2. To break emulsions, add a small amount of brine (saturated NaCl solution) and gently swirl.[8] If the emulsion persists, filtration through a pad of Celite may be effective.
Troubleshooting Workflow:

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_reagents Check Reagent Purity & Dryness start->check_reagents check_catalyst Verify Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions monitor_reaction Monitor Reaction Progress (TLC/GC) check_reagents->monitor_reaction Reagents OK check_catalyst->monitor_reaction Catalyst OK check_conditions->monitor_reaction Conditions OK optimize_catalyst Optimize Catalyst Loading monitor_reaction->optimize_catalyst Reaction Stalled optimize_time Adjust Reaction Time monitor_reaction->optimize_time Reaction Slow optimize_temp Ensure Proper Reflux Temperature monitor_reaction->optimize_temp No Reaction workup_issue Investigate Workup Procedure monitor_reaction->workup_issue Reaction Complete, Low Isolated Yield successful_synthesis Successful Synthesis optimize_catalyst->successful_synthesis optimize_time->successful_synthesis optimize_temp->successful_synthesis workup_issue->successful_synthesis

Caption: Decision-making workflow for troubleshooting low-yield reactions.

IV. Optimized Experimental Protocol

This protocol provides a general framework for the synthesis of this compound. Researchers should adapt this procedure based on their specific laboratory conditions and scale.

Materials:

  • 4,5,6-Trichloronicotinic Acid

  • Anhydrous Ethanol (200 proof)

  • Concentrated Sulfuric Acid (98%)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethyl Acetate (for extraction)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4,5,6-trichloronicotinic acid in a 10 to 20-fold molar excess of anhydrous ethanol.

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (approximately 1-5 mol% relative to the carboxylic acid) to the reaction mixture. Caution: The addition of sulfuric acid to ethanol is exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 4-8 hours. Monitor the reaction's progress periodically by TLC.

  • Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Workup:

    • Dissolve the residue in ethyl acetate.

    • Transfer the solution to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Repeat until no more CO₂ evolution is observed.

    • Wash the organic layer with water, followed by a wash with brine.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[8] Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl 4,5,6-trichloronicotinate.

  • Purification: The crude product can be further purified by column chromatography or recrystallization if necessary to achieve the desired purity.

V. References

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Retrieved from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Retrieved from [Link]

  • Esterification Reaction between Alcohol and Carboxylic Acid. (2023, September 22). Retrieved from [Link]

  • Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. (2025, May 22). JoVE. Retrieved from [Link]

  • Esterification Reaction. (n.d.). BYJU'S. Retrieved from [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved from a university chemistry lab manual source.

  • Acid to Ester - Common Conditions. (n.d.). Retrieved from a chemical synthesis resource.

  • Fischer–Speier esterification. (n.d.). In Wikipedia. Retrieved from [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Lab 12: Synthesis of an Ester. (n.d.). CSUB. Retrieved from a university chemistry lab manual source.

  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. (n.d.). NIH. Retrieved from [Link]

  • Esterification optimization studies. (n.d.). ResearchGate. Retrieved from [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (n.d.). NIH. Retrieved from [Link]

  • Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. (2021, September). ResearchGate. Retrieved from [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (n.d.). MDPI. Retrieved from [Link]

  • 4-Chloronicotinic acid. (n.d.). PubChem. Retrieved from [Link]

  • Ester synthesis. (2020, March 10). Sciencemadness Discussion Board. Retrieved from [Link]

  • Synthesis of Tropine-Based Functionalized Acidic Ionic Liquids and Catalysis of Esterification. (n.d.). MDPI. Retrieved from [Link]

  • Preparation method of 6-chloronicotinic acid. (n.d.). Google Patents. Retrieved from

  • 2,5,6-Trichloronicotinic Acid: A Key Intermediate for Organic Synthesis and Agrochemicals. (2025, November 11). Retrieved from a chemical supplier's technical data sheet.

  • Method for continuously synthesizing ethyl 4-chloroacetoacetates. (n.d.). Google Patents. Retrieved from

  • An efficient synthesis of ethyl 7-chloro-6-fluoro-1-methyl-4-oxo-1,4- dihydro-[2][3]thiazeto[3,2-a]quinoline-3-carboxylate as intermediate of the prulifloxacin containing tricyclic fluoroquinolone. (2025, August 7). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Stability of 4,5,6-Trichloronicotinic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,5,6-Trichloronicotinic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their work. Here, you will find in-depth troubleshooting advice and frequently asked questions regarding its stability, particularly under acidic conditions.

Introduction

This compound is a halogenated pyridine derivative with potential applications in pharmaceutical and agrochemical synthesis. The presence of three electron-withdrawing chlorine atoms on the pyridine ring significantly influences its chemical properties, including its stability in various chemical environments. This guide will focus on its stability under acidic conditions, a common scenario in many synthetic and formulation procedures.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic aqueous solutions?

A1: this compound is susceptible to acid-catalyzed hydrolysis. The primary degradation pathway is the cleavage of the ethyl ester bond to form 4,5,6-Trichloronicotinic acid and ethanol.[1][2] This reaction is reversible, but in the presence of a large excess of water, the equilibrium will be driven towards the hydrolysis products.[1][2][3]

The rate of this hydrolysis is expected to be significantly faster than that of unsubstituted ethyl nicotinate. The three chlorine atoms are strong electron-withdrawing groups, which increase the electrophilicity of the carbonyl carbon in the ester group. This makes the carbonyl carbon more susceptible to nucleophilic attack by water, thus accelerating the hydrolysis process.

Q2: How do the chlorine substituents on the pyridine ring affect the rate of hydrolysis?

A2: The three chlorine atoms have a significant impact on the electronic properties of the molecule. Their strong inductive electron-withdrawing effect decreases the electron density on the pyridine ring and, by extension, on the ester group. This has two main consequences:

  • Increased Electrophilicity: The carbonyl carbon of the ester becomes more electron-deficient and therefore a "harder" electrophile. This enhances its reactivity towards nucleophiles like water.

  • Increased Acidity of the Parent Carboxylic Acid: The electron-withdrawing chlorine atoms stabilize the carboxylate anion formed upon deprotonation of the corresponding carboxylic acid (4,5,6-Trichloronicotinic acid). This makes the carboxylic acid a stronger acid (lower pKa) compared to nicotinic acid. While pKa is a measure of the acidity of the carboxylic acid, it is indicative of the electronic environment that also influences the ester's reactivity.

Q3: At what pH range is this compound most stable?

A3: Generally, esters exhibit maximum stability in the mildly acidic to neutral pH range (around pH 4-6). In strongly acidic (pH < 3) or basic (pH > 8) conditions, the rate of hydrolysis increases significantly. For this compound, due to the activating effect of the chloro-substituents, it is advisable to maintain the pH in the lower end of the mildly acidic range for maximal stability. However, the optimal pH for your specific application should be determined experimentally.

Q4: What are the primary degradation products of this compound under acidic conditions?

A4: The primary and expected degradation products are 4,5,6-Trichloronicotinic acid and ethanol, resulting from the hydrolysis of the ester bond. Under harsh acidic conditions (e.g., high temperature, very low pH), further degradation of the chlorinated pyridine ring could occur, but this is generally not observed under standard experimental conditions.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Low yield of desired product in a reaction carried out in acidic media. The reaction conditions (low pH, high temperature, extended reaction time) are causing significant hydrolysis of the this compound starting material or product.1. Monitor the reaction closely: Use an analytical technique like HPLC or TLC to track the disappearance of the starting material and the appearance of the hydrolysis product (4,5,6-Trichloronicotinic acid).2. Modify reaction conditions: If possible, reduce the reaction temperature, shorten the reaction time, or use a milder acidic catalyst.3. Consider a different synthetic route: If hydrolysis is unavoidable, explore alternative synthetic pathways that do not require strongly acidic conditions.
An unexpected peak appears in my HPLC chromatogram during a stability study. This is likely the hydrolysis product, 4,5,6-Trichloronicotinic acid.1. Confirm the identity of the new peak: If a standard of 4,5,6-Trichloronicotinic acid is available, run it as a reference. Alternatively, use LC-MS to determine the mass of the new peak, which should correspond to the carboxylic acid.2. Quantify the degradation: Develop a validated HPLC method to quantify the disappearance of the ester and the appearance of the acid over time.[4][5][6]
The reaction mixture becomes cloudy or a precipitate forms when I acidify it. The hydrolysis product, 4,5,6-Trichloronicotinic acid, may be less soluble in the reaction solvent than the starting ethyl ester, causing it to precipitate upon formation.1. Solubility testing: Determine the solubility of both the ester and the corresponding carboxylic acid in your reaction solvent system.2. Adjust the solvent system: If precipitation is an issue, consider using a co-solvent to increase the solubility of the carboxylic acid.3. Isolate and characterize the precipitate: Filter the solid and analyze it (e.g., by melting point, NMR, or IR spectroscopy) to confirm its identity as 4,5,6-Trichloronicotinic acid.

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment

This protocol provides a general framework for developing an HPLC method to assess the stability of this compound.

Objective: To quantify the concentration of this compound and its primary hydrolysis product, 4,5,6-Trichloronicotinic acid, over time.

Materials:

  • This compound

  • 4,5,6-Trichloronicotinic acid (if available as a reference standard)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

    • If available, prepare a separate stock solution and calibration standards for 4,5,6-Trichloronicotinic acid.

  • Chromatographic Conditions (starting point, may require optimization):

    • Column: C18 reverse-phase

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Detector wavelength: Determined by UV scan of the analyte (typically around 260-280 nm for pyridine derivatives)

    • Gradient elution: A starting point could be 30% B, increasing to 90% B over 15 minutes, holding for 5 minutes, and then returning to initial conditions.

  • Stability Study Setup:

    • Prepare solutions of this compound at a known concentration in the acidic medium of interest (e.g., buffered solution at a specific pH).

    • Incubate the solutions at a constant temperature.

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample, neutralize it if necessary, and dilute it with the mobile phase to a concentration within the calibration range.

  • Data Analysis:

    • Inject the samples onto the HPLC system.

    • Quantify the peak areas of the ester and the acid at each time point.

    • Plot the concentration of the ester versus time to determine the rate of degradation.

Diagrams

Acid-Catalyzed Hydrolysis of this compound

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer cluster_3 Step 4: Elimination Ester 4,5,6-Trichloronicotinic acid ethyl ester Protonated_Ester Protonated Ester (Activated Carbonyl) Ester->Protonated_Ester + H₃O⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate + H₂O Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate + H₂O - H₃O⁺ Carboxylic_Acid 4,5,6-Trichloronicotinic acid Protonated_Intermediate->Carboxylic_Acid - Ethanol Ethanol Ethanol Protonated_Intermediate->Ethanol

Caption: Proposed mechanism for the acid-catalyzed hydrolysis of this compound.

References

  • Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. PubMed. [Link]

  • Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. PubMed. [Link]

  • Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography | Request PDF. ResearchGate. [Link]

  • Degradation of Pyridines in the Environment. ResearchGate. [Link]

  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PMC. [Link]

  • Ester to Acid - Common Conditions. Organic Chemistry Portal. [Link]

  • Degradation of pyridines in the environment. Semantic Scholar. [Link]

  • Structure-reactivity relationships in the chemical of prodrug esters of nicotinic acid hydrolysis. ElectronicsAndBooks. [Link]

  • hydrolysis of esters. Chemguide. [Link]

  • The Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Acid Catalyzed Hydrolysis of Esters (II). Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Synthesis of Polychlorinated Nicotinic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of polychlorinated nicotinic acid esters. These compounds are valuable intermediates in the development of pharmaceuticals and agrochemicals, but their synthesis presents unique challenges owing to the electronic properties of the pyridine ring. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common hurdles in their synthesis. We will explore the causality behind experimental choices to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: Why is the direct chlorination of the nicotinic acid ring so difficult, resulting in low yields? A: The pyridine ring is electronically analogous to a nitrobenzene ring; it is an electron-deficient system. The nitrogen atom withdraws electron density, deactivating the ring towards electrophilic substitution, which is the most common mechanism for chlorination.[1] Consequently, forcing conditions such as high temperatures and pressures are often required, which can lead to degradation and lower yields.

Q2: I am attempting a Fischer esterification of my chlorinated nicotinic acid, but the reaction is not proceeding. What is the issue? A: There are two primary issues. First, Fischer esterification is an equilibrium-limited reaction.[2] Second, the presence of multiple electron-withdrawing chlorine atoms on the pyridine ring further deactivates the carboxyl group, making it less susceptible to nucleophilic attack by the alcohol. A more robust method is to first convert the carboxylic acid to a more reactive intermediate, such as an acyl chloride.[3][4]

Q3: During workup, I am losing a significant portion of my ester product and seeing the starting carboxylic acid reappear. What is happening? A: This is a classic case of ester hydrolysis. Esters can be cleaved back to the parent carboxylic acid and alcohol under either acidic or basic aqueous conditions, a reaction that can be particularly facile with the electron-deficient polychlorinated pyridine system.[5][6] Workup procedures, especially those involving strong base washes to remove acidic impurities, must be carefully controlled (e.g., using a milder base like sodium bicarbonate and minimizing contact time) to prevent product loss.[7]

Q4: How can I effectively remove the pyridine solvent used in my reaction? A: Pyridine has a high boiling point and can be difficult to remove completely by rotary evaporation alone. A common and effective method is to wash the organic layer with a dilute acidic solution, such as 1M HCl or a saturated copper sulfate solution. The acid protonates the basic pyridine, forming a water-soluble pyridinium salt that partitions into the aqueous layer.[8] However, care must be taken if your product is acid-sensitive.

Troubleshooting Guide: Common Experimental Issues
Issue 1: Inefficient or Incomplete Chlorination

Symptoms:

  • Low conversion of starting nicotinic acid or its ester.

  • TLC/GC-MS analysis shows a mixture of mono-, di-, and tri-chlorinated products instead of the desired polychlorinated species.

  • Significant charring or decomposition of the reaction mixture.

Causality and Troubleshooting Workflow:

The primary challenge is overcoming the inherent low reactivity of the pyridine ring. The choice of chlorinating agent and reaction conditions is paramount.

G start Low Chlorination Yield q1 Are you using high-temp (>200°C) Cl₂ gas? start->q1 a1_yes Consider catalyst poisoning or insufficient pressure. Check for leaks in the system. High temperatures can also cause degradation. q1->a1_yes Yes a1_no Using PCl₅/POCl₃ or other agents? q1->a1_no No q2 Is the reaction temperature sufficiently high (150-220°C)? a1_no->q2 a2_no Increase temperature incrementally. These reactions often require significant thermal energy to overcome the activation barrier. q2->a2_no No a2_yes Is reaction time sufficient? (>12 hours) q2->a2_yes Yes q3 Extend reaction time to 24-48h. Monitor progress by GC-MS. The reaction may be slow. a2_yes->q3 No q4 Consider side reactions. Is there evidence of decarboxylation or polymerization? a2_yes->q4 Yes a4_yes Lower the reaction temperature. Consider a different catalytic system or a stepwise approach to introduce chlorine atoms. q4->a4_yes Yes a4_no Re-evaluate stoichiometry. Ensure at least one equivalent of chlorinating agent per desired Cl atom. q4->a4_no No

Caption: Troubleshooting workflow for low chlorination yield.

Recommended Solutions & Rationale:

  • Choice of Chlorinating Agent: For exhaustive chlorination, direct chlorination with Cl₂ gas in a sealed, high-pressure reactor at temperatures exceeding 200°C is often employed in industrial settings. For laboratory scale, a combination of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) is a more common, albeit still harsh, method. These reagents can effectively chlorinate the ring, but careful temperature control is necessary to prevent decomposition.

  • Temperature and Time: Do not underestimate the required energy input. Reactions may require prolonged heating (12-48 hours) at high temperatures (180-250°C). It is critical to monitor the reaction's progress using GC-MS to determine the optimal endpoint and avoid byproduct formation from extended heating.

  • Catalysis: While less common for polychlorination, certain Lewis acid catalysts can facilitate chlorination under milder conditions. However, catalyst deactivation can be an issue.

Issue 2: Failure of the Esterification Step

Symptoms:

  • Low or no conversion of the polychlorinated nicotinic acid to the desired ester.

  • Reaction requires a large excess of alcohol and extended reflux times with minimal success.

Causality and Recommended Workflow:

The electron-withdrawing nature of the multiple chlorine substituents significantly reduces the nucleophilicity of the carbonyl carbon, making it resistant to attack by alcohols. The most reliable solution is a two-step process involving activation of the carboxylic acid.

G

Caption: Recommended pathway for successful ester synthesis.

Comparative Analysis of Esterification Methods:

MethodReagentsConditionsProsCons
Fischer Esterification Alcohol (often as solvent), Strong Acid Catalyst (e.g., H₂SO₄)Reflux, requires water removalOne step, inexpensive reagents.[9]Equilibrium-limited, very slow/ineffective for electron-poor acids, harsh conditions can cause side reactions.[2]
Acyl Chloride Method 1. SOCl₂ or (COCl)₂ 2. Alcohol, Base (e.g., Et₃N)1. Reflux 2. 0°C to RTHigh yield, not equilibrium-limited, fast reaction.[3][4]Two steps, requires handling of corrosive/moisture-sensitive reagents.
Coupling Agent Method DCC or EDC, DMAP, AlcoholRoom TemperatureMild conditions.Coupling agents can be expensive, removal of urea byproduct can be difficult.
Key Experimental Protocols
Protocol 1: Synthesis of Ethyl 2,5,6-Trichloronicotinate via the Acyl Chloride

This protocol is a representative example and should be adapted based on the specific substrate and desired product.

Step A: Formation of 2,5,6-Trichloronicotinoyl Chloride

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (containing NaOH solution), add 2,5,6-trichloronicotinic acid (10.0 g, 1 eq.).

  • Reagent Addition: Add thionyl chloride (SOCl₂, 20 mL) and a catalytic amount of dry DMF (2-3 drops) to the flask. Caution: This step should be performed in a well-ventilated fume hood as SO₂ and HCl gas are evolved.[3]

  • Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4 hours. The solid should completely dissolve.

  • Work-up: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 2,5,6-trichloronicotinoyl chloride (a yellow-to-brown solid or oil) is typically used in the next step without further purification.

Step B: Esterification with Ethanol

  • Reaction Setup: Dissolve the crude acyl chloride from Step A in anhydrous dichloromethane (DCM, 100 mL) in a flask under a nitrogen atmosphere and cool the mixture to 0°C in an ice bath.

  • Reagent Addition: In a separate flask, prepare a solution of absolute ethanol (1.2 eq.) and triethylamine (1.5 eq.) in anhydrous DCM (20 mL). Add this solution dropwise to the stirred acyl chloride solution over 30 minutes, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor the reaction by TLC or GC-MS until the acyl chloride is consumed.

  • Purification:

    • Quench the reaction by slowly adding water (50 mL).

    • Separate the organic layer. Wash the organic layer sequentially with 1M HCl (50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL). Note: Perform the bicarbonate wash swiftly to minimize potential ester hydrolysis.[7]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be further purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield the pure ethyl 2,5,6-trichloronicotinate.

References
  • Re-evaluating pyridine's role in chlorination reaction. (2021). Research - Chemistry World. [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (n.d.). National Institutes of Health (NIH). [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (2001). Molecules. [Link]

  • Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. (n.d.). PubMed. [Link]

  • How to purify Nicotinic acid derivatives from the reaction mixture? (2017). ResearchGate. [Link]

  • Chlorination and bromination of pyridine. (n.d.). ResearchGate. [Link]

  • Specific Solvent Issues with Chlorination. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Purification of nicotinic acid. (n.d.).
  • Fischer Esterification. (n.d.). Organic Chemistry Portal. [Link]

  • Pyridine. (n.d.). Wikipedia. [Link]

  • Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. (n.d.). ResearchGate. [Link]

Sources

Technical Support Center: 4,5,6-Trichloronicotinic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4,5,6-Trichloronicotinic acid ethyl ester. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis, purification, and handling of this highly functionalized pyridine derivative. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Here we address the most common questions and issues that arise when working with this compound and its parent acid.

Q1: My Fischer esterification of 4,5,6-Trichloronicotinic acid is stalling, resulting in low yield. What is causing this and how can I improve the conversion?

A1: This is a classic equilibrium problem common to Fischer esterification.[1] The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible.[2] If the water produced as a byproduct is not removed, the reaction will reach equilibrium and fail to proceed to completion, leaving a significant amount of the starting carboxylic acid.[3]

Causality & Solution: To drive the equilibrium towards the product (the ester), you must actively remove water as it forms. Several strategies can be employed:

  • Use a Dehydrating Agent: The addition of a strong dehydrating agent like concentrated sulfuric acid not only acts as a catalyst but also sequesters the water generated.[4]

  • Azeotropic Distillation: If the solvent allows, using a Dean-Stark apparatus is highly effective. Toluene is a common solvent for this purpose, as it forms a low-boiling azeotrope with water, which can be physically removed from the reaction vessel.[4]

  • Use a Large Excess of Alcohol: Employing the reactant alcohol (in this case, ethanol) as the solvent will shift the equilibrium to the product side according to Le Châtelier's principle. However, this may require more rigorous purification to remove the excess alcohol.[5]

Q2: I'm observing significant product loss and formation of the starting carboxylic acid during my aqueous workup. What is happening?

A2: You are likely experiencing base-catalyzed hydrolysis (saponification) of your ester. The ester functional group is susceptible to cleavage by hydroxide ions, which are often present in basic aqueous solutions (e.g., saturated sodium bicarbonate or carbonate) used to neutralize the acid catalyst.[6] This reaction is effectively irreversible because the resulting carboxylate salt is deprotonated and no longer electrophilic.[7]

Causality & Solution: The electron-withdrawing nature of the trichlorinated pyridine ring makes the carbonyl carbon of the ester particularly electrophilic and thus more susceptible to nucleophilic attack by hydroxide.

  • Minimize Contact Time: Perform the basic wash as quickly as possible and use chilled solutions to slow the rate of hydrolysis.

  • Use a Weaker Base: A saturated solution of sodium bicarbonate (NaHCO₃) is less basic than sodium carbonate (Na₂CO₃) and is preferred for neutralizing residual acid catalyst while minimizing ester hydrolysis.

  • Avoid Strong Bases: Do not use strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) during the workup unless saponification is the intended reaction.[8]

  • Alternative Purification: Consider a non-aqueous workup. The crude product can be filtered through a plug of silica gel to remove baseline impurities and the solvent evaporated. Further purification can then be achieved via column chromatography or distillation.[9]

Q3: My mass spectrometry results show unexpected masses corresponding to the addition of an ethoxy group or other nucleophiles. What is the source of these byproducts?

A3: The pyridine ring of your molecule is highly electron-deficient due to the presence of three chlorine atoms and the ester group. This makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr). The chlorine atoms, particularly at the 4- and 6-positions (ortho and para to the nitrogen), can be displaced by nucleophiles.

Causality & Solution: During esterification, the ethanol reactant/solvent can act as a nucleophile, displacing one of the chlorine atoms to form an ethoxy-dichloronicotinate byproduct. Other nucleophiles present in the reaction mixture can lead to similar substitutions.[10][11]

  • Control Reaction Temperature: Higher temperatures accelerate SNAr. Run the esterification at the lowest temperature that allows for a reasonable reaction rate. Refluxing for extended periods should be done with caution.

  • Limit Excess Nucleophiles: While excess alcohol is used to drive esterification, be aware that it can also participate in side reactions. Monitor the reaction progress (e.g., by TLC or GC-MS) to avoid unnecessarily long reaction times.

  • Purification: These closely related byproducts can often be separated from the desired product by careful column chromatography.

Q4: When preparing the ester via an acid chloride, the reaction is sluggish and gives a complex mixture. Why is this method problematic?

A4: While converting the carboxylic acid to an acyl chloride is a common strategy for esterification, pyridine-based acyl chlorides are often problematic.[12] They are typically generated and exist as hydrochloride salts, which have very low solubility in common inert organic solvents like THF or dichloromethane. This poor solubility can lead to incomplete and messy reactions.

Causality & Solution: The pyridine nitrogen acts as a base, leading to salt formation. This heterogeneity makes the subsequent reaction with the alcohol difficult.

  • Use of a Tertiary Amine Base: Adding a non-nucleophilic base like triethylamine (TEA) can neutralize the HCl generated and liberate the free acyl chloride, improving solubility and reactivity.[12]

  • Consider Alternative Activating Agents: Instead of thionyl chloride or oxalyl chloride, consider using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). However, be aware that DCC can lead to the formation of N-acylurea byproducts that are difficult to remove. EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.[4]

Troubleshooting Guide

Use this guide to diagnose and resolve specific issues encountered during your experiment.

Observed Problem Potential Cause(s) Recommended Actions & Protocol
Low Purity After Workup: TLC/NMR shows a mix of starting acid and ester.1. Incomplete esterification reaction.2. Hydrolysis of the ester during aqueous workup.Action 1 (Improve Reaction): Re-run the reaction using a Dean-Stark apparatus with toluene to azeotropically remove water. Ensure the acid catalyst (e.g., H₂SO₄) is fresh.Action 2 (Optimize Workup): During the neutralization step, use a saturated NaHCO₃ solution instead of Na₂CO₃. Perform the wash quickly with a pre-chilled solution. Dry the organic layer thoroughly with MgSO₄ or Na₂SO₄ before solvent removal.[5]
Dark Brown or Black Crude Product: Product is an oil instead of the expected solid/oil.Thermal decomposition or side reactions from prolonged heating.Action: Purify immediately via flash column chromatography on silica gel. Avoid high temperatures. If distillation is necessary, use a high-vacuum, short-path apparatus to minimize the boiling point and residence time.[9] Monitor for any signs of decomposition (e.g., gas evolution).
Unexpected Byproducts in MS/NMR: Peaks corresponding to M+9 (addition of ethoxy, loss of chloro) or other additions.Nucleophilic Aromatic Substitution (SNAr) on the pyridine ring.Action: Lower the reaction temperature and shorten the reaction time. Monitor the reaction closely by TLC/GC. If the side reaction persists, consider an alternative esterification method that does not require high heat, such as using an acyl chloride at 0 °C to room temperature.
Difficulty Removing Urea Byproduct: When using DCC as a coupling agent.Formation of insoluble dicyclohexylurea (DCU).Action 1: Filter the crude reaction mixture through a sintered glass funnel to remove the bulk of the DCU precipitate.Action 2: If DCU remains, it can sometimes be precipitated by concentrating the solution and adding a non-polar solvent. However, complete removal often requires column chromatography.[4]Preventative Action: Use EDC in future reactions, as the corresponding urea byproduct is water-soluble and easily removed with an aqueous wash.[4]
Visualization of Key Side Reactions

The following diagram illustrates the two most common side reaction pathways: hydrolysis and nucleophilic aromatic substitution (SNAr).

Side_Reactions main 4,5,6-Trichloronicotinic Acid Ethyl Ester hydrolysis_product 4,5,6-Trichloronicotinic Acid (Starting Material) main->hydrolysis_product Product Loss snar_product Ethoxy-Dichloro- Nicotinate Byproduct main->snar_product Impurity Formation hydrolysis_reagent H₂O / OH⁻ (Basic Workup) hydrolysis_reagent->main Hydrolysis (Saponification) snar_reagent EtOH / Heat (Excess Alcohol) snar_reagent->main SₙAr Troubleshooting_Workflow start Experiment Start: Synthesis of Ethyl 4,5,6-Trichloronicotinate check_crude Analyze Crude Product (TLC, NMR, MS) start->check_crude path_good Clean, High Conversion check_crude->path_good Yes path_incomplete Incomplete Reaction: High % of Starting Acid check_crude->path_incomplete No path_byproducts Significant Byproducts (e.g., SₙAr peaks) check_crude->path_byproducts No purify Purify Product: - Column Chromatography - Recrystallization - Vacuum Distillation path_good->purify sol_incomplete Re-run Reaction: - Use Dean-Stark - Increase reaction time - Check catalyst path_incomplete->sol_incomplete sol_byproducts Modify Conditions: - Lower temperature - Reduce reaction time - Monitor closely path_byproducts->sol_byproducts sol_incomplete->start Retry sol_byproducts->start Retry end Pure Product Obtained purify->end

A logical workflow for troubleshooting synthesis.
References
  • US2816112A - Non-catalytic preparation of nicotinic acid esters.
  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.
  • Reactions of Polychlorinated Pyrimidines with DABCO.
  • Reactivity of polychlorinated biphenyls in nucleophilic and electrophilic substitutions.
  • The Hydrolysis of Esters. Chemistry LibreTexts.
  • hydrolysis of esters. Chemguide.
  • Ester Hydrolysis: Acid and Base-C
  • US5659042A - Method for preparing esters of halonicotinic acids.
  • How to purify esterefication product?
  • Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts.
  • Synthesis, Isolation, and Purific
  • Organic Syntheses Procedure. Organic Syntheses.

Sources

Technical Support Center: Optimizing the Synthesis of 4,5,6-Trichloronicotinic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 4,5,6-Trichloronicotinic acid ethyl ester is a critical step in the development of various fine chemicals and pharmaceutical intermediates. Achieving high yields and purity is paramount for ensuring the economic viability and success of subsequent research and manufacturing processes. This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in this synthesis. We will explore the core chemical principles, troubleshoot common issues with evidence-based solutions, and present an optimized protocol to maximize your yield.

Section 1: Foundational Principles of Esterification

The target transformation is a classic example of an esterification reaction, typically achieved via the Fischer-Speier esterification method. This reaction involves treating a carboxylic acid (4,5,6-Trichloronicotinic acid) with an alcohol (ethanol) in the presence of a strong acid catalyst.[1][2]

The reaction is fundamentally a reversible equilibrium.[3][4][5]

4,5,6-Trichloronicotinic acid + Ethanol ⇌ this compound + Water

To achieve a high yield, the equilibrium must be shifted to the right, favoring the product. This is accomplished by adhering to Le Châtelier's principle, primarily through two strategies:

  • Using an Excess of a Reactant: Employing a large excess of ethanol is common, as it is relatively inexpensive and can often serve as the reaction solvent.[1][4]

  • Removing a Product: The continuous removal of water as it is formed is the most effective strategy to prevent the reverse reaction, hydrolysis, and drive the synthesis to completion.[2][6]

Core Reaction Mechanism: Acid-Catalyzed Esterification

Understanding the mechanism is key to troubleshooting the process. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[5][7]

Fischer_Esterification cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer & Water Elimination cluster_3 Deprotonation A Carboxylic Acid (R-COOH) B Protonated Acid A->B + H+ H_plus H+ C Tetrahedral Intermediate B->C + R'-OH D Protonated Intermediate C->D Proton Transfer Alcohol Ethanol (R'-OH) E Protonated Ester D->E - H2O F Ester (R-COOR') E->F - H+ (Catalyst Regenerated) Water H2O H_plus_out H+

Caption: Acid-catalyzed Fischer esterification mechanism.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Problem: Low Reaction Conversion & Yield

Q: My reaction has been refluxing for hours, but TLC and GC analysis show a low conversion rate (less than 70%). What are the primary causes and how can I fix this?

A: Low conversion is almost always tied to the reaction equilibrium. Here are the most common culprits and their solutions:

  • Ineffective Water Removal: This is the most frequent cause of poor yields. The water produced during the reaction will hydrolyze the ester product, pushing the equilibrium back towards the starting materials.[3][4]

    • Solution: Use a Dean-Stark apparatus to azeotropically remove water from the reaction mixture, especially if using a solvent like toluene.[6] For reactions where ethanol is the solvent, adding a dehydrating agent like molecular sieves (3Å or 4Å) can be effective.

  • Insufficient or Inactive Catalyst: The reaction rate is dependent on the concentration and strength of the acid catalyst.

    • Solution: Ensure you are using a strong, concentrated acid like H₂SO₄ or HCl. For a typical lab-scale reaction, a catalyst loading of 1-5 mol% relative to the carboxylic acid is standard. If using anhydrous HCl, it can be generated in situ from thionyl chloride and the alcohol or bubbled through the solution.[1]

  • Sub-optimal Temperature or Reaction Time: Esterification requires sufficient thermal energy to overcome the activation barrier.

    • Solution: Ensure the reaction mixture is maintained at a steady reflux. Monitor the reaction progress over time (e.g., every 2-4 hours) using TLC or GC to determine when it has reached completion. Some sterically hindered esterifications can require extended reaction times (24-48 hours).

  • Reagent Quality: The presence of water in your starting materials will inhibit the reaction from the outset.

    • Solution: Use anhydrous ethanol and ensure your 4,5,6-trichloronicotinic acid is thoroughly dried. If toluene is used as a solvent, ensure it is also anhydrous.

Troubleshooting Workflow: Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed CheckWater Is water being effectively removed? (e.g., Dean-Stark, sieves) Start->CheckWater CheckCatalyst Is the catalyst concentration adequate? (1-5 mol% H2SO4) CheckWater->CheckCatalyst Yes ImplementWaterRemoval Action: Use Dean-Stark or add molecular sieves. CheckWater->ImplementWaterRemoval No CheckTempTime Is the reaction at reflux? Has it run long enough? CheckCatalyst->CheckTempTime Yes IncreaseCatalyst Action: Increase catalyst loading or use a stronger acid. CheckCatalyst->IncreaseCatalyst No CheckReagents Are reagents anhydrous? CheckTempTime->CheckReagents Yes OptimizeConditions Action: Ensure steady reflux and monitor for completion. CheckTempTime->OptimizeConditions No End Yield Optimized CheckReagents->End Yes DryReagents Action: Dry all reagents and solvents before use. CheckReagents->DryReagents No ImplementWaterRemoval->CheckCatalyst IncreaseCatalyst->CheckTempTime OptimizeConditions->CheckReagents DryReagents->End

Caption: Step-by-step workflow for troubleshooting low yields.

Problem: Byproduct Formation & Purification Challenges

Q: My crude product shows several spots on TLC, and the final product is difficult to purify. What are the likely side reactions?

A: While Fischer esterification is generally clean, side reactions can occur, especially under harsh conditions.

  • Unreacted Starting Material: This is the most common "impurity." Its presence is a symptom of low conversion (see above).

    • Solution: The primary fix is to drive the reaction to completion. During workup, an aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) will extract the unreacted carboxylic acid into the aqueous layer, simplifying purification.[8][9] Be cautious not to use a strong base like NaOH for extended periods, as it can hydrolyze your ester product.[3][4]

  • Decomposition: Although the trichlorinated pyridine ring is relatively stable, prolonged heating at very high temperatures with strong acid could lead to degradation.

    • Solution: Avoid excessive temperatures. Refluxing in ethanol (b.p. ~78 °C) or toluene (b.p. ~111 °C) is generally safe. Do not distill the crude mixture to dryness, as this can cause thermal decomposition of the product.[2]

Q: How can I best purify the final product?

A: The purification strategy depends on the scale and the nature of the impurities.

  • Extraction & Washing: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Dissolve the residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to remove acid), and finally with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[8][9]

  • Distillation: If the ester is thermally stable and volatile enough, vacuum distillation can be an excellent method for purification on a larger scale.[10]

  • Recrystallization: If the ester is a solid at room temperature, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) is a highly effective method for achieving high purity.

  • Column Chromatography: For small-scale synthesis or when impurities have similar polarities to the product, silica gel chromatography is the method of choice. A non-polar eluent system like hexanes/ethyl acetate is typically effective.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst and loading for this esterification? A1: Concentrated sulfuric acid (H₂SO₄) at 1-5 mol% is the most common and cost-effective choice. It acts as both a catalyst and a dehydrating agent.[2][6] For substrates sensitive to very strong acids, p-toluenesulfonic acid (p-TsOH) is a milder alternative.

Q2: Can I use thionyl chloride (SOCl₂) instead of a direct acid catalyst? A2: Yes. A two-step process involving conversion of the carboxylic acid to an acyl chloride with SOCl₂ followed by the addition of ethanol is a very effective, non-equilibrium method.[1][11] This approach is often higher yielding but involves harsher reagents and requires careful handling of the corrosive and moisture-sensitive acyl chloride intermediate.

Q3: How do I effectively monitor the reaction's progress? A3: Thin-Layer Chromatography (TLC) is the simplest method. Use a mobile phase like 3:1 Hexanes:Ethyl Acetate. The ester product will be less polar (higher Rf value) than the carboxylic acid starting material. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used for more quantitative monitoring.

Q4: What are the critical safety precautions? A4: Always work in a well-ventilated fume hood. Concentrated sulfuric acid is highly corrosive; wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Thionyl chloride is toxic and corrosive and reacts violently with water; handle with extreme caution.

Section 4: Optimized Experimental Protocol

This protocol is designed as a robust starting point for the synthesis of this compound, incorporating best practices to maximize yield.

Materials:

  • 4,5,6-Trichloronicotinic acid

  • Anhydrous Ethanol (200 proof)

  • Concentrated Sulfuric Acid (98%)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4,5,6-Trichloronicotinic acid (e.g., 10.0 g, 1.0 eq).

  • Reagent Addition: Add anhydrous ethanol (100 mL, large excess). Begin stirring to dissolve the solid.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.5 mL, ~2 mol%) to the stirring solution. The mixture may warm slightly.

  • Reflux: Attach a reflux condenser and heat the mixture to a steady reflux (approx. 80°C) using a heating mantle. Let the reaction proceed for 12-24 hours. Monitor the reaction's completion by TLC.

  • Cooling & Solvent Removal: Once the reaction is complete, allow the flask to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

  • Workup - Extraction: Dissolve the oily residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel.

  • Washing:

    • Wash the organic layer with deionized water (2 x 50 mL).

    • Carefully wash with saturated NaHCO₃ solution (2 x 50 mL). Caution: CO₂ evolution will occur. Vent the funnel frequently. This step removes unreacted acid and the H₂SO₄ catalyst.

    • Wash with brine (1 x 50 mL) to remove residual water.

  • Drying and Filtration: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous MgSO₄. Filter the solution to remove the drying agent.

  • Final Concentration: Remove the ethyl acetate via rotary evaporation to yield the crude this compound.

  • Purification: Purify the crude product by vacuum distillation or recrystallization as needed to achieve the desired purity.

Table 1: Key Parameter Optimization
ParameterRecommended ValueRationale & Impact on Yield
Reactant Ratio >10-fold molar excess of ethanolShifts equilibrium towards the ester product.[4]
Catalyst Conc. H₂SO₄ (1-5 mol%)Provides strong acid catalysis and aids in dehydration.[2][6]
Temperature Reflux (~78-80°C in ethanol)Ensures sufficient reaction rate without causing degradation.
Water Removal Not strictly necessary with large excess of alcohol, but a Dean-Stark trap is best practice for highest yields.Prevents the reverse hydrolysis reaction, driving the process to completion.[6]
Workup pH Mildly basic wash (NaHCO₃)Removes acidic starting material and catalyst without hydrolyzing the ester product.[8]

Section 5: References

  • KR20170038818A - Process for the preparation of 4,5,6-trichloropicolinic acid - Google Patents. Available at:

  • WO2016022623A1 - Process for the preparation of 4,5,6-trichloropicolinic acid - Google Patents. Available at:

  • US4336384A - Preparation of 4-amino-3,5,6-trichloropicolinic acid - Google Patents. Available at:

  • Synthesis of stable isotopes of auxinic herbicides 4-amino-3,5,6-trichloropicolinic acid and 4-amino-3,6-dichloropicolinic acid | Request PDF - ResearchGate. Available at: [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - NIH National Library of Medicine. Available at: [Link]

  • The Hydrolysis of Esters - Chemistry LibreTexts. Available at: [Link]

  • Acid to Ester - Common Conditions. Available at: [Link]

  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents. Available at:

  • hydrolysis of esters - Chemguide. Available at: [Link]

  • Conversion of Carboxylic Acids into Esters without Use of Alcohols - ResearchGate. Available at: [Link]

  • mechanism of ester hydrolysis - YouTube. Available at: [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - MDPI. Available at: [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. Available at: [Link]

  • US5659042A - Method for preparing esters of halonicotinic acids - Google Patents. Available at:

  • Phelps and Eddy-Purification of Esters. - pubs.acs.org. Available at: [Link]

  • How to purify esterefication product? - ResearchGate. Available at: [Link]

  • Acid Catalyzed Hydrolysis of Esters - Chemistry LibreTexts. Available at: [Link]

  • Performance of Liquid Eversa on Fatty Acid Ethyl Esters Production by Simultaneous Esterification/Transesterification of Low-to-High Acidity Feedstocks - MDPI. Available at: [Link]

  • Synthesis, Isolation, and Purification of an Ester - Coach Benner. Available at: [Link]

  • ORGANIC SYNTHESES. Available at: [Link]

  • Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables - ResearchGate. Available at: [Link]

  • Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up - NIH National Library of Medicine. Available at: [Link]

Sources

Technical Support Center: Purification of 4,5,6-Trichloronicotinic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and professionals engaged in the synthesis and purification of 4,5,6-Trichloronicotinic acid ethyl ester. Recognizing the critical impact of purity on experimental outcomes and drug development milestones, this document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols. Our approach is grounded in fundamental chemical principles to not only offer solutions but also to explain the causality behind each procedural choice, ensuring a robust and reproducible purification strategy.

Section 1: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during the purification of this compound. The Q&A format is designed for quick reference and problem-solving.

Q1: What are the most probable impurities in my crude this compound?

A1: The impurity profile is intrinsically linked to the synthetic method employed. For typical esterification reactions, you can anticipate the following:

  • Unreacted Starting Materials: The most common impurities are residual 4,5,6-Trichloronicotinic acid and the ethanol used for esterification.

  • Catalyst Residues: If using an acid-catalyzed method like Fischer esterification, residual strong acids (e.g., sulfuric acid) will be present.[1]

  • Hydrolysis Product: The primary degradation product is the parent carboxylic acid (4,5,6-Trichloronicotinic acid), formed by the hydrolysis of the ester. This can occur during the reaction or subsequent aqueous workup steps if conditions are not carefully controlled.[2][3]

  • Solvent Residues: Volatile organic solvents used in the reaction or extraction (e.g., Dichloromethane, Ethyl Acetate, Toluene) may be retained in the crude product.[4]

  • Coupling Reagent By-products: If a coupling agent like dicyclohexylcarbodiimide (DCC) is used, the primary by-product will be dicyclohexylurea (DCU). DCU is notoriously difficult to remove due to its low solubility in many common organic solvents.[1]

Q2: My crude product tests acidic. How can I neutralize it without risking hydrolysis of my ester?

A2: This is a critical step. Aggressive neutralization with strong bases like sodium hydroxide (NaOH) can significantly promote saponification (base-catalyzed hydrolysis) of your ester, leading to yield loss.[3] The recommended procedure is to perform a liquid-liquid extraction using a mild inorganic base.

Best Practice: Dissolve your crude product in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate is basic enough to neutralize strong acid catalysts and deprotonate the unreacted carboxylic acid (forming a water-soluble carboxylate salt), but generally mild enough to prevent significant ester hydrolysis.[5] Repeat the wash until the aqueous layer is no longer acidic (test with pH paper).

Q3: I performed an aqueous wash, but my final product still shows the presence of the starting carboxylic acid. What went wrong?

A3: This typically indicates an incomplete extraction. Several factors could be at play:

  • Insufficient Washing: You may not have used enough sodium bicarbonate solution or performed enough washes to fully extract the acidic impurity.

  • Emulsion Formation: Emulsions can trap impurities in the organic layer. If an emulsion forms, try adding brine (saturated NaCl solution) to help break it.

  • pH Control: Ensure the pH of the aqueous layer is basic (pH > 8) after the final wash to confirm that all acidic components have been neutralized and extracted.

If the carboxylic acid impurity persists at low levels, purification by column chromatography or recrystallization will be necessary.

Q4: My product is a solid, and I want to purify it by recrystallization. How do I select an appropriate solvent system?

A4: Recrystallization is an excellent technique for purifying solids. The principle relies on the desired compound being highly soluble in a hot solvent but poorly soluble in the same solvent when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[6][7]

Solvent Selection Strategy:

  • "Like Dissolves Like": Since your molecule is an ester with chlorinated aromatic character, consider solvents of intermediate polarity. A good starting point is often a solvent that shares a functional group with your compound.[8]

  • Single Solvent Screening: Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, hexane). A good candidate will dissolve the compound when heated to boiling but show significant crystal formation upon cooling to room temperature and then in an ice bath.[6]

  • Two-Solvent System: If no single solvent is ideal, use a binary system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy (the saturation point).[7] Gently heat to redissolve, then allow to cool slowly. Common pairs include Hexane/Ethyl Acetate and Hexane/Acetone.[8]

Q5: I'm attempting recrystallization, but my product is "oiling out" instead of forming crystals. How can I fix this?

A5: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid, causing it to separate as a liquid instead of crystallizing.

Troubleshooting Steps:

  • Increase Solvent Volume: The solution may be too concentrated. Add more hot solvent to fully dissolve the oil, then allow it to cool more slowly.

  • Lower the Cooling Temperature Drastically: If the compound has a low melting point, rapid cooling in a dry ice/acetone bath after dissolution can sometimes promote crystallization over oiling.

  • Slow Down Cooling: The most common cause is cooling the solution too quickly. Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can help.

  • Change Solvent System: The chosen solvent may be too good a solubilizer. Try a more non-polar solvent system.[8]

Q6: What are the best starting conditions for purifying this compound by flash column chromatography?

A6: Flash chromatography separates compounds based on their differential adsorption to a stationary phase (usually silica gel) and solubility in a mobile phase.[9]

Recommended Starting Point:

  • Stationary Phase: Standard silica gel (230-400 mesh).

  • Mobile Phase (Eluent): Begin with a non-polar solvent system and gradually increase polarity. A common choice for esters is a mixture of Hexanes and Ethyl Acetate .

  • Initial Elution: Start with a low polarity mixture, such as 5% Ethyl Acetate in Hexanes (v/v). Your target compound, being moderately polar, should not elute. This will first wash out any non-polar impurities.

  • Gradient Elution: Gradually increase the proportion of Ethyl Acetate (e.g., to 10%, 15%, 20%). This will increase the eluting power of the mobile phase. Your product will elute at a specific solvent ratio. The unreacted carboxylic acid, being much more polar, will either remain on the baseline or require a much higher polarity mobile phase to elute.

  • Monitoring: Use Thin Layer Chromatography (TLC) to monitor the separation and identify the fractions containing your pure product.[10]

Section 2: Detailed Experimental Protocols

These protocols provide step-by-step guidance for the most common and effective purification techniques.

Protocol 1: Aqueous Workup and Neutralization

This protocol is designed to remove acidic impurities and water-soluble components from the crude reaction mixture.

  • Transfer the crude reaction mixture to a separatory funnel.

  • Dissolve the mixture in a suitable organic solvent (e.g., Ethyl Acetate, 10-20 mL per gram of crude product).

  • Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert it gently, periodically venting to release any CO₂ gas that evolves.

  • Shake the funnel vigorously for 1-2 minutes. Allow the layers to separate completely.

  • Drain the lower aqueous layer. Test its pH to ensure it is basic (pH ≥ 8).

  • Repeat the wash (steps 3-5) one more time to ensure complete removal of acidic impurities.

  • Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water and aid in breaking any emulsions.

  • Drain the aqueous layer. Transfer the organic layer to a clean Erlenmeyer flask.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude, neutralized product.

Protocol 2: Purification by Recrystallization

This protocol is for purifying the solid, neutralized product obtained from Protocol 1.

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a small amount of the chosen recrystallization solvent (or the "good" solvent of a binary pair) and heat the mixture to boiling with stirring.

  • Continue adding small portions of the hot solvent until the solid just dissolves completely. Avoid adding a large excess of solvent.

  • If using a two-solvent system, now add the "bad" solvent dropwise at boiling until a persistent cloudiness appears. Add a few drops of the "good" solvent to redissolve the precipitate.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Allow the crystals to dry under vacuum to remove all residual solvent. The purity can be assessed by melting point analysis; a pure compound will have a sharp melting point range.[6]

Section 3: Data and Visualization

Table 1: Common Solvent Systems for Ester Purification

This table provides starting points for selecting solvents for recrystallization and chromatography. Optimization is required for each specific case.

Purification MethodSolvent System (v/v)Rationale & Use Case
Recrystallization Ethanol/WaterGood for moderately polar esters. Dissolve in hot ethanol, add water as the anti-solvent.
Hexane/Ethyl AcetateA versatile system for compounds of intermediate polarity. Dissolve in minimal hot ethyl acetate, add hexane as the anti-solvent.[8]
Toluene or XylenesSuitable for less polar esters that are difficult to crystallize from aliphatic or ethereal solvents.
Chromatography Hexane/Ethyl AcetateStandard system. Start at 95:5 and gradually increase the ethyl acetate concentration.
Hexane/DichloromethaneGood for resolving less polar compounds.
Dichloromethane/MethanolFor more polar esters or to elute highly polar impurities like the parent acid. Use with caution as methanol can co-elute with many compounds.
Diagram 1: General Purification Workflow

This diagram illustrates the logical flow from a crude reaction mixture to a purified final product.

G crude Crude Reaction Mixture workup Aqueous Workup (Protocol 1) crude->workup neutralized Crude Neutralized Product workup->neutralized is_solid Is Product Solid? neutralized->is_solid recryst Recrystallization (Protocol 2) is_solid->recryst  Yes chrom Column Chromatography (TLC Optimization) is_solid->chrom  No / Impure pure_solid Pure Solid Product recryst->pure_solid chrom->pure_solid If solidifies pure_oil Pure Oily Product chrom->pure_oil If oil G start Start: Crude Product state Physical State? start->state impurity_profile Impurity Profile? (TLC Analysis) state->impurity_profile Solid chrom Column Chromatography state->chrom Oil/Wax recryst Recrystallization impurity_profile->recryst Minor Impurities (Distinct Rf) impurity_profile->chrom Major Impurities (Close Rf) end Pure Product recryst->end chrom->end

Caption: Logic for selecting a purification method.

References

  • ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate. [Link]

  • Clark, J. (2023). Hydrolysis of Esters. Chemguide. [Link]

  • Phelps, I. K., & Eddy, E. A. (n.d.). Concerning the Purification of Esters. American Journal of Science. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. [Link]

  • Cieplucha, A., & Waksmundzka-Hajnos, M. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Acta Poloniae Pharmaceutica, 60(5), 327-333. [Link]

  • Professor Dave Explains. (2020). Recrystallization. YouTube. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters. [Link]

  • Wiley-VCH. (n.d.). Supporting Information. [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. [Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]

  • ResearchGate. (2016). How to purify esterefication product? ResearchGate. [Link]

  • Khan Academy. (2019). Mechanism of ester hydrolysis. YouTube. [Link]

  • Tsai, T. H. (2000). Chromatographic and capillary electrophoretic methods for the analysis of nicotinic acid and its metabolites. Journal of Chromatography B: Biomedical Sciences and Applications, 747(1-2), 229-240. [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Jorpes, M., & Lindberg, T. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(1), 58-62. [Link]

  • Quora. (2017). What are the modifications to improve the purity of ester?[Link]

  • European Medicines Agency. (2019). Impurities: guideline for residual solvents. [Link]

  • Miyauchi, Y., Sano, N., & Nakamura, T. (1993). Simultaneous determination of nicotinic acid and its two metabolites in human plasma using solid-phase extraction in combination with high performance liquid chromatography. International Journal for Vitamin and Nutrition Research, 63(2), 145-149. [Link]

  • Plumb, R. S., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Pharmaceutical and Biomedical Analysis, 52(1), 132-139. [Link]

  • European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. [Link]

Sources

Technical Support Center: 4,5,6-Trichloronicotinic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical support for the handling, storage, and use of 4,5,6-Trichloronicotinic acid ethyl ester (CAS No. 181261-73-4) for researchers, scientists, and drug development professionals. This document synthesizes safety data, chemical properties, and field-proven insights to ensure safe and effective experimentation.

Section 1: Core Compound Properties & Safety

This compound is a chlorinated pyridine derivative. Its physical form is a solid, and it should be handled with care due to its irritant properties.

Physicochemical Data Summary

While specific experimental data for this compound is limited, the following table includes information from supplier technical sheets and data from closely related isomers to provide guidance.

PropertyValue/InformationSource/Notes
CAS Number 181261-73-4
Molecular Formula C₈H₆Cl₃NO₂
Molecular Weight 254.50 g/mol
IUPAC Name ethyl 4,5,6-trichloropyridine-3-carboxylate
Physical Form Solid
Melting Point Estimated to be a low-melting solid. A related isomer, Ethyl 6-chloronicotinate, has a melting point of 26-30 °C.
Safety Precautions and Personal Protective Equipment (PPE)

This compound is classified as a skin, eye, and respiratory irritant. Strict adherence to safety protocols is mandatory.

  • Engineering Controls : Always handle this compound in a well-ventilated laboratory, preferably within a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles or a face shield.

    • Hand Protection : Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any tears or perforations before use.

    • Skin and Body Protection : Wear a lab coat. Ensure that skin is not exposed.

  • Hygiene : Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.

Section 2: Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

Q: What are the recommended storage conditions for this compound?

A: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from moisture, as the ester linkage is susceptible to hydrolysis. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Q: What is the expected shelf-life?

A: When stored under the recommended conditions, the compound is expected to be stable. However, it is good practice to re-test the material if it has been stored for an extended period, especially if discoloration or other changes in appearance are observed.

Section 3: Troubleshooting Experimental Issues

This section addresses common problems that may be encountered during experiments involving this compound.

Dissolution and Solubility

Q: I'm having trouble dissolving the compound. What solvents are recommended?

A: While specific quantitative solubility data is not widely available, based on its chemical structure (an ethyl ester of a chlorinated pyridine), it is expected to have good solubility in many common organic solvents and poor solubility in water.

  • Recommended Solvents : Start with common organic solvents such as Dichloromethane (DCM), Chloroform, Ethyl Acetate, and Tetrahydrofuran (THF).

  • Solvents to Avoid for Long-Term Storage in Solution : Protic solvents like methanol and ethanol can potentially participate in transesterification reactions, especially in the presence of acid or base catalysts. While they may be used for reactions, they are not recommended for long-term storage of the compound in solution.

Troubleshooting Poor Solubility:

  • Gentle Warming : If the compound does not dissolve at room temperature, gentle warming can be attempted. Be cautious, as the thermal stability of this specific compound is not fully characterized.

  • Sonication : Using an ultrasonic bath can help to break up solid particles and increase the rate of dissolution.

  • Solvent Mixtures : If solubility is limited in a single solvent, a solvent mixture may be effective. For example, a mixture of a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate could be tested.

Reaction Monitoring and Impurities

Q: My reaction is not proceeding as expected, or I am seeing unexpected byproducts. What could be the cause?

A: Several factors could be at play. Consider the following:

  • Hydrolysis : The ester group is susceptible to hydrolysis to the corresponding carboxylic acid, especially in the presence of water and either acid or base. This is a common source of impurities.

    • Mitigation : Ensure all solvents and reagents are anhydrous, and run reactions under an inert atmosphere (e.g., nitrogen or argon) if they are sensitive to moisture.

  • Reactivity of the Pyridine Ring : The chlorine atoms on the pyridine ring are subject to nucleophilic substitution. Depending on your reaction conditions and the nucleophiles present, you may see substitution products.

Workflow for Investigating Unexpected Reaction Outcomes

G cluster_solutions Potential Solutions start Unexpected Reaction Outcome check_purity Verify Purity of Starting Material (TLC, NMR) start->check_purity hydrolysis Check for Hydrolysis (e.g., via TLC, LC-MS) check_purity->hydrolysis If pure purify_start Purify Starting Material check_purity->purify_start If impure side_reaction Consider Side Reactions (e.g., Nucleophilic Substitution) hydrolysis->side_reaction If no hydrolysis dry_reagents Use Anhydrous Solvents/Reagents hydrolysis->dry_reagents If hydrolysis detected reaction_conditions Review Reaction Conditions (Temperature, Atmosphere, Solvent Purity) side_reaction->reaction_conditions adjust_conditions Modify Reaction Conditions (e.g., lower temperature, change base) side_reaction->adjust_conditions reaction_conditions->adjust_conditions

Caption: Troubleshooting workflow for unexpected reaction results.

Purification

Q: What is the best way to purify the crude product after a reaction?

A: The choice of purification method will depend on the nature of the impurities.

  • Aqueous Work-up : If your desired product is stable to water, a mild aqueous work-up can be very effective.

    • Acidic Impurities : To remove acidic impurities (like the hydrolyzed carboxylic acid), you can wash the organic layer with a dilute solution of sodium bicarbonate or sodium carbonate. Be cautious, as a strong base could promote hydrolysis of the ester.

    • Basic Impurities : Washing with a dilute acid (e.g., 1M HCl) can remove basic impurities.

  • Column Chromatography : Silica gel column chromatography is a standard method for purifying organic compounds. A solvent system of ethyl acetate and a non-polar solvent like hexanes or heptane is a good starting point for elution.

  • Recrystallization : If the product is a solid, recrystallization can be a highly effective purification technique.

    • Solvent Selection : The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good starting points for solvent screening include ethanol, isopropanol, or mixtures such as ethyl acetate/hexanes.

Protocol: Purification by Recrystallization

  • Dissolution : In a suitable flask, dissolve the crude solid in the minimum amount of a hot recrystallization solvent.

  • Hot Filtration (if necessary) : If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization : Allow the solution to cool slowly to room temperature to promote the formation of pure crystals. Further cooling in an ice bath can increase the yield.

  • Isolation : Collect the crystals by vacuum filtration.

  • Washing : Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying : Dry the crystals under vacuum to remove all traces of solvent.

Section 4: Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to light or air?

A: While there is no specific data to suggest extreme sensitivity, it is good laboratory practice to store all chemicals, especially complex organic molecules, in amber vials or otherwise protected from light to prevent potential degradation. Storing under an inert atmosphere is recommended for long-term storage to protect against moisture-induced hydrolysis.

Q2: What are the hazards of thermal decomposition?

A: The thermal decomposition of chlorinated organic compounds can release toxic and corrosive gases, including hydrogen chloride (HCl), nitrogen oxides (NOx), and carbon oxides (CO, CO₂). Therefore, heating this compound should be done with caution in a well-ventilated area.

Q3: How should I dispose of waste containing this compound?

A: Waste containing this compound should be treated as hazardous chemical waste. It should be collected in a designated, properly labeled, sealed container. Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations for hazardous waste disposal. Do not pour it down the drain.

Q4: Can I hydrolyze the ester to the carboxylic acid?

A: Yes, ester hydrolysis is a standard organic transformation.

  • Acid-Catalyzed Hydrolysis : Refluxing the ester with an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) will yield the carboxylic acid and ethanol. This reaction is typically reversible.

  • Base-Mediated Hydrolysis (Saponification) : Heating the ester with an aqueous solution of a strong base (e.g., NaOH or KOH) will produce the carboxylate salt and ethanol. This reaction is irreversible. To obtain the free carboxylic acid, the reaction mixture must be acidified after the hydrolysis is complete.

Workflow for Ester Hydrolysis

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Mediated Hydrolysis (Saponification) start Starting Ester: This compound acid_reagents Reagents: H₂O, cat. H⁺ (e.g., HCl) Conditions: Heat (Reflux) start->acid_reagents base_reagents Step 1: Reagents: NaOH(aq) or KOH(aq) Conditions: Heat start->base_reagents acid_product Product: 4,5,6-Trichloronicotinic acid (Reversible Reaction) acid_reagents->acid_product base_intermediate Intermediate: Sodium or Potassium 4,5,6-Trichloronicotinate base_reagents->base_intermediate acid_workup Step 2: Acidify (e.g., with HCl) base_intermediate->acid_workup base_product Final Product: 4,5,6-Trichloronicotinic acid (Irreversible Process) acid_workup->base_product

Caption: Comparison of acid- and base-mediated ester hydrolysis pathways.

References

Validation & Comparative

Introduction: Characterizing a Heavily Halogenated Heterocycle

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the NMR Analysis of 4,5,6-Trichloronicotinic Acid Ethyl Ester

This compound is a substituted pyridine derivative, a class of compounds central to pharmaceutical and agrochemical research. The introduction of three chlorine atoms onto the nicotinic acid framework dramatically alters its electronic properties, influencing its reactivity, bioavailability, and metabolic stability. Consequently, precise structural verification and quantitative analysis are paramount for researchers in drug development and chemical synthesis.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for this purpose, offering unambiguous structural elucidation and, through its quantitative application (qNMR), a direct measure of purity without the need for compound-specific reference standards. However, publicly available experimental NMR data for this specific molecule is scarce. This guide, therefore, leverages high-fidelity NMR prediction algorithms, grounded in extensive empirical databases, to present a detailed analytical framework. We will dissect the predicted ¹H and ¹³C NMR spectra, compare them with less-substituted analogues to understand the profound impact of halogenation, and provide a comprehensive, field-proven protocol for quantitative analysis.

Part 1: Structural Elucidation via Predicted ¹H and ¹³C NMR

Due to the absence of published experimental spectra, the following spectral data was generated using a validated NMR prediction engine. These predictions are based on established substituent effects and extensive spectral libraries, providing a robust foundation for analysis.

Predicted Spectral Data

The analysis was performed in silico using CDCl₃ as the reference solvent.

Parameter Predicted ¹H NMR Data (500 MHz) Predicted ¹³C NMR Data (125 MHz)
Assigned Nucleus Chemical Shift (δ, ppm) , Multiplicity, Integration, Coupling Constant (J, Hz)Chemical Shift (δ, ppm)
Ethyl -CH₂-4.45, quartet (q), 2H, J = 7.1 Hz63.1
Ethyl -CH₃1.42, triplet (t), 3H, J = 7.1 Hz14.0
Pyridine Ring H-28.85, singlet (s), 1H151.5
Pyridine Ring C-3 (C=O)-128.0
Pyridine Ring C-4 (-Cl)-135.0
Pyridine Ring C-5 (-Cl)-130.2
Pyridine Ring C-6 (-Cl)-148.9
Carbonyl C=O-162.8

Analysis of the Predicted ¹H NMR Spectrum:

The predicted proton NMR spectrum is remarkably simple, defined by two key regions:

  • The Ethyl Ester Moiety (4.5-1.4 ppm): The ethoxy group presents a classic quartet-triplet system. The methylene protons (-CH₂-) are deshielded by the adjacent oxygen atom, predicted to appear around 4.45 ppm. They are split into a quartet by the three neighboring methyl protons. The terminal methyl protons (-CH₃) are predicted further upfield at approximately 1.42 ppm, appearing as a triplet due to coupling with the two methylene protons. The identical coupling constant (J = 7.1 Hz) for both signals confirms their connectivity.

  • The Aromatic Region (8.85 ppm): The most telling feature is the single proton attached to the pyridine ring at the C-2 position. Its predicted chemical shift is significantly downfield at 8.85 ppm. This substantial deshielding is the cumulative result of two factors: the inherent electron-deficient nature of the pyridine ring and the powerful inductive electron-withdrawing effects of the three chlorine atoms at positions 4, 5, and 6. With no adjacent protons, this signal is expected to be a sharp singlet.

Analysis of the Predicted ¹³C NMR Spectrum:

The carbon spectrum provides a complete structural fingerprint:

  • Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, predicted at 162.8 ppm, a typical range for this functional group.

  • Aromatic Carbons: The five carbons of the pyridine ring are all predicted in the aromatic region (128-152 ppm). The carbons directly bonded to the electronegative chlorine atoms (C-4, C-5, C-6) and the nitrogen atom (C-2, C-6) exhibit distinct chemical shifts reflecting the complex electronic environment. The C-2 carbon, bonded to the sole ring proton, is predicted at a very downfield 151.5 ppm.

  • Ethyl Carbons: The ethyl group carbons appear upfield, with the oxygen-linked -CH₂- at 63.1 ppm and the terminal -CH₃ at a shielded 14.0 ppm.

Part 2: Comparative Guide - Quantifying the Effect of Chlorination

To truly appreciate the electronic impact of the three chlorine substituents, a comparison with less-substituted analogues is invaluable. Here, we compare our predicted data for the target molecule with experimental data for Ethyl Nicotinate (unsubstituted) and Ethyl 6-chloronicotinate.

Table 2: Comparative ¹H NMR Chemical Shifts (Aromatic Protons)

CompoundH-2 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)Data Source
Ethyl Nicotinate9.23 (dd)8.30 (dt)7.39 (ddd)8.77 (dd)Experimental[1]
Ethyl 6-chloronicotinate8.99 (d)8.24 (dd)-7.48 (d)Experimental (PubChem CID: 2799611)[2]
This compound 8.85 (s) - - - Predicted

Key Insights from Comparison:

  • Disappearance of Signals: The most obvious effect is the systematic replacement of protons with chlorine atoms, leading to the disappearance of signals for H-4, H-5, and H-6 in the final compound. This provides immediate confirmation of the substitution pattern.

  • Shift Perturbations: In Ethyl 6-chloronicotinate, the chlorine at C-6 causes a notable upfield shift of the adjacent H-2 proton (from 9.23 to 8.99 ppm) compared to the unsubstituted parent, while H-4 is less affected. However, in the trichlorinated target, the combined electron-withdrawing power of three chlorines results in a predicted downfield shift for the remaining H-2 proton to 8.85 ppm, underscoring the powerful deshielding environment of the fully substituted ring. The effect of substituents on the chemical shift of pyridine rings is a well-documented phenomenon.[3][4]

The logical relationship for this comparative analysis is visualized below.

Caption: Substitution effect of chlorine atoms on the nicotinic ester core.

Part 3: A Validated Protocol for Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a primary analytical method that determines the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known mass.[][6][7] Its key advantage is that signal intensity is directly proportional to the number of nuclei, eliminating the need for relative response factors common in chromatography.[8]

This section provides a robust, step-by-step protocol for determining the purity of this compound.

Experimental Workflow for qNMR Analysis

G plan Step 1: Method Planning - Select Solvent (e.g., CDCl₃) - Select Internal Standard (IS) (e.g., Maleic Anhydride) - Ensure no signal overlap prep Step 2: Sample Preparation - Accurately weigh Analyte (m_a) - Accurately weigh IS (m_std) - Dissolve in known volume of solvent - Transfer to NMR tube plan->prep Proceed with chosen materials acq acq prep->acq Analyze prepared sample proc Step 4: Data Processing - Apply Exponential Multiplication (LB=0.3) - Fourier Transform - Manually phase correct spectrum - Manually apply baseline correction - Integrate Analyte and IS signals (I_a, I_std) acq->proc Process raw data calc Step 5: Purity Calculation - Use the qNMR Equation - Calculate Purity (P_a) proc->calc Input integrated values

Caption: Standardized workflow for quantitative NMR (qNMR) analysis.

Detailed Protocol:

  • Method Planning & Preparation:

    • Internal Standard (IS) Selection: Choose a certified internal standard with sharp signals that do not overlap with the analyte's signals. Maleic anhydride is an excellent choice as it has a simple singlet in a clear region of the spectrum (~7.1 ppm in CDCl₃) and is stable.

    • Solvent: Use a high-purity deuterated solvent like Chloroform-d (CDCl₃) containing a known concentration of Tetramethylsilane (TMS) for referencing (0 ppm).

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound (the analyte, mₐ) into a clean vial using a calibrated analytical balance.

    • Accurately weigh approximately 5 mg of certified Maleic Anhydride (the standard, mₛₜᏧ) into the same vial.

    • Dissolve the mixture in ~0.7 mL of CDCl₃. Ensure complete dissolution by gentle vortexing.

    • Transfer the solution to a high-precision NMR tube.

  • Data Acquisition (300-500 MHz Spectrometer):

    • Lock and Shim: Insert the sample, lock onto the deuterium signal of CDCl₃, and perform automated or manual shimming to optimize magnetic field homogeneity.

    • Key Parameters: The accuracy of qNMR depends critically on acquisition parameters that ensure full relaxation of all nuclei between scans.[][9]

      • Pulse Angle (P1): Calibrate and use a 90° pulse to ensure maximum signal excitation.

      • Relaxation Delay (D1): Set a delay of at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being quantified (both analyte and standard). A conservative value of 30 seconds is often sufficient for small molecules.

      • Acquisition Time (AQ): Set to at least 3-4 seconds.

      • Number of Scans (NS): Acquire a sufficient number of scans (e.g., 64-128) to achieve a high signal-to-noise ratio (>250:1) for the signals to be integrated.

  • Data Processing:

    • Apply a gentle exponential multiplication (line broadening, LB = 0.3 Hz) to the Free Induction Decay (FID) to improve signal-to-noise.

    • Perform a Fourier Transform.

    • Manual Correction: Manually phase the spectrum to achieve pure absorption lineshapes. Manually correct the baseline across the entire spectrum, ensuring it is perfectly flat, especially around the integrated signals. Automated routines are often insufficient for high-accuracy qNMR.

    • Integration: Carefully integrate the singlet from the analyte's H-2 proton (Iₐ) and the singlet from the internal standard's two protons (IₛₜᏧ).

  • Calculation of Purity: The purity of the analyte (Pₐ) as a weight percentage (w/w %) is calculated using the following equation:[]

    Pₐ (%) = (Iₐ / IₛₜᏧ) * (NₛₜᏧ / Nₐ) * (Mₐ / MₛₜᏧ) * (mₛₜᏧ / mₐ) * PₛₜᏧ

    Where:

    • Iₐ, IₛₜᏧ: Integrals of the analyte and standard signals.

    • Nₐ, NₛₜᏧ: Number of protons giving rise to the integrated signal (Nₐ=1 for the H-2 signal; NₛₜᏧ=2 for maleic anhydride).

    • Mₐ, MₛₜᏧ: Molar masses of the analyte (254.50 g/mol ) and standard (98.06 g/mol ).

    • mₐ, mₛₜᏧ: Masses of the analyte and standard.

    • PₛₜᏧ: Purity of the certified internal standard (as a percentage, e.g., 99.9%).

Conclusion

References

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Online]. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69188, Ethyl Nicotinate. [Online]. Available at: [Link]

  • Asian Journal of Chemistry (2004). Studies of Nuclear Magnetic Resonance Spectra of Positive Halogen Salts of Pyridine and Substituted Pyridines. [Online]. Available at: [Link]

  • Patsnap (2023). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Online]. Available at: [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Online]. Available at: [Link]

  • Szafran, M., & Brzezinski, B. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin De L'Academie Polonaise Des Sciences. Serie Des Sciences Chimiques.
  • Huber, F., et al. (2016). Substituent Effects on the [N–I–N]+ Halogen Bond. Journal of the American Chemical Society. [Online]. Available at: [Link]

  • American Pharmaceutical Review. Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. [Online]. Available at: [Link]

  • Mestrelab Resources. What is qNMR and why is it important?. [Online]. Available at: [Link]

  • ChemAxon. NMR Predictor Documentation. [Online]. Available at: [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Online]. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2799611, Ethyl 6-chloronicotinate. [Online]. Available at: [Link]

Sources

A Comparative Guide to the Mass Spectrometry of Ethyl 4,5,6-Trichloronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the precise structural elucidation and quantification of halogenated heterocyclic compounds are paramount. Ethyl 4,5,6-trichloronicotinate, a substituted pyridine derivative, presents a unique analytical challenge due to its chemical properties. This guide provides an in-depth, technical comparison of mass spectrometric methodologies for the characterization of this compound, offering insights into experimental design and data interpretation.

Introduction to Ethyl 4,5,6-Trichloronicotinate and its Analytical Significance

Ethyl 4,5,6-trichloronicotinate (C₈H₆Cl₃NO₂) is a chlorinated derivative of nicotinic acid, a building block of broader significance in medicinal chemistry. The presence of three chlorine atoms and an ethyl ester group on the pyridine ring dictates its volatility, thermal stability, and ionization behavior, making the choice of an analytical technique a critical decision. Accurate mass spectrometric analysis is essential for purity assessment, impurity profiling, and metabolic studies.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI): The Workhorse Approach

For volatile and thermally stable compounds like ethyl 4,5,6-trichloronicotinate, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a primary analytical choice.[1][2][3] The separation power of high-resolution capillary GC combined with the structural information from mass spectrometry provides a robust analytical platform.[2]

The Rationale Behind GC-EI-MS

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[3] This is particularly advantageous for structural elucidation as the resulting fragmentation pattern serves as a chemical fingerprint, which can be compared against spectral libraries like the NIST/EPA/NIH Mass Spectral Library for compound identification.[2][4]

Predicted Fragmentation Pathway of Ethyl 4,5,6-Trichloronicotinate

The fragmentation of ethyl 4,5,6-trichloronicotinate under EI conditions is governed by the established fragmentation rules for esters and chlorinated aromatic compounds.[5][6][7][8] The molecular ion (M⁺) peak is expected, though its intensity may be reduced due to the extensive fragmentation.

Key fragmentation pathways include:

  • Loss of the ethoxy group (-OC₂H₅): This α-cleavage next to the carbonyl group is a characteristic fragmentation of esters, leading to the formation of a stable acylium ion.[5][9]

  • Loss of an ethyl radical (-C₂H₅): Another common fragmentation pathway for ethyl esters.

  • McLafferty Rearrangement: While possible, this rearrangement is less likely given the substitution pattern of the aromatic ring.

  • Sequential loss of chlorine atoms: The presence of multiple chlorine atoms will lead to characteristic isotopic patterns in the mass spectrum, and fragmentation can involve the loss of Cl radicals.

  • Cleavage of the pyridine ring: At higher energies, the stable aromatic ring can fragment.

Sources

Navigating the Vibrational Landscape: A Comparative Guide to the IR Spectroscopy of 4,5,6-Trichloronicotinic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development and materials science, the precise characterization of novel compounds is paramount. 4,5,6-Trichloronicotinic acid ethyl ester, a halogenated pyridine derivative, presents a unique analytical challenge due to its complex substitution pattern. This guide provides an in-depth exploration of its characterization using Infrared (IR) spectroscopy, offering a comparative analysis with alternative techniques and a detailed experimental framework. As Senior Application Scientists, our goal is to bridge theoretical knowledge with practical, field-tested insights to ensure robust and reliable analytical outcomes.

The Significance of Vibrational Spectroscopy in Characterizing this compound

Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. Each functional group within a molecule absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. For a molecule like this compound, IR spectroscopy is instrumental in confirming the presence of key functional groups and understanding the influence of the extensive chlorination on the pyridine ring's electronic and vibrational properties.

The structure of this compound combines a pyridine ring, an ethyl ester group, and three chlorine substituents. Each of these components will give rise to distinct absorption bands in the IR spectrum.

Predicting the Infrared Spectrum: A Group Frequency Approach

Key Expected Vibrational Modes:
  • Ester Group (C=O and C-O Stretching): The most prominent feature in the spectrum is expected to be the carbonyl (C=O) stretching vibration of the ethyl ester. For α,β-unsaturated esters, this band typically appears in the range of 1730-1715 cm⁻¹[1]. The presence of the electron-withdrawing pyridine ring and chlorine atoms may slightly shift this frequency. Additionally, two or more strong C-O stretching bands are anticipated between 1300 and 1000 cm⁻¹[1][2].

  • Pyridine Ring Vibrations (C=C and C=N Stretching): The aromatic character of the pyridine ring results in C=C and C=N stretching vibrations, which are typically observed in the 1650–1400 cm⁻¹ region[3]. The heavy substitution with chlorine atoms is expected to influence the position and intensity of these bands.

  • C-H Stretching Vibrations: Aromatic C-H stretching vibrations from the pyridine ring are expected to appear just above 3000 cm⁻¹[4][5]. The aliphatic C-H stretching vibrations from the ethyl group (CH₃ and CH₂) will be observed just below 3000 cm⁻¹[6].

  • C-Cl Stretching Vibrations: The carbon-chlorine stretching vibrations will give rise to strong absorptions in the fingerprint region, typically between 800 and 600 cm⁻¹. The presence of multiple C-Cl bonds will likely result in a complex pattern of bands in this region.

This group frequency analysis provides a solid foundation for interpreting the experimental IR spectrum of this compound.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To obtain a reliable IR spectrum, a well-defined experimental protocol is crucial. The following step-by-step methodology ensures reproducibility and accuracy.

Sample Preparation (Attenuated Total Reflectance - ATR)

Attenuated Total Reflectance (ATR) is a preferred sampling technique for solid samples as it requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing: Perform an ATR correction and baseline correction using the spectrometer's software to produce the final absorbance spectrum.

Diagram of the Experimental Workflow for ATR-IR Spectroscopy

experimental_workflow cluster_prep Instrument Preparation cluster_sample Sample Analysis cluster_process Data Processing Clean_Crystal Clean ATR Crystal Background_Scan Record Background Clean_Crystal->Background_Scan Apply_Sample Apply Sample Background_Scan->Apply_Sample Apply_Pressure Apply Pressure Apply_Sample->Apply_Pressure Collect_Spectrum Collect Spectrum Apply_Pressure->Collect_Spectrum ATR_Correction ATR Correction Collect_Spectrum->ATR_Correction Baseline_Correction Baseline Correction ATR_Correction->Baseline_Correction Final_Spectrum Final Spectrum Baseline_Correction->Final_Spectrum analytical_techniques cluster_question Analytical Question cluster_technique Recommended Technique Functional_Group Functional Group ID IR IR Spectroscopy Functional_Group->IR Molecular_Weight Molecular Weight GCMS GC-MS Molecular_Weight->GCMS Structure Detailed Structure NMR NMR Spectroscopy Structure->NMR IR->GCMS Complementary IR->NMR Complementary GCMS->NMR Complementary

Sources

A Comparative Guide to the Reactivity of Ethyl 4,5,6-trichloronicotinate in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, chloropyridines represent a cornerstone class of building blocks. Their utility is intrinsically linked to the reactivity of the carbon-chlorine bond, which allows for a diverse array of functionalizations. Among these, ethyl 4,5,6-trichloronicotinate is a highly functionalized and electron-deficient pyridine derivative with significant potential in the synthesis of complex molecular architectures. This guide provides an in-depth comparison of the reactivity of ethyl 4,5,6-trichloronicotinate with other chloropyridines, primarily focusing on nucleophilic aromatic substitution (SNAr) reactions. We will delve into the electronic and steric factors governing this reactivity, present available comparative data, and provide a robust experimental protocol for direct, quantitative comparison.

The Bedrock of Reactivity: Electronic Effects in the Pyridine Ring

The inherent reactivity of the pyridine ring in SNAr is a consequence of the electron-withdrawing nature of the ring nitrogen atom. This property reduces the electron density of the aromatic system, making it susceptible to attack by nucleophiles. This effect is most pronounced at the positions ortho (2- and 6-) and para (4-) to the nitrogen atom.[1] The attack of a nucleophile at these positions results in the formation of a resonance-stabilized intermediate, known as a Meisenheimer complex, where the negative charge can be delocalized onto the electronegative nitrogen atom, thereby lowering the activation energy of the reaction.[1]

The reactivity of a given chloropyridine is further modulated by the presence of other substituents. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the pyridine ring, further activating it towards nucleophilic attack. Conversely, electron-donating groups (EDGs) deactivate the ring.

Ethyl 4,5,6-trichloronicotinate: A Highly Activated System

Ethyl 4,5,6-trichloronicotinate is poised for high reactivity in SNAr reactions due to the cumulative electron-withdrawing effects of its substituents:

  • Three Chloro Substituents: Each chlorine atom exerts a significant inductive electron-withdrawing effect, substantially lowering the electron density of the pyridine ring.

  • Ethyl Ester Group: The ethyl nicotinate moiety, an EWG, further contributes to the electron-deficient nature of the ring through both inductive and resonance effects.

  • Positioning of Substituents: The chlorine atoms at the 4- and 6-positions are in electronically activated positions for nucleophilic attack.

Based on these electronic factors, it is anticipated that ethyl 4,5,6-trichloronicotinate will exhibit significantly higher reactivity towards nucleophiles compared to simpler chloropyridines.

Comparative Reactivity: Insights from Analogous Systems

CompoundKey FeaturesExpected Relative Reactivity in SNArRationale
2-ChloropyridineSingle chloro group at an activated position.LowBaseline reactivity for an activated chloropyridine.
3-ChloropyridineSingle chloro group at a deactivated position.Very LowThe negative charge of the Meisenheimer complex cannot be delocalized onto the nitrogen atom.[1]
4-ChloropyridineSingle chloro group at a highly activated position.ModerateGenerally more reactive than 2-chloropyridine due to less steric hindrance for the incoming nucleophile.[2]
2,4-DichloropyridineTwo chloro groups at activated positions.HighIncreased activation due to the presence of two EWGs.
2,3,4-TrichloropyridineThree chloro groups, two at activated positions.Very HighThe additional chloro group further enhances the electrophilicity of the ring.
Ethyl 4,5,6-trichloronicotinate Three chloro groups and an ethyl ester EWG. Exceptionally High The cumulative electron-withdrawing effect of four substituents, with two chlorines in activated positions, leads to a highly electrophilic pyridine ring.

It is important to note that the actual reactivity will also depend on the specific nucleophile, solvent, and reaction temperature.

Unraveling Reactivity: A Mechanistic Perspective

The SNAr reaction of chloropyridines typically proceeds through a two-step addition-elimination mechanism.

Experimental_Workflow prep Reaction Setup reaction Reaction Monitoring prep->reaction quench Quenching reaction->quench analysis Analysis (GC/HPLC) quench->analysis calc Calculate Relative Rates analysis->calc

Caption: Workflow for the comparative kinetic analysis of chloropyridine reactivity.

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of ethyl 4,5,6-trichloronicotinate, the reference chloropyridine, the nucleophile, and the internal standard in the chosen anhydrous solvent.

  • Reaction Setup:

    • In a dry, inert atmosphere-flushed reaction vessel, combine equimolar amounts of ethyl 4,5,6-trichloronicotinate and the reference chloropyridine.

    • Add a known amount of the internal standard.

    • Equilibrate the reaction mixture to the desired temperature (e.g., 25 °C).

  • Initiation and Monitoring:

    • Initiate the reaction by adding a sub-stoichiometric amount of the nucleophile stock solution.

    • Withdraw aliquots from the reaction mixture at regular time intervals.

  • Quenching:

    • Immediately quench the reaction in each aliquot by adding a suitable quenching agent (e.g., a dilute acid for an amine nucleophile).

  • Analysis:

    • Analyze the quenched aliquots by GC or HPLC to determine the concentration of the remaining chloropyridines relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of each chloropyridine versus time. The slope of the resulting line will be the pseudo-first-order rate constant (k_obs).

    • The ratio of the k_obs values for the two chloropyridines will give their relative reactivity.

Conclusion

References

  • Mahdhaoui, F., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics, 51(4), 249–257. Available at: [Link]

  • Umar, A. S., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry, 12(35), 6895–6903. Available at: [Link]

  • Mahdhaoui, F., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. Available at: [Link]

  • Buncel, E., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. PubMed, 25164478. Available at: [Link]

  • Schlosser, M., & Faigl, F. (2005). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Helvetica Chimica Acta, 88(6), 1240-1249. Available at: [Link]

  • St. John-Campbell, S., et al. (2019). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. Available at: [Link]

  • Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Available at: [Link]

  • Chem LibreTexts. (n.d.). 2 - Reaction Examples. Available at: [Link]

  • Chem Help ASAP. (2020, February 2). SNAr reactions of pi-deficient aromatic rings [Video]. YouTube. Available at: [Link]

  • Jacobsen, E. N. (2019). Concerted nucleophilic aromatic substitutions. Angewandte Chemie International Edition, 58(1), 2-23. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]

  • Zhdankin, V. V. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. CORE. Available at: [Link]

  • Umar, A. S., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(35), 6895-6903. Available at: [Link]

  • Trakhtenberg, S., et al. (2016). Reactivity of polychlorinated biphenyls in nucleophilic and electrophilic substitutions. Journal of Hazardous Materials, 310, 158-166. Available at: [Link]

Sources

The Untapped Therapeutic Potential of Substituted Nicotinic Acid Esters: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds that can be systematically modified to yield potent and selective therapeutic agents is a perpetual endeavor. Nicotinic acid, a fundamental nitrogen-containing heterocycle, has consistently proven to be a versatile starting point for the synthesis of a wide array of biologically active compounds.[1][2] This guide provides a comparative analysis of the biological activities of various derivatives of nicotinic acid, with a particular focus on anticancer and antimicrobial applications. While direct experimental data on derivatives of ethyl 4,5,6-trichloronicotinate is not yet widely published, this guide will draw upon findings from structurally related nicotinic acid derivatives to illuminate the therapeutic promise of this compound class and provide a framework for future research.

Unveiling the Anticancer Potential of Nicotinic Acid Derivatives

The modification of the nicotinic acid scaffold has given rise to a number of derivatives with significant cytotoxic activity against various cancer cell lines. These compounds often exert their effects through the inhibition of key signaling pathways involved in tumor growth and proliferation.

One notable study highlights the design and synthesis of novel nicotinic acid-based compounds as selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis.[3][4] A particularly potent derivative, compound 5c in the study, demonstrated impressive VEGFR-2 inhibition with an IC50 value of 0.068 μM.[3][4] This compound also exhibited significant cytotoxicity against HCT-15 and PC-3 cancer cell lines, outperforming the standard chemotherapeutic drug doxorubicin in these assays.[3][4] The pro-apoptotic activity of this derivative was confirmed by a 4.3-fold increase in caspase-3 levels.[3][4]

The following table summarizes the cytotoxic activity of selected nicotinic acid derivatives against various human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Compound 5cHCT-15Not specified, but higher potential than doxorubicin[3][4]
Compound 5cPC-3Not specified, but higher potential than doxorubicin[3][4]
Compound 5bHCT-15, PC-3, CF-295Investigated, but specific IC50 not provided[3][4]
Organotin Complexes 2 & 5HCT-116, MCF-7, A-549Demonstrated high activity[5]
Structure-Activity Relationship (SAR) in Anticancer Derivatives

The biological activity of these derivatives is intrinsically linked to their chemical structure.[6][7][8] The process of modifying a lead compound to enhance its biological activity is a cornerstone of medicinal chemistry.[6] For nicotinic acid derivatives, key structural modifications influencing anticancer activity often involve substitutions on the pyridine ring and modifications of the carboxylic acid group.

The following diagram illustrates a conceptual workflow for investigating the structure-activity relationship of novel nicotinic acid derivatives.

SAR_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_optimization Lead Optimization Start Nicotinic Acid Scaffold Derivatization Chemical Modification (e.g., Esterification, Amidation, Ring Substitution) Start->Derivatization Library Library of Derivatives Derivatization->Library Screening In Vitro Cytotoxicity Assay (e.g., MTT Assay) Library->Screening Hit_ID Identification of 'Hits' (Active Compounds) Screening->Hit_ID SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_ID->SAR_Analysis Lead_Opt Rational Design of More Potent Analogs SAR_Analysis->Lead_Opt Lead_Opt->Derivatization

Caption: A conceptual workflow for the synthesis, screening, and optimization of novel nicotinic acid derivatives.

Antimicrobial Activity of Nicotinic Acid Derivatives

In addition to their anticancer properties, derivatives of nicotinic acid have also demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.[9][10][11][12] The emergence of drug-resistant microbes necessitates the development of new classes of antimicrobial agents, and heterocyclic compounds like nicotinic acid are a valuable source for such discoveries.[12]

A study on novel nicotinamides synthesized from nicotinic acid and thiocarbohydrazones revealed significant antibacterial and antifungal activity.[10] For instance, one derivative, NC 3, was particularly effective at inhibiting the growth of Pseudomonas aeruginosa and Klebsiella pneumoniae at a concentration of 0.016 mM.[10] Another compound, NC 5, showed the most efficacy against gram-positive bacteria at 0.03 mM.[10]

The following table provides a comparative overview of the antimicrobial activity of selected nicotinic acid derivatives.

CompoundMicroorganismMIC (µg/mL)Reference
Acylhydrazone Derivative 13Staphylococcus aureus ATCC 43300 (MRSA)7.81[9]
Acylhydrazone DerivativesGram-positive bacteria1.95–15.62[9]
Canthin-6-one Alkaloids 1-4 & 9Candida albicans, Cryptococcus neoformans, Staphylococcus aureusActive at 50 µg/mL[11]
Experimental Protocols for Biological Evaluation

The reliable assessment of biological activity is paramount in drug discovery. The following are standardized protocols for evaluating the anticancer and antimicrobial properties of novel compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate human cancer cells (e.g., HT29 human colon adenocarcinoma cells) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

The following diagram illustrates the general workflow for antimicrobial susceptibility testing.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_results Incubation & Analysis Culture Bacterial/Fungal Culture Inoculum Standardized Inoculum Preparation Culture->Inoculum Plate_Inoculation Inoculation of Microtiter Plates Inoculum->Plate_Inoculation Compound_Prep Serial Dilution of Test Compounds Compound_Prep->Plate_Inoculation Incubation Incubation (18-24 hours) Plate_Inoculation->Incubation Visual_Inspection Visual Inspection for Growth Incubation->Visual_Inspection MIC_Determination Determination of MIC Visual_Inspection->MIC_Determination

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Conclusion

The derivatives of nicotinic acid represent a promising and versatile class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. The ease of structural modification of the nicotinic acid scaffold allows for the fine-tuning of biological activity, offering a clear path for lead optimization through the exploration of structure-activity relationships. While the biological activities of ethyl 4,5,6-trichloronicotinate derivatives remain to be extensively explored, the compelling data from other substituted nicotinic acid esters strongly suggest that this is a fruitful area for future investigation. The experimental frameworks and comparative data presented in this guide are intended to provide a solid foundation for researchers embarking on the synthesis and evaluation of this intriguing class of molecules.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., El-Gazzar, M. G., Al-Salahi, R., Al-Obaide, M. A., & Al-Tamimi, A. M. S. (2022). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Molecules, 27(15), 4999. [Link]

  • Bansal, R., & Kumar, R. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini-Reviews in Medicinal Chemistry, 21(7), 847-882. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., El-Gazzar, M. G., Al-Salahi, R., Al-Obaide, M. A., & Al-Tamimi, A. M. S. (2022). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Molecules, 27(15), 4999. [Link]

  • Bentham Science Publishers. (n.d.). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Bentham Science. [Link]

  • Sagan, F., Ulenberg, S., Gzella, A., & Karpińska, M. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 26(11), 3183. [Link]

  • Kalinovskaya, N. I., Dmitrenok, P. S., Stonik, V. A., & Adzhiev, V. G. (2022). Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment. International Journal of Molecular Sciences, 23(9), 4887. [Link]

  • Talniya, N. C., & Sood, P. (2016). Synthesis and Antimicrobial Activity of Some New Chalcone Derivatives. Journal of Chemical and Pharmaceutical Research, 8(5), 610-613. [Link]

  • GARDP. (n.d.). Structure-activity relationship (SAR). GARDP Revive. [Link]

  • Popa, M., Vasilache, V., Ochiuz, L., Gafitanu, C. A., & Lupusoru, C. E. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Molecules, 29(16), 3894. [Link]

  • Squeo, B., Bortolozzi, R., Bordin, F., & Moro, S. (2023). Biological Evaluation of Triorganotin Derivatives as Potential Anticancer Agents. International Journal of Molecular Sciences, 24(9), 8206. [Link]

  • Abreu, P. M., Ferreira, M. J., & Francisco, V. (2013). Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. International Journal of Molecular Sciences, 14(1), 1293-1315. [Link]

  • Wang, Y., Li, Y., Zhang, Y., & Wang, Q. (2024). Synthesis and Antimicrobial Activity of Canthin-6-One Alkaloids. Molecules, 29(11), 2530. [Link]

  • Kumar, A., Chawla, P. A., & Narang, R. (2020). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry, 185, 111804. [Link]

  • Drug Design.org. (n.d.). Structure Activity Relationships. Drug Design.org. [Link]

  • Nath, A., Islam, M. S., & Saha, M. (2024). Synthesis, characterization, antimicrobial activity and in silico study of pyridinium based ionic liquids. RSC Advances, 14(1), 1-15. [Link]

  • Stankova, I., Nikolova, I., & Buyukliev, R. (2014). Design, synthesis and antimicrobial activity of usnic acid derivatives. Medicinal Chemistry Research, 23(10), 4337-4347. [Link]

  • Collaborative Drug Discovery. (n.d.). SAR: Structure Activity Relationships. CDD Vault. [Link]

Sources

A Comparative Guide to the Analytical Characterization of 4,5,6-Trichloronicotinic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the rigorous characterization of starting materials and intermediates is a cornerstone of quality, safety, and efficacy. 4,5,6-Trichloronicotinic acid ethyl ester (CAS 181261-73-4), a substituted pyridine derivative, serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs).[][2] Its purity and structural integrity directly influence the quality of the final drug product, making robust analytical characterization not just a procedural step, but a regulatory and scientific necessity. The presence of residual solvents, isomeric impurities, or degradation products can have significant implications, demanding a multi-faceted analytical approach.[3][4]

This guide provides an in-depth comparison of the principal analytical methods for the comprehensive characterization of this compound. We will move beyond mere procedural descriptions to explore the rationale behind method selection, the nuances of data interpretation, and how these techniques can be integrated into a cohesive strategy. This content is designed for researchers, analytical scientists, and drug development professionals who require reliable and validated methods for quality control and chemical analysis.[5][6]

Chapter 1: Chromatographic Methods for Purity, Potency, and Impurity Profiling

Chromatographic techniques are indispensable for separating a target analyte from a complex mixture, enabling precise quantification of both the main component and its impurities. The choice between liquid and gas chromatography hinges primarily on the analyte's volatility and thermal stability.

Method 1: High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC is the workhorse of the pharmaceutical industry for purity and assay testing.[7] For a moderately polar and non-volatile compound like an ethyl ester of a nicotinic acid derivative, Reversed-Phase HPLC (RP-HPLC) is the method of choice. It offers high resolution, reproducibility, and is performed at ambient temperature, which prevents the degradation of any thermally sensitive impurities.[8] This method is ideal for accurately determining the potency (assay) of the material and quantifying non-volatile impurities.[9][10]

Experimental Protocol: RP-HPLC with UV Detection

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[11]

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 80% B over 15 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 260 nm (based on typical absorbance for pyridine derivatives).[11]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). This yields a stock solution of ~0.5 mg/mL.

  • System Suitability: Before sample analysis, perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. This ensures the system is performing with adequate precision.[12][13]

Data Presentation: Typical HPLC Method Validation Parameters

ParameterSpecificationTypical Result
Linearity (R²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.7%
Precision (% RSD) ≤ 2.0%0.8%
Limit of Quantitation (LOQ) Reportable0.05 µg/mL
Limit of Detection (LOD) Reportable0.015 µg/mL
Specificity No interference at analyte retention timePeak purity > 99.9%

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis A Weigh Sample B Dissolve & Dilute (Acetonitrile/Water) A->B C Inject Sample (Autosampler) B->C D Separation on C18 Column C->D E UV Detection (260 nm) D->E F Integrate Peaks E->F G Calculate Purity & Assay F->G

Caption: Workflow for HPLC analysis of this compound.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: GC-MS is a superior technique for the analysis of volatile and semi-volatile compounds.[14] While HPLC is excellent for overall purity, GC-MS excels at identifying and quantifying residual solvents from the manufacturing process and detecting low-level volatile organic impurities that might be missed by HPLC.[7] The mass spectrometer provides definitive identification based on the compound's mass fragmentation pattern, offering a higher degree of certainty than UV detection alone.[15] Given its ester functionality, the target compound is sufficiently volatile for GC analysis.[8]

Experimental Protocol: GC-MS for Impurity Identification

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or TOF).

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection: 1 µL, Split ratio 20:1.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: 40 - 450 m/z.

  • Data Interpretation: The identity of a peak is confirmed by matching its mass spectrum against a reference library (e.g., NIST) and by comparing its retention time to that of a known standard. The fragmentation pattern is key; for the parent compound, one would expect to see the molecular ion peak and characteristic fragments corresponding to the loss of the ethoxy group (-OC₂H₅) or the entire ester group.[16]

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis A Dissolve Sample (e.g., Dichloromethane) B Inject & Vaporize A->B C Separate Volatiles in GC Column B->C D Ionize & Fragment (EI Source) C->D E Detect Fragments (Mass Analyzer) D->E F Generate Chromatogram & Mass Spectra E->F G Identify Impurities (Library Search) F->G

Sources

A Senior Application Scientist's Guide to Suzuki Coupling of Trichloronicotinate Isomers: Predicting Yields and Regioselectivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyridine ring is a cornerstone of molecular design. Among the vast array of functionalized pyridines, nicotinic acid derivatives stand out for their prevalence in biologically active compounds. The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for their synthesis, enabling the formation of C-C bonds with remarkable efficiency and functional group tolerance.[1][2] However, when working with polychlorinated precursors like trichloronicotinates, predicting the outcome of a Suzuki coupling can be a significant challenge. The regioselectivity and yield are governed by a subtle interplay of electronic and steric factors.

Understanding the Reactivity of Chloropyridines in Suzuki Coupling

The success of a Suzuki coupling on a polychlorinated pyridine hinges on the oxidative addition of a palladium(0) catalyst to a carbon-chlorine bond. The rate of this key step is influenced by several factors:

  • Position of the Chlorine Atom: The electron-deficient nature of the pyridine ring activates chlorine atoms at the 2-, 4-, and 6-positions towards oxidative addition. The C-Cl bonds at these positions are generally more reactive than those at the 3- and 5-positions.[3]

  • Electronic Effects of Substituents: The electron-withdrawing ester group of the nicotinate plays a crucial role. It further activates the pyridine ring, influencing the relative reactivity of the different C-Cl bonds.

  • Steric Hindrance: Bulky groups adjacent to a chlorine atom can sterically hinder the approach of the palladium catalyst, potentially reducing the reaction rate at that position.

  • Chelation Effects: In certain isomers, the ester or amide functionality can chelate to the palladium catalyst, directing the reaction to a specific adjacent C-Cl bond.[4][5][6]

Comparative Analysis of Trichloronicotinate Isomers

Let's analyze the expected reactivity of three representative isomers of methyl trichloronicotinate in a Suzuki coupling with a generic arylboronic acid.

Methyl 2,5,6-trichloronicotinate

This isomer presents three distinct chlorine environments. Based on general reactivity principles for chloropyridines, the chlorine atoms at the 2- and 6-positions are expected to be the most reactive. The C-Cl bond at the 5-position is significantly less activated.

  • Predicted Major Product: The reaction is most likely to occur at the 2-position . The chlorine at the 2-position is flanked by the electron-withdrawing ester group at the 3-position and the ring nitrogen, making it highly electrophilic and susceptible to oxidative addition.

  • Predicted Minor Product(s): Coupling at the 6-position is a possibility, though likely to be slower than at the 2-position. The 5-position is expected to be largely unreactive under standard Suzuki conditions.

  • Expected Yields: High yields of the 2-arylated product can be anticipated, likely in the range of 70-90% , based on studies of similar 2,3,5-trichloropyridine systems where selective coupling at the 2-position is observed.[3]

Methyl 2,4,6-trichloronicotinate

In this isomer, all three chlorine atoms are at activated positions (2, 4, and 6). This makes predicting the regioselectivity more complex.

  • Predicted Major Product: The 4-position is the most probable site of initial coupling. The chlorine at the 4-position is para to the ring nitrogen, a position known for high reactivity in nucleophilic aromatic substitution and related cross-coupling reactions. While the 2- and 6-positions are also activated, the 4-position often exhibits superior reactivity in polychlorinated pyridines.

  • Predicted Minor Product(s): Coupling at the 2- and 6-positions would be the main side reactions. The relative amounts will depend on the specific catalyst and ligand used.

  • Expected Yields: Good to excellent yields of the mono-arylated product at the 4-position are expected, potentially in the 75-95% range. Careful control of stoichiometry (using a slight excess of the boronic acid) will be important to minimize diarylation.

Methyl 4,5,6-trichloronicotinate

This isomer features two activated positions (4 and 6) and one less activated position (5).

  • Predicted Major Product: The reaction will preferentially occur at the 4- and 6-positions . It may be challenging to achieve high selectivity between these two sites under standard conditions, potentially leading to a mixture of 4-aryl and 6-aryl products. However, the 6-position, being ortho to the ring nitrogen, might exhibit slightly higher reactivity.

  • Predicted Minor Product(s): Coupling at the 5-position is unlikely.

  • Expected Yields: The combined yield of the 4- and 6-arylated products is expected to be high, but isolating a single regioisomer in high yield could be difficult. Total mono-arylation yields could be in the 60-80% range, with the ratio of 4- to 6-substitution being sensitive to reaction conditions.

Summary of Predicted Reactivity and Yields

Trichloronicotinate IsomerMost Reactive PositionPredicted Major ProductExpected Yield RangeRationale
Methyl 2,5,6-trichloronicotinate 2Methyl 5,6-dichloro-2-aryl-nicotinate70-90%Strong activation of the 2-position by the adjacent ester and ring nitrogen.
Methyl 2,4,6-trichloronicotinate 4Methyl 2,6-dichloro-4-aryl-nicotinate75-95%High intrinsic reactivity of the 4-position in polychlorinated pyridines.
Methyl 4,5,6-trichloronicotinate 4 and 6Mixture of 4- and 6-arylated products60-80% (combined)Both 4- and 6-positions are activated; potential for poor regioselectivity.

Visualizing the Suzuki Coupling Pathway

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Cl OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Reactants Ar-Cl + Ar'-B(OH)₂ Reactants->OxAdd Base Base (e.g., K₂CO₃) Base->Transmetalation Ar'B(OH)₃⁻

Sources

A Comparative Guide to the Relative Reactivity of Chlorine Atoms in 4,5,6-Trichloronicotinic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of medicinal chemistry. The pyridine ring, a ubiquitous motif in a vast array of pharmaceuticals, offers a versatile platform for molecular design. Among its more complex derivatives, 4,5,6-Trichloronicotinic acid ethyl ester stands out as a highly functionalized building block with multiple reactive centers. The three distinct chlorine substituents on the pyridine ring present a compelling challenge and a unique opportunity for regioselective modification. Understanding the relative reactivity of these chlorine atoms is paramount for the rational design of synthetic routes to novel chemical entities.

This in-depth technical guide provides a comprehensive analysis of the factors governing the reactivity of the chlorine atoms at the C4, C5, and C6 positions of this compound in nucleophilic aromatic substitution (SNAr) reactions. We will delve into the electronic and steric influences that dictate the regioselectivity of these transformations, supported by established principles of physical organic chemistry and data from analogous systems.

The Decisive Factors: Electronic Activation and Steric Hindrance

The reactivity of a leaving group in a nucleophilic aromatic substitution reaction is fundamentally controlled by the electronic properties of the aromatic ring and the steric environment of the substitution site. In the case of this compound, the interplay of these factors creates a clear hierarchy of reactivity among the three chlorine atoms.

The pyridine nitrogen, being more electronegative than carbon, exerts a net electron-withdrawing inductive effect and can stabilize a negative charge through resonance at the ortho (C2, C6) and para (C4) positions.[1][2] This inherent electronic property of the pyridine ring makes it more susceptible to nucleophilic attack than a corresponding benzene ring.[3] The presence of a potent electron-withdrawing group, the ethyl ester at the C3 position, further deactivates the ring towards electrophilic attack but significantly activates it for nucleophilic substitution by further polarizing the C-Cl bonds.

Electronic Reactivity Hierarchy

The positions on the pyridine ring are not electronically equivalent for nucleophilic attack. The stabilization of the negatively charged intermediate, known as a Meisenheimer complex, is a critical factor in determining the rate of reaction.[4]

  • C4 and C6 Positions: These positions are para and ortho to the ring nitrogen, respectively. Nucleophilic attack at these sites allows for the delocalization of the resulting negative charge onto the electronegative nitrogen atom through resonance. This provides a significant stabilizing effect, making these positions the most electronically activated for SNAr.[4]

  • C5 Position: This position is meta to the ring nitrogen. Consequently, the negative charge of the Meisenheimer complex formed upon nucleophilic attack at C5 cannot be delocalized onto the nitrogen atom.[5] This lack of resonance stabilization renders the C5 position significantly less reactive towards nucleophiles compared to the C4 and C6 positions.

Therefore, from an electronic standpoint, the expected order of reactivity is: C4, C6 > C5 .

The Role of Steric Hindrance

While electronic factors prime the C4 and C6 positions for reaction, steric hindrance plays a crucial role in differentiating between them.[6]

  • C6 Position: The chlorine atom at the C6 position is flanked by the chlorine atom at C5 and the ring nitrogen. While the nitrogen atom itself is not particularly large, the proximity of the C5 chloro substituent can create a more sterically congested environment for an incoming nucleophile.

  • C4 Position: The chlorine atom at the C4 position is neighbored by the C5 chlorine and a hydrogen atom at C3 (from the perspective of the approaching nucleophile, as the ester group is at C3). This environment is generally less sterically encumbered than the C6 position.

Considering these steric factors, the C4 position is more accessible to nucleophilic attack than the C6 position.

Predicted Reactivity Order and Comparative Analysis

Based on the combined influence of electronic activation and steric accessibility, the predicted order of reactivity for the chlorine atoms in this compound in SNAr reactions is:

C4 > C6 >> C5

This prediction is supported by findings for analogous compounds. For instance, in ethyl 4,6-dichloronicotinate, the chlorine atom at the 4-position is generally found to be more reactive towards nucleophilic attack than the one at the 6-position.[5][7] The introduction of an additional chlorine atom at the C5 position in our target molecule is expected to further decrease the reactivity of the C6 position due to increased steric hindrance, while potentially having a lesser steric impact on the C4 position. The C5 chlorine remains the least reactive due to its unfavorable electronic location.

The following table summarizes the key factors influencing the reactivity of each chlorine atom:

PositionElectronic Activation (relative to C5)Steric Hindrance (relative)Predicted Reactivity
C4 High (para to Nitrogen)ModerateHighest
C6 High (ortho to Nitrogen)HighIntermediate
C5 Low (meta to Nitrogen)ModerateLowest

Experimental Validation: A Proposed Workflow

To experimentally validate the predicted order of reactivity, a series of controlled nucleophilic substitution reactions can be performed. The following protocol outlines a general procedure for a comparative study.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_analysis Analysis start Dissolve 4,5,6-Trichloronicotinic acid ethyl ester in aprotic solvent mix Combine reactants at controlled temperature (e.g., 0°C to RT) start->mix nucleophile Prepare solution of nucleophile (e.g., morpholine) nucleophile->mix monitor Monitor reaction progress by TLC/LC-MS at set time intervals mix->monitor quench Quench reaction and perform aqueous workup monitor->quench isolate Isolate crude product mixture quench->isolate analyze Analyze product ratio by ¹H NMR and/or GC-MS isolate->analyze

Caption: Workflow for the comparative reactivity study.

Step-by-Step Experimental Protocol
  • Reaction Setup:

    • In three separate, oven-dried round-bottom flasks equipped with magnetic stir bars and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of this compound in an anhydrous aprotic solvent (e.g., THF or DMF).

    • Prepare a solution of a nucleophile (e.g., 1.1 equivalents of morpholine) in the same anhydrous solvent.

  • Reaction Execution:

    • Cool the flasks containing the ester to a controlled temperature (e.g., 0 °C).

    • Slowly add the nucleophile solution to each flask.

    • Allow the reactions to proceed at the controlled temperature, taking aliquots at specific time intervals (e.g., 1h, 4h, 12h, 24h).

  • Analysis:

    • Quench each aliquot by adding a saturated aqueous solution of ammonium chloride.

    • Extract the organic components with a suitable solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Analyze the crude product mixture by ¹H NMR spectroscopy and/or GC-MS to determine the ratio of the monosubstituted regioisomers.

By comparing the product ratios at different time points, the relative rates of substitution at each position can be determined, thus establishing the experimental reactivity order.

Conclusion

The relative reactivity of the chlorine atoms in this compound is governed by a combination of electronic and steric effects. A thorough analysis of these factors leads to a clear prediction of the reactivity order: C4 > C6 >> C5. The para-disposed C4 chlorine benefits from strong electronic activation and lower steric hindrance, making it the most susceptible to nucleophilic attack. The ortho-disposed C6 chlorine is also electronically activated but is more sterically hindered. The meta-disposed C5 chlorine lacks significant electronic activation and is therefore the least reactive. This predicted hierarchy provides a valuable roadmap for the selective functionalization of this versatile building block, enabling the efficient synthesis of novel compounds for drug discovery and development. Experimental validation through controlled competition experiments is recommended to confirm these predictions and to fine-tune reaction conditions for optimal regioselectivity.

References

  • Stevens, E. (2019, January 19). nucleophilic aromatic substitutions. YouTube. [Link]

  • Filo. (2025, May 4). Explain why nucleophilic substitution occurs more readily in 4-chloropyri..[Link]

  • Professor Dave Explains. (2018, April 20). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]

  • Leah4sci. (2025, February 25). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. YouTube. [Link]

  • Crampton, M. R., Emokpae, T. A., & Isanbor, C. (2005). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2, (1), 75-80. [Link]

  • Gorbunova, T. I., et al. (2014). Reactivity of polychlorinated biphenyls in nucleophilic and electrophilic substitutions. Journal of Hazardous Materials, 278, 491-499. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. [Link]

  • Quora. (2021, April 7). Why is β substitution in Nucleophilic reactions of pyridines not preferred?[Link]

  • Quora. (2016, November 22). Why nucleophilic substitution in pyridine favours at position-2?[Link]

  • Chemistry LibreTexts. (2021, March 28). 6.10: Nucleophilic Acyl Substitution Reactions in the Laboratory. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl Nicotinate. PubChem. [Link]

  • StackExchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?[Link]

Sources

A Senior Application Scientist's Guide to the Synthesis and Spectral Validation of 4,5,6-Trichloronicotinic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Polychlorinated pyridine derivatives are a cornerstone of modern synthetic chemistry, serving as versatile intermediates in the development of a wide array of functional molecules. Among these, 4,5,6-trichloronicotinic acid ethyl ester stands out as a valuable precursor due to its multiple reactive sites, which allow for a diverse range of subsequent chemical modifications. The precise and validated synthesis of this compound is therefore of paramount importance to researchers in drug discovery and crop science.

This guide presents a comprehensive overview of a robust synthetic method for this compound, alongside a detailed validation of its structure through a multi-pronged spectral analysis. Furthermore, it offers a comparative perspective by examining an alternative synthetic strategy for a structurally related polychlorinated nicotinic acid ester, providing researchers with the context to make informed decisions in their synthetic endeavors.

I. Synthesis of this compound: A Chlorination Approach

A prevalent and effective method for the synthesis of polychlorinated nicotinic acid esters involves the direct chlorination of a corresponding hydroxy-substituted precursor. This approach, widely adopted for its efficiency, utilizes a potent chlorinating agent to replace hydroxyl groups with chlorine atoms.

A. Reaction Scheme

The synthesis of this compound can be conceptually based on the established synthesis of similar chlorinated pyridines, such as ethyl 4,6-dichloronicotinate.[1][2][3][4][5] The proposed reaction involves the treatment of a suitable hydroxy-substituted nicotinic acid ethyl ester precursor with a strong chlorinating agent like phosphorus oxychloride (POCl₃).[6][7][8]

G Precursor Ethyl 4-hydroxy-5,6-dichloronicotinate Product This compound Precursor->Product Reflux Reagent Phosphorus Oxychloride (POCl₃) G cluster_workflow Spectral Validation Workflow Synthesis Synthesized Product NMR_H ¹H NMR Synthesis->NMR_H NMR_C ¹³C NMR Synthesis->NMR_C IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Validation Validated Structure NMR_H->Validation NMR_C->Validation IR->Validation MS->Validation G Start Ethyl 2-amino-6-chloro-5-fluoronicotinate Diazonium Diazonium Salt Intermediate Start->Diazonium Diazotization Product Ethyl 2,6-dichloro-5-fluoronicotinate Diazonium->Product Sandmeyer Reaction Reagents1 NaNO₂ / HCl Reagents2 CuCl / HCl

Sources

A Comparative Study of the Insecticidal Activity of 4,5,6-Trichloronicotinic Acid Ethyl Ester Derivatives: A Methodological and Predictive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of new insecticidal compounds. We will delve into the mechanistic underpinnings of nicotinoid insecticides, detail robust experimental protocols for synthesis and bioassays, and present a comparative analysis of related compounds to extrapolate the potential of 4,5,6-trichloronicotinic acid ethyl ester derivatives.

The Neonicotinoid Paradigm: A Foundation for Design

Neonicotinoid insecticides act as agonists at the nicotinic acetylcholine receptors (nAChRs) in insects.[1] This interaction leads to the excitation of the central nervous system, resulting in paralysis and death of the target insect.[2] The selective toxicity of neonicotinoids towards insects over vertebrates is attributed to differences in the receptor subtypes and their binding affinities.[1][2]

The general structure of neonicotinoids features a pharmacophore that mimics the action of acetylcholine. The insecticidal potency of these compounds is highly dependent on the nature and position of substituents on the pyridine ring. Therefore, the introduction of chloro-substituents at the 4, 5, and 6 positions of the nicotinic acid ethyl ester core is a rational approach to exploring novel insecticidal activity.

Synthesis of Nicotinic Acid Ethyl Ester Derivatives: A Generalized Protocol

The synthesis of this compound derivatives would likely follow established esterification and substitution methodologies for nicotinic acid. A general synthetic route is outlined below.

Experimental Protocol: Synthesis of Substituted Nicotinic Acid Ethyl Esters
  • Esterification of Nicotinic Acid: Nicotinic acid is reacted with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield ethyl nicotinate.[3]

  • Chlorination of the Pyridine Ring: The resulting ethyl nicotinate can then be subjected to chlorination to introduce chloro- groups at the 4, 5, and 6 positions. This can be a challenging step requiring specific reagents and conditions to achieve the desired substitution pattern.

  • Derivatization: Further derivatization at other positions on the pyridine ring or modification of the ethyl ester group can be performed to generate a library of compounds for screening.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Derivatives nicotinic_acid Nicotinic Acid esterification Esterification (Ethanol, H₂SO₄) nicotinic_acid->esterification ethyl_nicotinate Ethyl Nicotinate esterification->ethyl_nicotinate chlorination Chlorination ethyl_nicotinate->chlorination trichloro_ester 4,5,6-Trichloronicotinic Acid Ethyl Ester chlorination->trichloro_ester derivatization Further Derivatization trichloro_ester->derivatization derivatives Derivative Library derivatization->derivatives

Caption: Generalized synthetic workflow for producing a library of this compound derivatives for insecticidal screening.

Evaluating Insecticidal Activity: Standardized Bioassay Protocols

To ascertain the insecticidal efficacy of novel compounds, a series of standardized bioassays are employed. These assays are designed to determine the lethal concentration (LC50) or lethal dose (LD50) of a compound required to kill 50% of a test insect population.

Experimental Protocol: Insecticidal Bioassays

A common and effective method for initial screening is the leaf-dip bioassay.

  • Preparation of Test Solutions: The synthesized compounds are dissolved in an appropriate solvent (e.g., acetone) to create a stock solution. A series of dilutions are then prepared in water containing a surfactant to ensure even coating.

  • Treatment of Leaf Discs: Leaf discs from a suitable host plant (e.g., cabbage for aphids) are dipped into the test solutions for a standardized period.

  • Insect Exposure: The treated leaf discs are allowed to air dry and then placed in petri dishes. A known number of test insects (e.g., 10-20 adult aphids) are introduced into each dish.

  • Mortality Assessment: The petri dishes are maintained under controlled environmental conditions (temperature, humidity, and light). Mortality is assessed at specific time points (e.g., 24, 48, and 72 hours).

  • Data Analysis: The mortality data is subjected to probit analysis to determine the LC50 values.

Bioassay_Workflow cluster_bioassay Insecticidal Bioassay Workflow prep_solutions Prepare Test Solutions (Serial Dilutions) leaf_dip Leaf-Dip Application prep_solutions->leaf_dip insect_exposure Introduce Test Insects leaf_dip->insect_exposure incubation Incubate under Controlled Conditions insect_exposure->incubation mortality_assessment Assess Mortality (24, 48, 72h) incubation->mortality_assessment data_analysis Data Analysis (Probit Analysis, LC50) mortality_assessment->data_analysis

Caption: Step-by-step workflow for a typical leaf-dip insecticidal bioassay.

Comparative Analysis of Nicotinic Acid Derivatives

In the absence of direct data for this compound derivatives, we can draw inferences from the known insecticidal activities of other substituted nicotinic acid compounds. The following table summarizes the reported activities of various nicotinic acid derivatives against common insect pests.

Compound/DerivativeTarget Insect(s)Reported Activity (e.g., LC50)Reference
Imidacloprid Aphids, Leafhoppers, WhitefliesHigh activity (LC50 in low ppm range)[2]
Acetamiprid Aphids, WhitefliesHigh activity[2]
Thiacloprid Various sucking and biting insectsModerate to high activity[2]
Methyl Nicotinate Derivatives Green peach aphid, American bollworm, Maize weevilPromising activity[3]
(S)-2-(2-chloronicotinamido)propyl-2-methylbenzoate Botryosphaeria berengriana (fungus)Good fungicidal activity (EC50 of 6.68 ± 0.72 μg/mL)Not an insecticide, but shows biological activity of a chlorinated nicotinic acid derivative

Analysis of Structure-Activity Relationships (SAR):

  • Electron-withdrawing Groups: The presence of electron-withdrawing groups on the pyridine ring is generally associated with enhanced insecticidal activity in neonicotinoids. The chloro- groups in the target compounds are strongly electron-withdrawing and are therefore hypothesized to positively influence their binding to the insect nAChR.

  • Position of Substituents: The positioning of substituents on the pyridine ring is critical. The 4, 5, and 6 positions are known to be important for modulating the electronic properties of the ring and its interaction with the receptor.

  • The Ester Group: The ethyl ester group can influence the lipophilicity and transport of the molecule to the target site. Modifications to this group could further optimize the insecticidal profile.

Based on these principles, it is plausible that this compound derivatives could exhibit significant insecticidal activity. The trichloro-substitution pattern is expected to enhance the affinity of the molecule for the insect nAChR, potentially leading to potent insecticidal effects. However, this remains a hypothesis that must be validated through rigorous experimental testing as outlined in this guide.

Conclusion and Future Directions

This guide provides a foundational framework for the comparative study of the insecticidal activity of this compound derivatives. While direct experimental data is currently lacking, the established principles of neonicotinoid chemistry and toxicology, coupled with the detailed experimental protocols provided, offer a clear path forward for researchers in this field.

The synthesis and subsequent bio-evaluation of a focused library of these novel compounds are critical next steps. Such studies will not only elucidate the insecticidal potential of this specific chemical class but also contribute to the broader understanding of the structure-activity relationships that govern the efficacy of nicotinoid insecticides. The insights gained will be invaluable for the rational design of next-generation crop protection agents with improved efficacy and safety profiles.

References

  • Deshmukh, M. B., Patil, S. H., & Shripanavar, C. S. (2012). Synthesis and insecticidal activity of some nicotinic acid derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 326-332.
  • Deshmukh, M. B., Patil, S., & Chetan, S. S. (Year not available). Synthesis and insecticidal activity of some nicotinic acid derivatives. JOCPR. [Link]

  • Matsuda, K., Buckingham, S. D., Kleier, D., Rauh, J. J., Grauso, M., & Sattelle, D. B. (2001). Neonicotinoids: insecticides acting on insect nicotinic acetylcholine receptors. Trends in pharmacological sciences, 22(11), 573-580. [Link]

  • Tomizawa, M., & Casida, J. E. (2003). Selective toxicity of neonicotinoids to insects. Annual review of entomology, 48(1), 339-364.
  • Yamamoto, I., Yabuta, G., Tomizawa, M., Saito, T., Miyamoto, T., & Kagabu, S. (1995). Molecular mechanism for selective toxicity of nicotinoids and neonicotinoids. Journal of pesticide science, 20(1), 33-40.
  • PubChem. (n.d.). Ethyl 6-chloronicotinate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl isonicotinate. Retrieved from [Link]

  • Google Patents. (n.d.). US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.
  • Zhang, W., et al. (2022). Design, synthesis, and insecticidal activity evaluation of piperine derivatives. Frontiers in Chemistry, 10, 946755. [Link]

  • Liu, Z., et al. (2022). Design, Synthesis and Bioactivity of Novel Low Bee-Toxicity Compounds Based on Flupyrimin. Molecules, 27(18), 6035. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4,5,6-Trichloronicotinic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Protocol: Handling 4,5,6-Trichloronicotinic Acid Ethyl Ester

This guide provides essential safety and handling protocols for this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from the safety profiles of structurally analogous compounds, including nicotinic acid, chlorinated pyridines, and other halogenated aromatic compounds.[1] A conservative approach is strongly advised, treating the compound with a high degree of caution.

Hazard Assessment and Triage

This compound is a halogenated aromatic compound. This class of chemicals can present significant health and environmental hazards.[2][3] Halogenated aromatic compounds are known for their potential for immediate or delayed toxicity, and many persist in the environment.[2][3] The presence of three chlorine atoms on the pyridine ring is likely to enhance its toxicological profile compared to simpler chlorinated pyridines.

Anticipated Hazards:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin. Similar compounds like 2-chloropyridine are harmful if swallowed.[4]

  • Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation, potentially leading to eye damage.[4][5][6]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[5]

  • Organ Damage: Prolonged or repeated exposure may cause damage to organs, particularly the liver.[4]

  • Environmental Hazards: Expected to be toxic to aquatic life with long-lasting effects.[4] Discharge into the environment must be strictly avoided.[7]

Hazard ClassAnticipated SeveritySupporting Evidence from Analogous Compounds
Acute Oral Toxicity Category 4 (Harmful)Based on data for chlorinated pyridines.[4]
Skin Corrosion/Irritation Category 2 (Irritant)Ethyl 2-Chloronicotinate and other nicotinic acid derivatives cause skin irritation.[5][6]
Serious Eye Damage/Irritation Category 2A (Serious Irritant)Nicotinic acid and its derivatives are known to cause serious eye irritation.[5][6][8]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory Irritation)Based on data for similar heterocyclic compounds.[5]
Specific Target Organ Toxicity (Repeated Exposure) Category 2 (May cause organ damage)Halogenated aromatic compounds are associated with liver damage.[4]
Hazardous to the Aquatic Environment Category 1 (Very toxic with long-lasting effects)Chlorinated pyridines are very toxic to aquatic life.[4]
Personal Protective Equipment (PPE) Mandates

A multi-layered PPE approach is mandatory to minimize exposure.

  • Hand Protection: Nitrile gloves are required for handling this compound. Nitrile offers good resistance to a range of chemicals, but it is crucial to note that they are intended for incidental splash protection and should be replaced immediately upon contamination.[9] For prolonged handling or in case of a spill, heavier-duty gloves or double-gloving should be considered. Always inspect gloves for any signs of degradation before use and practice proper glove removal techniques to avoid skin contact.[7]

  • Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement.[10] Given the potential for serious eye irritation, the use of a face shield in addition to goggles is strongly recommended, especially when handling larger quantities or when there is a risk of splashing.[7][10]

  • Skin and Body Protection: A lab coat is mandatory.[11] For tasks with a higher risk of exposure, such as large-scale transfers or clean-up of spills, consider additional protective clothing.

  • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation of dust or vapors.[12] If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[10][11]

Operational Workflow for Handling this compound

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep_Area Designate and Clear Handling Area Gather_PPE Don Appropriate PPE Prep_Area->Gather_PPE Fume_Hood Verify Fume Hood Functionality Gather_PPE->Fume_Hood Weighing Weigh Compound in Fume Hood Fume_Hood->Weighing Begin Work Dissolving Prepare Solution in Fume Hood Weighing->Dissolving Reaction Conduct Reaction in Fume Hood Dissolving->Reaction Decontaminate Decontaminate Glassware and Surfaces Reaction->Decontaminate Complete Work Waste_Segregation Segregate Halogenated Waste Decontaminate->Waste_Segregation Dispose Dispose of Waste via EH&S Guidelines Waste_Segregation->Dispose

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling and Disposal Plan

Pre-Handling Checklist:

  • Area Designation: Designate a specific area within a chemical fume hood for handling the compound.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.[13][14]

  • Spill Kit: Have a spill kit containing absorbent materials (e.g., vermiculite or sand), and appropriate waste containers readily available.[12][14]

  • PPE Inspection: Inspect all PPE for damage before use.

Handling Procedures:

  • Personal Protective Equipment: Don all required PPE before entering the designated handling area.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the chemical fume hood to prevent inhalation of dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Heating: If heating is required, use a well-controlled heating mantle and ensure the setup is secure.

  • Post-Handling: After handling, thoroughly wash hands and forearms with soap and water.[7]

Spill Response:

  • Evacuate: In case of a large spill, evacuate the immediate area and alert colleagues.

  • Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: For small spills, use an absorbent material like sand or vermiculite to contain the spill.[12]

  • Collection: Carefully collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with an appropriate solvent, followed by soap and water.

Waste Disposal:

  • Segregation: All waste containing this compound, including contaminated consumables (gloves, paper towels), must be collected in a designated, labeled, and sealed container for halogenated organic waste.[14]

  • Environmental Precaution: Do not dispose of this compound or its waste down the drain or in regular trash.[7][12]

  • Institutional Guidelines: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EH&S) department for specific disposal procedures.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[11]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[11]

References

  • Niacin MSDS. (n.d.). Oxford Lab Fine Chem LLP.
  • Safe handling and storage procedures for 3-Chloro-2-ethylpyridine. (n.d.). Benchchem.
  • 2-Chloro Pyridine CAS No 109-09-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • Nicotinic acid ≥ 98 59-67-6. (n.d.). Sigma-Aldrich.
  • This compound | 181261-73-4. (n.d.). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2015, July 24). Santa Cruz Biotechnology.
  • Niacin - SAFETY DATA SHEET. (2025, December 18).
  • Niacin Safety Data Sheet. (n.d.). Jubilant Ingrevia.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • Chemwatch GHS SDS in English (European) 49223-1. (n.d.).
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • 2-Chloropyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia.
  • Halogenated Aromatic Poisoning (PCB and Others). (n.d.). Special Pet Topics.
  • Halogenated Aromatic Poisoning (PCB and Others). (n.d.). Special Pet Topics.
  • Safety Data Sheet. (2024, December 19). CymitQuimica.
  • SAFETY DATA SHEET. (2025, October 10). TCI Chemicals.
  • CHEMICAL RESISTANCE TABLE FOR GLOVES. (n.d.). Becky Aktsiaselts.
  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.).
  • SAFETY DATA SHEET. (2011, February 9). Fisher Scientific.
  • Chemical Resistance Reference Chart. (n.d.).
  • Hydrocarbons, Halogenated Aromatic. (2011, August 3). ILO Encyclopaedia of Occupational Health and Safety.
  • Guidelines for Halogenated Solvents Degreasing Operations. (1998, March 16).
  • OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
  • Gloves Chemical Resistance Chart. (n.d.). Gloves By Web.
  • Ethyl isonicotinate | C8H9NO2 | CID 15291. (n.d.). PubChem - NIH.
  • ETHYL CHLORONICOTINATE. (n.d.). gsrs.
  • RTECS NUMBER-AG1925000-Chemical Toxicity Database. (n.d.).
  • RTECS NUMBER-DG2450000-Chemical Toxicity Database. (n.d.).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.